Product packaging for Imidazo[1,2-a]pyridin-2-ylmethanamine(Cat. No.:CAS No. 165736-20-9)

Imidazo[1,2-a]pyridin-2-ylmethanamine

Cat. No.: B1142876
CAS No.: 165736-20-9
M. Wt: 220.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo[1,2-a]pyridin-2-ylmethanamine is a nitrogen-bridged fused heterocycle belonging to the privileged imidazo[1,2-a]pyridine scaffold, recognized for its significant versatility and wide-ranging applications in scientific research . This amine-functionalized derivative serves as a crucial synthetic intermediate for constructing complex molecular architectures, particularly in the development of novel bioactive compounds and functional materials. In medicinal chemistry research, this scaffold is a cornerstone for designing molecules that target diverse biological pathways. Hybrid compounds incorporating the imidazo[1,2-a]pyridine core have demonstrated potential in targeting cancers associated with chronic inflammation, leveraging complementary mechanisms such as kinase inhibition and anti-inflammatory effects . Furthermore, this structural motif is actively investigated for its potential in developing agents against infectious diseases, including tuberculosis, where analogues act by inhibiting the cytochrome bcc complex (QcrB), disrupting bacterial energy metabolism . Beyond therapeutic applications, the imidazo[1,2-a]pyridine core is a promising object of study in materials science. Its inherent electronic properties make it a suitable building block for developing luminescent materials, such as Aggregation-Induced Emission Luminogens (AIEgens) used in non-doped organic light-emitting diodes (OLEDs) . The amine group in this compound provides a versatile handle for further chemical modification, enabling researchers to tailor the compound's properties for specific applications, including the synthesis of Schiff bases or integration into multicomponent reactions for generating chemical diversity . This compound is presented exclusively for research purposes to support innovation in these fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11Cl2N3 B1142876 Imidazo[1,2-a]pyridin-2-ylmethanamine CAS No. 165736-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRIYMLJYQLICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165736-20-9
Record name (Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-a]pyridin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of Imidazo[1,2-a]pyridin-2-ylmethanamine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Chemical Properties

This compound is a bicyclic aromatic amine. The fusion of an imidazole ring to a pyridine ring creates a scaffold that is a cornerstone in the development of various therapeutic agents.[1][2]

Table 1: General and Computed Chemical Properties

PropertyValueSource
Molecular Formula C₈H₉N₃[3]
Molecular Weight 147.18 g/mol [4]
IUPAC Name (Imidazo[1,2-a]pyridin-2-yl)methanamine[4]
CAS Number 165736-20-9[5]
InChI Key GBRIYMLJYQLICB-UHFFFAOYSA-N[3]
SMILES C1=CC2=NC(=CN2C=C1)CN[4]
Topological Polar Surface Area 43.3 Ų[4]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 1[6]
LogP (Computed) 1.6366[6]

Physical Properties

Table 2: Physical Property Data

PropertyValueNotes
Melting Point Not availableData for the dihydrochloride salt is not available.
Boiling Point Not availableBoiling points for other imidazo[1,2-a]pyridine derivatives vary widely with pressure. For example, the parent imidazo[1,2-a]pyridine has a boiling point of 103 °C at 1 mmHg.[7]
Solubility Good solubility and stability reported.[5] Specific quantitative data in various solvents is not available.
pKa (Computed) Not available-

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. The following represents typical spectral characteristics expected for this class of compounds based on available data for its derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and imidazole rings, as well as a singlet for the methylene (-CH₂) protons and a broad singlet for the amine (-NH₂) protons.[2][8]

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the fused ring system and the methylene carbon.[7][8]

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic rings, and C=N and C=C stretching vibrations of the heterocyclic system.[9]

Chemical Reactivity and Stability

This compound is reported to be a stable compound.[5] The primary amine group provides a reactive site for various chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[5] The imidazo[1,2-a]pyridine core is generally stable but can undergo functionalization at various positions.

Experimental Protocols

Representative Synthesis of the Imidazo[1,2-a]pyridine Core

A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[10]

Experimental Workflow: Synthesis of Imidazo[1,2-a]pyridines

G cluster_reactants Reactants cluster_process Reaction cluster_products Products A 2-Aminopyridine C Condensation & Cyclization A->C B α-Haloketone B->C D Imidazo[1,2-a]pyridine C->D E Byproducts (e.g., H₂O, HX) C->E

Caption: General synthesis of the imidazo[1,2-a]pyridine core.

Detailed Methodology (General Example):

  • Reaction Setup: To a solution of a substituted 2-aminopyridine in a suitable solvent (e.g., ethanol, DMF), an equimolar amount of a substituted α-haloketone is added.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to a standard work-up procedure, which may include extraction and washing. The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Role in Signaling Pathways and Drug Development

Derivatives of the imidazo[1,2-a]pyridine scaffold have emerged as potent modulators of key signaling pathways implicated in cancer and inflammatory diseases.

Inhibition of the PI3K/Akt/mTOR Pathway

Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[11][12][13] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12] By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can induce apoptosis and suppress tumor growth.[11]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1 G cluster_pathway STAT3/NF-κB Signaling Pathway cluster_inhibition Inhibition Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Translocates to Genes Target Gene Expression (Inflammation, Proliferation) Nucleus->Genes Promotes Transcription Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->STAT3 Suppresses Phosphorylation Inhibitor->NFkB Suppresses Activity

References

Unraveling the Core: A Technical Guide to the Structure Elucidation of Imidazo[1,2-a]pyridin-2-ylmethanamine and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the Imidazo[1,2-a]pyridine scaffold, with a specific focus on the 2-aminomethyl substituted derivative, Imidazo[1,2-a]pyridin-2-ylmethanamine. The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] A thorough understanding of its structural features is paramount for the rational design and development of novel drug candidates.

While a dedicated, publicly available, complete structure elucidation of this compound is not extensively documented, this guide synthesizes data from closely related analogs and the parent scaffold to provide a robust framework for its characterization. The methodologies and expected spectroscopic signatures detailed herein serve as a valuable resource for researchers engaged in the synthesis and characterization of this important class of compounds.

Chemical Structure and Properties

This compound is a bicyclic heteroaromatic compound. The core structure consists of a pyridine ring fused to an imidazole ring. The methanamine substituent at the 2-position is a key feature for further chemical modifications and biological interactions.

Table 1: Chemical Identifiers and Properties of this compound [2][3]

PropertyValue
IUPAC Name (Imidazo[1,2-a]pyridin-2-yl)methanamine
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Canonical SMILES C1=CC2=NC(=CN2C=C1)CN
InChI Key GBRIYMLJYQLICB-UHFFFAOYSA-N

Spectroscopic Characterization

The structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. While specific data for this compound is scarce, analysis of related structures allows for the prediction of its spectral features.[1][4][5][6][7]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-3~7.5s
H-5~7.6d
H-6~6.8t
H-7~7.2t
H-8~8.1d
-CH₂-~4.0s
-NH₂~1.5-2.5 (broad)s

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2~150
C-3~110
C-5~125
C-6~112
C-7~128
C-8~117
C-8a~145
-CH₂-~40
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the loss of the aminomethyl group and characteristic cleavages of the heterocyclic rings. Studies on related 3-phenoxy imidazo[1,2-a]pyridines show a characteristic homolytic cleavage of the C-O bond, suggesting that the C-C bond of the aminomethyl group would be a primary fragmentation site.[8]

Table 4: Expected Mass Spectrometry Data for this compound

TechniqueExpected Result
HRMS (ESI+) [M+H]⁺ calculated for C₈H₁₀N₃: 148.0869, found: ~148.087
MS/MS Fragmentation Major fragments corresponding to [M-NH₂]⁺, [M-CH₂NH₂]⁺, and cleavage of the pyridine and imidazole rings.
X-ray Crystallography

Experimental Protocols

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several methodologies available to researchers.

General Synthesis of the Imidazo[1,2-a]pyridine Scaffold

A common and versatile method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2][4]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Condensation->Imidazo[1,2-a]pyridine

General synthetic route to Imidazo[1,2-a]pyridines.

Protocol:

  • Reaction Setup: To a solution of the appropriate 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), is added the α-haloketone (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃).

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridine

The synthesis of the title compound can be achieved through a multi-step process starting from a suitable precursor, such as 2-(chloromethyl)imidazo[1,2-a]pyridine, followed by amination.

G 2-Chloromethyl_IP 2-(Chloromethyl)imidazo[1,2-a]pyridine Amination Amination 2-Chloromethyl_IP->Amination Ammonia Ammonia or Phthalimide followed by Hydrazine Ammonia->Amination Product This compound Amination->Product

Synthetic approach to the title compound.

Protocol (Illustrative):

  • Synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridine: This intermediate can be prepared from 2-aminopyridine and 1,3-dichloroacetone.

  • Amination: The 2-(chloromethyl) derivative is reacted with a source of ammonia, such as a solution of ammonia in methanol, or through a Gabriel synthesis using potassium phthalimide followed by hydrazinolysis, to yield the desired primary amine.

  • Purification: The final product is purified using standard techniques such as column chromatography or crystallization.

Involvement in Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer and inflammation.

For instance, certain imidazo[1,2-a]pyridine derivatives have been reported to inhibit the AKT/mTOR signaling pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[10]

G Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative AKT AKT Imidazo_Pyridine->AKT Inhibits Apoptosis Apoptosis Imidazo_Pyridine->Apoptosis Induces mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Inhibition of the AKT/mTOR pathway.

Furthermore, other analogs have demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway . This pathway plays a crucial role in the inflammatory response and cell survival. By suppressing this pathway, these compounds can reduce the expression of pro-inflammatory cytokines and induce apoptosis in cancer cells.[11]

G Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative STAT3 STAT3 Imidazo_Pyridine->STAT3 Inhibits NFkB NF-κB Imidazo_Pyridine->NFkB Inhibits Inflammation Inflammation STAT3->Inflammation Cell_Survival Cell Survival STAT3->Cell_Survival NFkB->Inflammation NFkB->Cell_Survival

Modulation of the STAT3/NF-κB pathway.

Conclusion

The structural elucidation of this compound is a critical step in harnessing its potential for drug discovery. This technical guide has provided a comprehensive overview of the key analytical techniques and synthetic methodologies pertinent to this class of molecules. By leveraging the foundational knowledge of the imidazo[1,2-a]pyridine scaffold and its derivatives, researchers can confidently synthesize, characterize, and optimize novel compounds for a range of therapeutic applications. The exploration of their interactions with crucial signaling pathways further underscores the importance of this versatile heterocyclic system in modern medicinal chemistry.

References

An In-Depth Technical Guide to the Synthesis of the Imidazo[1,2-a]pyridin-2-ylmethanamine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocyclic system is of paramount importance for the development of new chemical entities with diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthetic routes to the Imidazo[1,2-a]pyridin-2-ylmethanamine scaffold, a key building block for drug discovery. This document details established synthetic strategies, presents quantitative data in structured tables, provides explicit experimental protocols, and visualizes the synthetic pathways using logical diagrams. The methodologies discussed herein are intended to serve as a practical resource for researchers and professionals engaged in the synthesis and development of novel imidazo[1,2-a]pyridine-based compounds.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The introduction of an aminomethyl group at the 2-position of the imidazo[1,2-a]pyridine core, to form the this compound scaffold, provides a critical handle for further chemical modifications and the exploration of new structure-activity relationships (SAR). This guide will focus on the most practical and efficient synthetic strategies to access this valuable scaffold, with a primary focus on multi-step syntheses commencing from readily available starting materials.

Synthetic Strategies

The synthesis of the this compound scaffold is not typically achieved in a single step. The most common and effective approaches involve a two-step sequence:

  • Formation of the Imidazo[1,2-a]pyridine Core with Functionalization at the 2-Position: This initial step establishes the core heterocyclic structure and introduces a precursor functional group at the C2 position.

  • Conversion of the C2-Functional Group to the Aminomethyl Moiety: The precursor group is then chemically transformed into the desired aminomethyl (-CH₂NH₂) functionality.

Two primary synthetic routes embodying this strategy will be discussed in detail:

  • Route A: Synthesis via a 2-(Chloromethyl)imidazo[1,2-a]pyridine intermediate.

  • Route B: Synthesis via an Imidazo[1,2-a]pyridine-2-carbaldehyde intermediate.

Route A: Synthesis via 2-(Chloromethyl)imidazo[1,2-a]pyridine

This route involves the initial synthesis of a 2-(chloromethyl)imidazo[1,2-a]pyridine, which then undergoes nucleophilic substitution with an amine source.

Logical Workflow for Route A

Route_A_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Amination 2-Aminopyridine 2-Aminopyridine Cyclocondensation Cyclocondensation 2-Aminopyridine->Cyclocondensation 1,3-Dichloroacetone 1,3-Dichloroacetone 1,3-Dichloroacetone->Cyclocondensation 2-(Chloromethyl)imidazo[1,2-a]pyridine 2-(Chloromethyl)imidazo[1,2-a]pyridine Cyclocondensation->2-(Chloromethyl)imidazo[1,2-a]pyridine Amination Amination 2-(Chloromethyl)imidazo[1,2-a]pyridine->Amination Amine_Source Amine Source (e.g., Hexamethylenetetramine) Amine_Source->Amination Final_Product This compound Amination->Final_Product

Caption: Synthetic workflow for Route A.

The key transformation in this route is the cyclocondensation of a 2-aminopyridine with 1,3-dichloroacetone to form the 2-(chloromethyl) intermediate.[1][2] This intermediate is then converted to the final product via amination, for which the Delépine reaction, using hexamethylenetetramine, is a suitable method.

Route B: Synthesis via Imidazo[1,2-a]pyridine-2-carbaldehyde

This alternative route proceeds through a 2-formyl substituted imidazo[1,2-a]pyridine, which is then converted to the aminomethyl group via reductive amination.

Logical Workflow for Route B

Route_B_Workflow cluster_0 Step 1: Formation of 2-Carbaldehyde cluster_1 Step 2: Reductive Amination 2-Aminopyridine_B 2-Aminopyridine Cyclization_Hydrolysis Cyclization & Acidic Hydrolysis 2-Aminopyridine_B->Cyclization_Hydrolysis Bromoacetaldehyde_acetal Bromoacetaldehyde diethyl acetal Bromoacetaldehyde_acetal->Cyclization_Hydrolysis IP_2_CHO Imidazo[1,2-a]pyridine-2-carbaldehyde Cyclization_Hydrolysis->IP_2_CHO Reductive_Amination Reductive_Amination IP_2_CHO->Reductive_Amination Ammonia_Source Ammonia Source (e.g., Ammonium Acetate) Ammonia_Source->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reductive_Amination Final_Product_B This compound Reductive_Amination->Final_Product_B

Caption: Synthetic workflow for Route B.

The initial step involves the reaction of a 2-aminopyridine with a protected bromoacetaldehyde, such as bromoacetaldehyde diethyl acetal, followed by acidic hydrolysis to yield the 2-carbaldehyde intermediate. This aldehyde is then subjected to reductive amination. The Borch reaction, which utilizes an amine source like ammonium acetate and a mild reducing agent such as sodium cyanoborohydride, is a classic and effective method for this transformation.[3][4]

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps described above.

Table 1: Synthesis of 2-Functionalized Imidazo[1,2-a]pyridine Intermediates

EntryPrecursorReagentsSolventTemperature (°C)Time (h)Yield (%)
A1 2-(Chloromethyl)imidazo[1,2-a]pyridine2-Aminopyridine, 1,3-DichloroacetoneAcetonitrileReflux4~75
B1 Imidazo[1,2-a]pyridine-2-carbaldehyde2-Aminopyridine, Bromoacetaldehyde diethyl acetal, aq. HBrEthanolReflux18~60

Table 2: Conversion to this compound

EntryStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
A2 2-(Chloromethyl)imidazo[1,2-a]pyridine1. Hexamethylenetetramine 2. HCl/EtOHChloroformReflux12~50-60
B2 Imidazo[1,2-a]pyridine-2-carbaldehydeAmmonium acetate, Sodium cyanoborohydrideMethanolRoom Temp.24~70-80

Experimental Protocols

Detailed Protocol for Route A

Step 1: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine [2]

  • To a solution of 2-aminopyridine (1.0 eq) in anhydrous acetonitrile, add 1,3-dichloroacetone (1.1 eq).

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-(chloromethyl)imidazo[1,2-a]pyridine.

Step 2: Synthesis of this compound (Delépine Reaction)

  • Dissolve 2-(chloromethyl)imidazo[1,2-a]pyridine (1.0 eq) in chloroform.

  • Add hexamethylenetetramine (1.2 eq) to the solution.

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature, and collect the precipitated quaternary ammonium salt by filtration.

  • Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).

  • Reflux the suspension for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Treat the residue with a saturated aqueous solution of sodium hydroxide to a basic pH.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield this compound.

Detailed Protocol for Route B

Step 1: Synthesis of Imidazo[1,2-a]pyridine-2-carbaldehyde

  • Combine 2-aminopyridine (1.0 eq) and bromoacetaldehyde diethyl acetal (1.2 eq) in ethanol.

  • Reflux the mixture for 18 hours.

  • Cool the reaction to room temperature and add aqueous hydrobromic acid (48%).

  • Reflux the mixture for an additional 2 hours to effect hydrolysis of the acetal.

  • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash chromatography.

Step 2: Synthesis of this compound (Borch Reductive Amination) [3][4]

  • Dissolve Imidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) in methanol.

  • Add ammonium acetate (10.0 eq) to the solution and stir until dissolved.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Basify the mixture with aqueous sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography.

Conclusion

The synthesis of the this compound scaffold is readily achievable through multi-step synthetic sequences. The two routes presented herein, proceeding via either a 2-(chloromethyl) or a 2-carbaldehyde intermediate, offer reliable and adaptable methods for accessing this key pharmacological building block. The choice of route may be influenced by the availability of starting materials, desired scale of the reaction, and tolerance of functional groups on substituted analogues. The detailed protocols and quantitative data provided in this guide are intended to facilitate the practical implementation of these synthetic strategies in a research and development setting.

References

The Emergence of Imidazo[1,2-a]pyridine Derivatives as Covalent Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that offer higher efficacy and reduced toxicity. Within this paradigm, targeted covalent inhibitors (TCIs) have garnered substantial interest due to their ability to form a permanent bond with their target protein, leading to prolonged and often irreversible inhibition. The imidazo[1,2-a]pyridine scaffold has recently emerged as a promising framework for the design of novel covalent anticancer agents, demonstrating activity against a range of challenging oncogenic targets. This technical guide provides an in-depth overview of the discovery, mechanism of action, and evaluation of these novel derivatives.

Introduction to Imidazo[1,2-a]pyridines in Oncology

The imidazo[1,2-a]pyridine core is a versatile heterocyclic structure that has been explored for a wide array of biological activities.[1] Its rigid, planar nature and synthetic tractability make it an attractive scaffold for medicinal chemists. The success of TCIs in treating various cancers has spurred the search for new chemical scaffolds that can be appended with "warheads" – electrophilic groups that react with nucleophilic residues (like cysteine) on the target protein.[2] The imidazo[1,2-a]pyridine backbone has proven to be a suitable platform for the development of such covalent inhibitors.[2]

Mechanisms of Covalent Inhibition and Targeted Pathways

Imidazo[1,2-a]pyridine derivatives have been successfully designed to target several key oncogenic pathways through covalent modification of specific protein targets.

Targeting KRAS G12C

The KRAS oncogene, particularly with the G12C mutation, has been a notoriously difficult target in cancer therapy. A novel series of imidazo[1,2-a]pyridine derivatives has been synthesized as covalent inhibitors of KRAS G12C.[2] These compounds utilize the imidazo[1,2-a]pyridine core to position a reactive group that forms a covalent bond with the mutant cysteine residue at position 12 of the KRAS protein.

Signaling Pathway of KRAS

KRAS_Pathway KRAS Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) SOS1 SOS1 Receptor Tyrosine Kinase (RTK)->SOS1 KRAS (GDP-bound, Inactive) KRAS (GDP-bound, Inactive) SOS1->KRAS (GDP-bound, Inactive) GEF activity KRAS (GTP-bound, Active) KRAS (GTP-bound, Active) KRAS (GDP-bound, Inactive)->KRAS (GTP-bound, Active) GTP loading RAF RAF KRAS (GTP-bound, Active)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Imidazo[1,2-a]pyridine Covalent Inhibitor Imidazo[1,2-a]pyridine Covalent Inhibitor Imidazo[1,2-a]pyridine Covalent Inhibitor->KRAS (GDP-bound, Inactive) Covalent Binding to Cys12

Caption: Covalent inhibition of KRAS G12C by imidazo[1,2-a]pyridine derivatives.

Inhibition of the AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain imidazo[1,2-a]pyridine derivatives have demonstrated the ability to inhibit this pathway.[3] For instance, compound 6 has been shown to reduce the phosphorylation of both AKT and mTOR in melanoma and cervical cancer cells.[3] This inhibition leads to the upregulation of cell cycle inhibitors like p53 and p21, and the induction of apoptosis.[3]

AKT/mTOR Signaling Pathway

AKT_mTOR_Pathway AKT/mTOR Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth, Proliferation Cell Growth, Proliferation mTORC1->Cell Growth, Proliferation Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->AKT inhibits phosphorylation Imidazo[1,2-a]pyridine Derivative->mTORC1 inhibits phosphorylation

Caption: Inhibition of the AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Targeting Other Kinases and Tubulin

The versatility of the imidazo[1,2-a]pyridine scaffold has led to the development of inhibitors for a range of other important cancer targets:

  • Mps1 (TTK) Kinase: An imidazo[1,2-b]pyridazine derivative, 27f, was identified as a potent and selective inhibitor of Mps1 kinase, a key regulator of the mitotic checkpoint.[4][5]

  • Nek2: Compounds MBM-17 and MBM-55, based on the imidazo[1,2-a]pyridine scaffold, are potent Nek2 inhibitors that induce cell cycle arrest and apoptosis.[6]

  • EGFR: Novel imidazo[1,2-a]quinazoline derivatives have been developed as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7]

  • c-Met and VEGFR2: An imidazo[1,2-a]pyridine derivative (26) demonstrated potent dual inhibition of c-Met and VEGFR2 kinases.[8]

  • Tubulin: Certain imidazo[1,2-a]pyridine hybrids act as tubulin polymerization inhibitors by binding to the colchicine site, leading to mitotic arrest.[9][10]

Synthesis of Imidazo[1,2-a]pyridine Derivatives

A common and efficient method for the synthesis of these derivatives is the Groebke-Blackburn-Bienaymè reaction (GBB reaction), a three-component reaction.[2] This one-pot synthesis allows for the rapid generation of a diverse library of substituted imidazo[1,2-a]pyridines. Other synthetic strategies include the reaction of α-bromoacetophenone with 2-aminopyridine derivatives.[11]

Quantitative Data Summary

The following tables summarize the in vitro activity of selected novel imidazo[1,2-a]pyridine derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives against Cancer Cell Lines

CompoundTarget/MechanismCell LineIC50 (µM)Reference
I-11 KRAS G12C Covalent InhibitorNCI-H358Potent[2]
Compound 6 AKT/mTOR Pathway InhibitorA375 (Melanoma)<12[3]
WM115 (Melanoma)<12[3]
HB9 CytotoxicA549 (Lung)50.56[12]
HB10 CytotoxicHepG2 (Liver)51.52[12]
MBM-17 (42c) Nek2 Inhibitor--[6]
MBM-55 (42g) Nek2 Inhibitor--[6]
18a EGFR-TK Inhibitor-82.0[7]
18o EGFR-TK Inhibitor-12.3[7]
6b EGFR InhibitorH1975 (NSCLC)3.65[13]
7e Tubulin InhibitorVarious0.01-3.2[10]
26 c-Met/VEGFR2 InhibitorMKN450.005[8]
HUVEC0.0018[8]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
PI3Kα Inhibitor PI3Kα2[3]
27f Mps10.70 (cellular)[4]
MBM-17 (42c) Nek23.0[6]
MBM-55 (42g) Nek21.0[6]
26 c-Met1.9[8]
VEGFR22.2[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of these compounds. Below are generalized protocols for key experiments cited in the discovery of imidazo[1,2-a]pyridine anticancer agents.

Synthesis via Groebke-Blackburn-Bienaymè Reaction (GBB-3CR)

This protocol describes a general procedure for the three-component synthesis of 3-aminoimidazo[1,2-a]pyridines.[14]

  • Reactant Preparation: Dissolve 2-aminopyridine (1.0 eq) and a selected aldehyde (1.0 eq) in a suitable solvent (e.g., methanol) in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or scandium triflate.

  • Intermediate Formation: Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the Schiff base intermediate.

  • Isocyanide Addition: Add the isocyanide component (1.1 eq) to the reaction mixture.

  • Reaction Completion: Stir the reaction at room temperature or with gentle heating until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental_Workflow cluster_0 Discovery and Synthesis cluster_1 In Vitro Evaluation cluster_2 In Silico and In Vivo Studies Scaffold_Hopping Scaffold Hopping Strategy Synthesis Synthesis (e.g., GBB Reaction) Scaffold_Hopping->Synthesis Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization Cell_Viability Cell Viability Assay (MTT) Characterization->Cell_Viability Kinase_Assay Biochemical Kinase Assay Cell_Viability->Kinase_Assay Western_Blot Western Blotting Kinase_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V) Western_Blot->Apoptosis_Assay Docking Molecular Docking Apoptosis_Assay->Docking In_Vivo In Vivo Xenograft Models Docking->In_Vivo Lead_Compound Lead Compound Identification In_Vivo->Lead_Compound

References

Spectroscopic Characterization of Imidazo[1,2-a]pyridin-2-ylmethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Imidazo[1,2-a]pyridin-2-ylmethanamine. The document details predicted and representative spectroscopic data based on the analysis of closely related analogues, outlines detailed experimental protocols for key analytical techniques, and presents a logical workflow for its synthesis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of imidazo[1,2-a]pyridine derivatives in drug discovery and development.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize predicted and representative data derived from the analysis of structurally similar Imidazo[1,2-a]pyridine compounds. These values provide a foundational dataset for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.10dH-5
~7.80sH-3
~7.65dH-8
~7.20tH-6
~6.80tH-7
~4.00s-CH₂-
~2.50br s-NH₂

Solvent: CDCl₃. Predicted chemical shifts are based on data from various substituted imidazo[1,2-a]pyridines.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~146.0C-2
~145.5C-8a
~128.0C-5
~125.0C-7
~117.5C-8
~112.5C-6
~108.0C-3
~45.0-CH₂-

Solvent: CDCl₃. Predicted chemical shifts are based on data from various substituted imidazo[1,2-a]pyridines.[1]

Table 3: Predicted Mass Spectrometry Data

TechniqueMode[M+H]⁺ (m/z)
ESI-MSPositive148.0875

Calculated for C₈H₁₀N₃⁺.

Table 4: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretch (amine)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1640-1620C=N stretch
1600-1450C=C stretch (aromatic)
1350-1250C-N stretch

Predicted vibrational frequencies based on typical values for aromatic amines and the imidazo[1,2-a]pyridine core.

Table 5: Predicted UV-Vis Spectroscopic Data

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
~250-270~5,000-10,000Methanol or Ethanol
~310-330~1,000-5,000Methanol or Ethanol

Predicted absorption maxima based on the electronic transitions of the imidazo[1,2-a]pyridine scaffold.[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments and establish the connectivity of the molecule.

Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-240 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

    • Determine the chemical shifts of the ¹³C NMR signals.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation:

  • An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[4][5][6]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.[5]

  • Infusion or LC Introduction: Introduce the sample into the ESI source via direct infusion or through an LC column.

  • ESI-MS Acquisition:

    • Operate the ESI source in positive ion mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the protonated molecule [M+H]⁺.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement, use a high-resolution instrument (e.g., TOF or Orbitrap) to determine the elemental composition.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Use the accurate mass measurement to calculate the elemental formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[7]

  • Background Scan: Record a background spectrum of the empty ATR crystal.[7]

  • Sample Scan:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C=N, C=C).[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.[9]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.[10]

  • Sample Measurement:

    • Place the sample cuvette in the sample beam path.

    • Scan the absorbance of the sample over a specified wavelength range (e.g., 200-600 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Synthetic Workflow

The synthesis of this compound can be approached through various synthetic routes. A common and effective method involves the cyclization of 2-aminopyridine with a suitable three-carbon building block, followed by functional group manipulation. The diagram below illustrates a plausible synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization cluster_intermediate Intermediate cluster_reaction2 Step 2: Amination cluster_product Final Product start1 2-Aminopyridine reaction1 Condensation & Cyclization start1->reaction1 start2 3-Bromo-2-oxopropanal start2->reaction1 intermediate1 Imidazo[1,2-a]pyridine- 2-carbaldehyde reaction1->intermediate1 Base, Solvent reaction2 Reductive Amination intermediate1->reaction2 1. NH₃ 2. NaBH₄ product Imidazo[1,2-a]pyridin- 2-ylmethanamine reaction2->product

Caption: Synthetic workflow for this compound.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Experimental_Workflow synthesis Synthesis & Purification nmr NMR Analysis (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (ESI-MS, HRMS) synthesis->ms ftir FT-IR Spectroscopy synthesis->ftir uvvis UV-Vis Spectroscopy synthesis->uvvis data_analysis Data Interpretation & Structural Elucidation nmr->data_analysis ms->data_analysis ftir->data_analysis uvvis->data_analysis report Technical Report data_analysis->report

Caption: General experimental workflow for spectroscopic characterization.

References

Physical and chemical properties of Imidazo[1,2-a]pyridin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine is a fused bicyclic heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This core structure is present in marketed drugs such as the hypnotic zolpidem and the cardiotonic olprinone. The unique electronic and structural features of the imidazo[1,2-a]pyridine ring system allow it to interact with a diverse range of biological targets, leading to activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2]

This technical guide focuses on a specific derivative, Imidazo[1,2-a]pyridin-2-ylmethanamine. This compound serves as a key synthetic intermediate and building block for the elaboration of more complex molecules intended for drug discovery and development. Its primary amine functionality at the 2-position offers a versatile handle for further chemical modifications.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized below. It is important to note that while computed values are available, specific experimental data such as melting point, boiling point, and pKa are not widely reported in peer-reviewed literature, suggesting its primary role as a synthetic intermediate rather than a final product for biological evaluation.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉N₃[3]
Molecular Weight 147.18 g/mol
147.1772 g/mol [3]
IUPAC Name (imidazo[1,2-a]pyridin-2-yl)methanamine
CAS Number 165736-20-9
Canonical SMILES C1=CC2=NC(=CN2C=C1)CN
InChI Key GBRIYMLJYQLICB-UHFFFAOYSA-N[3]
Description Combustible solid
Hydrogen Bond Donors 2 (Computed)
Hydrogen Bond Acceptors 3 (Computed)
Rotatable Bond Count 2 (Computed)
Topological Polar Surface Area 55.0 Ų (Computed)
XLogP3 0.7 (Computed)

Note: Computed values are derived from computational models and may differ from experimental values.

Experimental Protocols & Synthesis

Proposed Synthetic Pathway:

A logical two-step synthesis is outlined below. This pathway begins with the formation of the imidazo[1,2-a]pyridine core via the reaction of 2-aminopyridine with an α-halocarbonyl compound, followed by functionalization and reduction.

Step 1: Synthesis of Imidazo[1,2-a]pyridine-2-carbonitrile

This step involves a cyclization reaction to form the core heterocyclic system with a nitrile group at the C2 position.

  • Reactants: 2-aminopyridine and 3-bromo-2-oxopropanenitrile.

  • Reaction Type: Cyclocondensation.

  • General Protocol:

    • Dissolve 2-aminopyridine in a suitable solvent such as ethanol or DMF.

    • Add an equimolar amount of 3-bromo-2-oxopropanenitrile to the solution.

    • The reaction mixture is typically stirred at reflux for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[4][5]

    • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into water to precipitate the product, followed by filtration.

    • The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of Imidazo[1,2-a]pyridine-2-carbonitrile to this compound

The nitrile group is a versatile functional group that can be readily reduced to a primary amine.

  • Reactant: Imidazo[1,2-a]pyridine-2-carbonitrile.

  • Reducing Agent: A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst) is required.

  • General Protocol (using LiAlH₄):

    • Suspend Lithium Aluminum Hydride in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Slowly add a solution of imidazo[1,2-a]pyridine-2-carbonitrile in the same dry solvent to the LiAlH₄ suspension.

    • After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for several hours to ensure complete reduction.

    • The reaction is then carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

    • The resulting salts are filtered off, and the organic filtrate is dried over an anhydrous salt (e.g., Na₂SO₄).

    • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by chromatography if necessary.

Diagram: Proposed Synthetic Workflow

G cluster_step1 Step 1: Synthesis of Nitrile Intermediate cluster_step2 Step 2: Reduction to Primary Amine A 2-Aminopyridine C Cyclocondensation (e.g., Reflux in Ethanol) A->C B 3-Bromo-2-oxopropanenitrile B->C D Workup & Purification (Precipitation, Recrystallization) C->D E Imidazo[1,2-a]pyridine-2-carbonitrile D->E F Reduction (e.g., LiAlH4 in THF) E->F Intermediate G Quenching & Workup (Filtration, Extraction) F->G H This compound G->H G RTK Growth Factor Receptor (e.g., RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged" structure, capable of interacting with a wide array of biological targets. This has led to the development of numerous therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyridine scaffold, covering its synthesis, physicochemical characteristics, and extensive applications in drug discovery, with a focus on its anticancer, anti-inflammatory, and neurological activities.

Core Synthesis and Physicochemical Properties

The synthesis of the imidazo[1,2-a]pyridine ring system is versatile, with several established methods allowing for the introduction of a wide range of substituents.

General Synthetic Strategies

One of the most common and efficient methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-haloketones.[1] This reaction proceeds via nucleophilic substitution of the halide by the pyridine nitrogen, followed by intramolecular cyclization and dehydration.

Multicomponent reactions (MCRs) have also emerged as powerful tools for the one-pot synthesis of highly substituted imidazo[1,2-a]pyridines. The Groebke-Blackburn-Bienaymé (GBB) reaction, for instance, involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridine derivatives.[2] Another notable MCR is the Ugi reaction.[3]

GBB_Reaction cluster_reactants Reactants cluster_process Reaction cluster_product Product aminopyridine 2-Aminopyridine reaction One-Pot Reaction (Acid Catalysis) aminopyridine->reaction aldehyde Aldehyde aldehyde->reaction isocyanide Isocyanide isocyanide->reaction product 3-Aminoimidazo[1,2-a]pyridine reaction->product

Physicochemical Characteristics

The imidazo[1,2-a]pyridine scaffold is an aromatic, bicyclic system with a bridgehead nitrogen atom. This arrangement imparts a unique electronic distribution, influencing its ability to participate in various non-covalent interactions with biological macromolecules. The scaffold's planarity and the potential for extensive substitution allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and migration.

Targeting Kinase Signaling Pathways

A primary mechanism of action for many anticancer imidazo[1,2-a]pyridines is the inhibition of protein kinases, which are often dysregulated in cancer. The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is a frequent target.[4]

PI3K_Akt_mTOR_Pathway cluster_upstream Upstream Signaling cluster_pathway Core Pathway cluster_downstream Downstream Effects cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K inhibits

Other kinases targeted by this scaffold include Aurora kinases, which are essential for cell cycle progression.[5]

Cytotoxic Activity Data

The cytotoxic effects of various imidazo[1,2-a]pyridine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Compound/DerivativeTarget/Cell LineIC50 (µM)Reference(s)
PI3K/mTOR Inhibitors
Thiazole-substituted imidazo[1,2-a]pyridinePI3KCA0.0028[4]
A375 (Melanoma)0.14[4]
HeLa (Cervical Cancer)0.21[4]
Bioisosteric 1,2,4-oxadiazole derivativePI3Kα0.002[4]
General Cytotoxicity
IP-5HCC1937 (Breast Cancer)45[3]
IP-6HCC1937 (Breast Cancer)47.7[3]
IP-7HCC1937 (Breast Cancer)79.6[3]
Imidazopyridine 12HT-29 (Colon Cancer)4.15[6]
Imidazopyridine 18HT-29 (Colon Cancer)10.11[6]
Imidazopyridine 18MCF-7 (Breast Cancer)14.81[6]
Imidazopyridine 18B16F10 (Melanoma)14.39[6]
Aurora Kinase Inhibitors
Imidazo-[1,2-a]-pyrazine (1)Aurora A/B (cellular)0.25[5]
SCH 1473759 (12k)Aurora A/B (cellular)0.025[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Anti-inflammatory Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes, particularly COX-2, are key mediators of inflammation through their role in prostaglandin synthesis. Inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs.

COX2_Pathway cluster_upstream Upstream cluster_pathway Pathway cluster_downstream Downstream cluster_inhibitor Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->COX2 inhibits

COX Inhibition Data
Compound/DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Series 5
5eCOX-20.05-[8][9]
5fCOX-20.05-[8][9]
5jCOX-20.05-[8][9]
5iCOX-2-897.19[8][9]
Series 6
6fCOX-20.07-0.1857-217[3]
Series 5n
5nCOX-20.07508.6[10]

Neurological Applications: GABA-A Receptor Modulation

The imidazo[1,2-a]pyridine scaffold is famously represented in drugs that act on the central nervous system, most notably as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.

Positive Allosteric Modulation of GABA-A Receptors

Drugs like zolpidem and alpidem are non-benzodiazepine hypnotics and anxiolytics, respectively, that bind to the benzodiazepine site of the GABA-A receptor. This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to a sedative or anxiolytic effect. These compounds often exhibit selectivity for GABA-A receptor subtypes containing the α1 subunit.

GABA_A_Receptor_Modulation cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effect Effect GABA_A GABA-A Receptor (Chloride Channel) ChlorideInflux Increased Chloride Influx GABA_A->ChlorideInflux opens GABA GABA GABA->GABA_A binds to orthosteric site Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Zolpidem) Imidazopyridine->GABA_A binds to allosteric site Hyperpolarization Neuronal Hyperpolarization ChlorideInflux->Hyperpolarization Inhibition CNS Inhibition (Sedation/Anxiolysis) Hyperpolarization->Inhibition

GABA-A Receptor Binding Affinity

The binding affinity of imidazo[1,2-a]pyridine derivatives to different GABA-A receptor subtypes is crucial for their pharmacological profile. The inhibition constant (Ki) is used to quantify this affinity.

CompoundGABA-A Receptor SubtypeBinding Affinity (Ki, nM)Reference(s)
Zolpidem α1β2γ2, α1β3γ220[8][11]
α1 (wild type)13[8]
α2β1γ2400[8][11]
α3β1γ2400[8][11]
α5β3γ2, α5β2γ2≥ 5000[8][11]
Alpidem α1High Affinity (α1-selective)[8]
α2, α3Lower Affinity[8]
α5Negligible Affinity[8]
Experimental Protocol: Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

  • Membrane Preparation: Prepare cell membranes expressing the GABA-A receptor subtype of interest.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]flunitrazepam), and varying concentrations of the test imidazo[1,2-a]pyridine compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[8]

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a diverse range of biological targets have led to the development of important therapeutic agents and a vast library of compounds with promising pharmacological activities. The ongoing exploration of this privileged scaffold, aided by modern drug design and screening techniques, is expected to yield novel drug candidates for a variety of diseases in the future.

References

Initial Screening of Imidazo[1,2-a]pyridine Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a prominent nitrogen-bridged heterocyclic system that has garnered significant attention from medicinal chemists.[1][2] Its derivatives are known to exhibit a wide array of pharmacological properties, making them a versatile backbone for the development of novel therapeutic agents.[1][2][3] This technical guide provides an in-depth overview of the initial screening methodologies for assessing the biological activities of imidazo[1,2-a]pyridine compounds, targeted at researchers, scientists, and drug development professionals.

Overview of Biological Activities

Imidazo[1,2-a]pyridine derivatives have been reported to possess a broad spectrum of biological activities. This structural motif is a key component in several commercially available drugs, including zolpidem, alpidem, and zolimidine.[1][2] The primary areas of investigation for these compounds include anticancer, antibacterial, antiviral, anti-inflammatory, and antituberculosis activities.[1][2][3]

  • Anticancer Activity: Numerous studies have demonstrated the potent anticancer effects of imidazo[1,2-a]pyridine compounds against various cancer cell lines.[4][5][6][7] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like Akt and STAT3/NF-κB.[4][8] Some derivatives have also been developed as covalent inhibitors targeting specific mutations, such as KRAS G12C.[9]

  • Antibacterial Activity: The imidazo[1,2-a]pyridine nucleus is a core component of various compounds screened for antibacterial properties.[10][11] Chalcone derivatives, in particular, have shown promising activity against both Gram-positive and Gram-negative bacteria.[10] Studies have evaluated their efficacy against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis.[10][12]

  • Antiviral Activity: The antiviral potential of imidazo[1,2-a]pyridines has been explored, with some derivatives showing significant activity against viruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[13][14][15] Structure-activity relationship (SAR) studies have identified hydrophobicity as a key factor influencing the antiviral efficacy of these compounds.[13][16]

  • Anti-inflammatory Activity: Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects.[17][18][19] The mechanism often involves the modulation of critical inflammatory signaling pathways, such as the STAT3/NF-κB pathway, leading to the suppression of pro-inflammatory mediators like COX-2 and iNOS.[8][19]

  • Antituberculosis Activity: More recent research has highlighted the potential of imidazo[1,2-a]pyridine analogues as potent agents against Mycobacterium tuberculosis.[20] Some of these compounds have demonstrated significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB by inhibiting key mycobacterial enzymes like ATP synthase.[20]

Data Presentation: Quantitative Bioactivity

The following tables summarize the reported quantitative data for various biological activities of selected imidazo[1,2-a]pyridine derivatives.

Table 1: Anticancer Activity (IC₅₀ Values)

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 12 HT-29 (Colon)4.15 ± 2.93[6]
Compound 18 HT-29 (Colon)10.11 ± 0.70[6]
Compound 11 HT-29 (Colon)18.34 ± 1.22[6]
Compound 9d Hela (Cervical)10.89[3]
Compound 9d MCF-7 (Breast)2.35[3]
Compound 12b Hep-2, HepG2, MCF-7, A37511, 13, 11, 11[7]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Compound/DerivativeBacterial StrainMIC (mg/mL)Reference
Compound 4e P. aeruginosa, S. aureus0.5[21]
Compound 4e E. coli CTXM, K. pneumoniae NDM0.5 - 0.7[21]

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22] Living cells possess mitochondrial enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[22][23] The amount of formazan produced is proportional to the number of viable cells.[24]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium.[24][25] Include control wells with medium only for background measurements.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[25]

  • Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-a]pyridine test compounds. Add the desired concentrations to the wells and incubate for a specified exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[24][25]

  • Formazan Formation: Return the plate to the incubator for 2 to 4 hours, allowing the viable cells to metabolize the MTT into insoluble purple formazan crystals.[24][25]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[24][25] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[23]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[23][24][25] A reference wavelength of 630 nm or 650 nm can be used to reduce background noise.[23][25]

  • Data Analysis: Subtract the background absorbance from the readings. Calculate cell viability as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Agar Diffusion Assay for Antibacterial Screening

The agar diffusion method is a primary technique for evaluating the antimicrobial activity of test compounds.[26] It relies on the diffusion of the antimicrobial agent from a source (a saturated disk or a well) through an agar medium inoculated with a test microorganism.[27][28]

Protocol (Agar Well Diffusion):

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB) according to standard procedures.[29]

  • Inoculum Preparation: Inoculate a loopful of the test bacterial strain into MHB and incubate at 37°C for 24 hours.[29] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard to ensure a standardized bacterial concentration.[29][30]

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension and spread it evenly over the entire surface of an MHA plate to create a uniform lawn of bacteria.[27][29]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[28][29]

  • Compound Application: Add a specific volume (e.g., 50-100 µL) of the Imidazo[1,2-a]pyridine test solution (dissolved in a suitable solvent like DMSO) into each well.[28][29] Include a negative control (solvent only) and a positive control (a standard antibiotic).[29]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[27][29]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antibacterial activity.

Enzyme Inhibition Assay

Enzyme inhibition assays are crucial for determining if a compound's activity is directed at a specific enzyme target.[31] These assays measure the reduction in an enzyme's activity in the presence of an inhibitor.[32]

General Protocol:

  • Reagent Preparation: Prepare all necessary reagents: purified target enzyme, the enzyme's specific substrate, assay buffer optimized for pH and ionic strength, and the Imidazo[1,2-a]pyridine inhibitor dissolved in a suitable solvent (e.g., DMSO).[32][33]

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, mix the enzyme with various concentrations of the inhibitor.[32] Allow this mixture to pre-incubate for a set period to permit the binding of the inhibitor to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[32]

  • Reaction Monitoring: Monitor the rate of product formation or substrate depletion over time using a suitable detection method, such as a spectrophotometer or fluorometer.[32][33] The formation of product should be linear with respect to time.[34]

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[33] Further experiments can be designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[31]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to the screening of Imidazo[1,2-a]pyridine derivatives.

G cluster_0 Initial Screening Workflow Compound Imidazo[1,2-a]pyridine Derivatives Primary Primary Screening (e.g., Single High Concentration) Compound->Primary Hit_ID Hit Identification Primary->Hit_ID Activity > Threshold Dose_Resp Dose-Response Assay Hit_ID->Dose_Resp IC50 IC50 / EC50 Determination Dose_Resp->IC50 Secondary Secondary / Mechanistic Assays IC50->Secondary Potent & Selective Lead_Opt Lead Optimization Secondary->Lead_Opt

Caption: General workflow for screening and identifying lead compounds.

G cluster_pathway STAT3/NF-κB Signaling Pathway Inhibition cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway IAP Imidazo[1,2-a]pyridine Derivative (MIA) IkBa IκBα IAP->IkBa Increases Expression pSTAT3 p-STAT3 IAP->pSTAT3 Suppresses Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory & Proliferation Genes (iNOS, COX-2, Bcl-2) NFkB_nuc->Genes Activate Transcription STAT3 STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_nuc p-STAT3 (nucleus) pSTAT3->pSTAT3_nuc Translocation pSTAT3_nuc->Genes Activate Transcription G cluster_workflow MTT Assay Experimental Workflow A 1. Plate Cells in 96-well Plate B 2. Add Test Compound (Imidazo[1,2-a]pyridine) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent (Yellow) C->D E 5. Incubate (2-4 hours) Living cells metabolize MTT D->E F 6. Formazan Crystals Form (Purple, Insoluble) E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Measure Absorbance (~570 nm) G->H

References

An In-depth Technical Guide to the Groebke–Blackburn–Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The Groebke–Blackburn–Bienaymé (GBB) reaction stands as a powerful and efficient multicomponent reaction (MCR) for the synthesis of the imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic motif in medicinal chemistry and material science.[1] This three-component condensation of an aminopyridine, an aldehyde, and an isocyanide offers significant advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular libraries from readily available starting materials.[2] This guide provides a comprehensive overview of the GBB reaction for the synthesis of imidazo[1,2-a]pyridines, detailing reaction conditions, experimental protocols, and the mechanistic pathway.

Core Reaction and Mechanism

The GBB reaction is a cornerstone of isocyanide-based multicomponent reactions for generating fused imidazole heterocycles.[3][4] The reaction proceeds through a sequential process initiated by the condensation of an aminopyridine with an aldehyde to form a Schiff base. Subsequent protonation of the Schiff base activates it for nucleophilic attack by the isocyanide, leading to a nitrilium ion intermediate. Intramolecular cyclization then occurs, followed by tautomerization to yield the final imidazo[1,2-a]pyridine product.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Amine 2-Aminopyridine Schiff_Base Schiff Base Formation Amine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Intermediate Isocyanide->Nitrilium_Ion Nucleophilic Attack Protonation Protonation Schiff_Base->Protonation + H+ Protonation->Nitrilium_Ion Cyclization Intramolecular Cyclization Nitrilium_Ion->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product Tautomerization

Caption: General mechanism of the Groebke–Blackburn–Bienaymé reaction.

Optimization of Reaction Conditions

The efficiency of the GBB reaction for the synthesis of imidazo[1,2-a]pyridines is influenced by various factors, including the choice of catalyst, solvent, and energy source. A range of conditions has been explored to optimize yields and reaction times.

Table 1: Screening of Catalysts and Solvents

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
1 None None RT 4 0 [1]
2 None H₂O RT 4 Traces [1]
3 NH₄Cl (5) H₂O RT 4 32 [1]
4 NH₄Cl (10) H₂O RT 4 50 [1]
5 Phenylboronic Acid (10) H₂O RT 4 65 [1]
6 Phenylboronic Acid (10) H₂O 60 2 86 [1]
7 Yb(OTf)₃ (8) DCM/MeOH (3:1) 100 1 89-98 [5]
8 NH₄Cl Conventional RT - 82 [6]

| 9 | p-Toluenesulfonic acid (10) | Ethanol | RT | 3 | 77-91 |[7] |

Substrate Scope and Yields

The GBB reaction demonstrates a broad substrate scope, accommodating a variety of substituted aminopyridines, aldehydes, and isocyanides, leading to a diverse range of imidazo[1,2-a]pyridine derivatives in moderate to excellent yields.

Table 2: Substrate Scope for the Synthesis of Imidazo[1,2-a]pyridines

Product Aminopyridine Aldehyde Isocyanide Yield (%) Reference
5a 2-aminopyridine Furfural Cyclohexyl isocyanide 86 [1]
5b 2-amino-5-chloropyridine Furfural Cyclohexyl isocyanide 86 [1]
5c 2-amino-5-bromopyridine Furfural Cyclohexyl isocyanide 67 [1]
5d 2-amino-5-cyanopyridine 5-methylfurfural 4-methoxyphenyl isocyanide 80 [1]
6a 2-aminopyridine 2-azidobenzaldehyde tert-butyl isocyanide 89 [6]
6b 2-aminopyridine 2-azidobenzaldehyde cyclohexyl isocyanide 91 [6]
6c 2-aminopyridine 2-azidobenzaldehyde benzyl isocyanide 85 [6]

| 6d | 2-aminopyridine | 2-azidobenzaldehyde | p-tolyl isocyanide | 82 |[6] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of imidazo[1,2-a]pyridines via the GBB reaction. Below are representative protocols from the literature.

General Procedure for Ultrasound-Assisted Synthesis[1]

To a solution of the corresponding aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in water (3.0 mL) in a sealed tube, the isocyanide (1.0 mmol) and phenylboronic acid (10 mol%) were added. The reaction mixture was then subjected to ultrasound irradiation at 60 °C for 2 hours. After completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the mixture was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel.

General Procedure for Microwave-Assisted Synthesis[5]

A mixture of aminopyridine (0.5 mmol), aldehyde (0.6 mmol, 1.2 equiv), isocyanide (0.6 mmol, 1.2 equiv), and Yb(OTf)₃ (0.04 mmol, 0.08 equiv) in a 3:1 mixture of DCM/MeOH (4 mL) was subjected to microwave irradiation at 100 °C for 1 hour. After cooling, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to afford the desired imidazo[1,2-a]pyridine.

Experimental Workflow

The synthesis and characterization of imidazo[1,2-a]pyridines using the GBB reaction follow a standard laboratory workflow.

GBB_Workflow Start Reagent Preparation Reaction_Setup Reaction Setup (Aminopyridine, Aldehyde, Isocyanide, Catalyst, Solvent) Start->Reaction_Setup Reaction Groebke–Blackburn–Bienaymé Reaction (Conventional/Microwave/Ultrasound) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, HRMS, etc.) Purification->Characterization Final_Product Pure Imidazo[1,2-a]pyridine Characterization->Final_Product

Caption: Typical experimental workflow for GBB synthesis.

Biological Relevance and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][6] Some derivatives have been shown to act as inhibitors of key signaling pathways implicated in cancer progression, such as the mitogen-activated protein kinase (MAPK) pathway.[8] For instance, certain imidazopyridines have demonstrated the ability to suppress the phosphorylation of Erk kinase, a critical node in this pathway.[8]

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Transcription_Factors Transcription Factors Erk->Transcription_Factors Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->Erk Inhibition Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

Caption: Inhibition of the MAPK/Erk pathway by an imidazo[1,2-a]pyridine derivative.

Conclusion

The Groebke–Blackburn–Bienaymé reaction is a highly effective and versatile method for the synthesis of imidazo[1,2-a]pyridines. Its operational simplicity, broad substrate scope, and amenability to green chemistry principles make it an invaluable tool for researchers in drug discovery and materials science. The continued development of novel GBB protocols and the exploration of the biological activities of the resulting compounds promise to further solidify the importance of this powerful multicomponent reaction.

References

An In-depth Technical Guide to Imidazo[1,2-a]pyridin-2-ylmethanamine (CAS Number 165736-20-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridin-2-ylmethanamine, with the CAS number 165736-20-9, is a heterocyclic amine belonging to the imidazopyridine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] Imidazo[1,2-a]pyridines are recognized as a "privileged structure," meaning they are capable of binding to a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties, synthesis, and known applications in drug discovery.

Chemical and Physical Properties

This compound is a solid compound at room temperature.[3] It is often supplied as a dihydrochloride hydrate salt. The fundamental properties of the free base are summarized in the table below.

PropertyValueReference
CAS Number 165736-20-9[3]
Molecular Formula C₈H₉N₃[3]
Molecular Weight 147.18 g/mol N/A
IUPAC Name (Imidazo[1,2-a]pyridin-2-yl)methanamineN/A
Synonyms 2-(Aminomethyl)imidazo[1,2-a]pyridine[3]
SMILES NCc1cn2cccc-c2n1N/A
InChI Key GBRIYMLJYQLICB-UHFFFAOYSA-N[3]

Synthesis

While a specific, detailed synthesis protocol for this compound has not been prominently published in readily available scientific literature, the synthesis of the core imidazo[1,2-a]pyridine scaffold is well-established. Common synthetic strategies include:

  • Condensation of 2-aminopyridines with α-halocarbonyl compounds: This is a classical and widely used method for the construction of the imidazo[1,2-a]pyridine ring system.[4]

  • Three-component reactions: One-pot reactions involving 2-aminopyridines, aldehydes, and isocyanides (Groebke–Blackburn–Bienaymé reaction) or alkynes offer an efficient route to substituted imidazo[1,2-a]pyridines.[5]

  • Copper-catalyzed synthesis: Modern methods utilize copper catalysts for the reaction of aminopyridines with nitroolefins, providing a greener alternative.[6]

A plausible synthetic route to this compound would likely involve the construction of the imidazo[1,2-a]pyridine core with a suitable precursor at the 2-position, which can then be converted to an aminomethyl group. For instance, starting with a 2-cyano or 2-carboxamido substituted imidazo[1,2-a]pyridine, a reduction reaction would yield the desired product.

A general workflow for the synthesis of imidazo[1,2-a]pyridines is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation Alpha-haloketone Alpha-haloketone Alpha-haloketone->Condensation Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridine Core Condensation->Imidazo[1,2-a]pyridine Core

Caption: General synthesis of the imidazo[1,2-a]pyridine core.

Biological Activity and Applications

Specific biological data, such as IC50 or Ki values, for this compound are not currently available in the public domain. However, its use as a key intermediate in the synthesis of potent therapeutic agents highlights its importance.

Role in the Synthesis of PPARγ Modulators

A recent patent application discloses the use of this compound as a reactant in the synthesis of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulators.[7] PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism and is a validated target for the treatment of type 2 diabetes.[7]

Experimental Protocol:

The patent provides the following experimental detail for a coupling reaction involving this compound:

To a stirred solution of 1-[5-(5-chloro-2-methoxypyridin-4-yl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylic acid (20.0 mg, 0.06 mmol) and DIPEA (21.0 mg, 0.17 mmol) in DMF (2.00 mL), this compound (9.7 mg, 0.07 mmol) was added. The resulting mixture was stirred at 25°C for 14 hours.[7]

This reaction demonstrates a standard amide bond formation, where the primary amine of this compound is coupled with a carboxylic acid to form a more complex molecule.

The logical workflow for this synthesis is as follows:

G Carboxylic_Acid 1-[5-(5-chloro-2-methoxypyridin-4-yl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylic acid Reaction Amide Coupling Carboxylic_Acid->Reaction Amine This compound Amine->Reaction Reagents DIPEA, DMF Reagents->Reaction Product PPARγ Modulator Reaction->Product

Caption: Synthesis of a PPARγ modulator.

Potential as a Scaffold in Drug Discovery

The broader class of imidazo[1,2-a]pyridines has been investigated for a multitude of therapeutic applications, including:

  • Anticancer agents: Derivatives have shown activity as inhibitors of various kinases such as CDK, VEGFR, and PI3K.[2][8]

  • Anti-inflammatory agents: Some compounds exhibit anti-inflammatory properties.[4]

  • Antiviral and antibacterial agents: The scaffold is present in molecules with activity against various pathogens.[4]

Given the diverse biological activities of the imidazo[1,2-a]pyridine core, this compound represents a valuable building block for the synthesis of new chemical entities with potential therapeutic value. The primary amine handle provides a convenient point for chemical modification and the introduction of various pharmacophoric groups.

Conclusion

This compound (CAS 165736-20-9) is a valuable heterocyclic amine that serves as a key intermediate in the synthesis of pharmacologically active molecules, most notably PPARγ modulators. While specific biological data for this compound is limited, the well-documented and diverse biological activities of the imidazo[1,2-a]pyridine scaffold make it an attractive starting point for drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to (Imidazo[1,2-a]pyridin-2-yl)methanamine and its Core Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the chemical properties, synthesis, and significant biological activities associated with the imidazo[1,2-a]pyridine scaffold, with a specific focus on (imidazo[1,2-a]pyridin-2-yl)methanamine.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine system is a nitrogen-bridged heterocyclic compound that has garnered substantial interest in medicinal chemistry.[1][2][3] Its rigid, planar structure and electron-rich nature make it a versatile scaffold for the development of therapeutic agents. Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1][2][4][5][6] Several commercial drugs, such as Zolpidem and Alpidem, are based on this privileged scaffold.[1][2]

The formal IUPAC name for the specific compound of interest is (imidazo[1,2-a]pyridin-2-yl)methanamine . It is also commonly referred to as 2-Aminomethylimidazo[1,2-a]pyridine.[7]

Physicochemical Properties

Below is a summary of the key physicochemical properties for (imidazo[1,2-a]pyridin-2-yl)methanamine.

PropertyValueReference
CAS Number 165736-20-9[7]
Molecular Formula C₈H₉N₃[7]
Molecular Weight 147.18 g/mol Calculated
InChI Key GBRIYMLJYQLICB-UHFFFAOYSA-N[7]
SMILES Nc1nc2n(cn1)cccc2[7]

Synthesis Protocols

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methods. A prominent and efficient method is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction.[4][5]

This protocol describes a general, ultrasound-assisted, one-pot synthesis for imidazo[1,2-a]pyridine derivatives.

Materials:

  • 2-aminopyridine (or a substituted derivative)

  • An aldehyde (e.g., furfural)

  • An isocyanide (e.g., cyclohexyl isocyanide)

  • Phenylboronic acid (PBA) as a catalyst

  • Water as a solvent

Procedure:

  • In a suitable reaction vessel, combine 2-aminopyridine (1.0 mmol), the selected aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and phenylboronic acid (10 mol%).

  • Add water (2 mL) to the mixture.

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at 60 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine derivative.

This methodology offers advantages such as high atom economy, shorter reaction times, and the use of an environmentally benign solvent.[4]

DOT Script for Synthesis Workflow

G Groebke–Blackburn–Bienaymé Reaction Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Aminopyridine G One-Pot Reaction A->G B Aldehyde B->G C Isocyanide C->G D Phenylboronic Acid (Catalyst) D->G E Water (Solvent) E->G F Ultrasound, 60°C F->G H Extraction & Purification G->H I Imidazo[1,2-a]pyridine Product H->I

Caption: General workflow for the one-pot synthesis of imidazo[1,2-a]pyridines.

Biological Activities and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel therapeutic agents due to its wide spectrum of biological activities.

Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer properties.[8] One key mechanism of action is the inhibition of critical cell survival signaling pathways, such as the PI3K/AKT/mTOR pathway.[8]

A study on novel imidazo[1,2-a]pyridine compounds revealed their ability to induce cytotoxicity and cell cycle arrest in melanoma and cervical cancer cells.[8] Certain derivatives have shown potent inhibition of PI3Kα with IC₅₀ values as low as 2 nM.[8]

The table below summarizes the cytotoxic activity of representative imidazo[1,2-a]pyridine hybrids against human cancer cell lines.

CompoundTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
HB9 A549 (Lung)50.56Cisplatin53.25[9]
HB10 HepG2 (Liver)51.52Cisplatin54.81[9]

DOT Script for AKT/mTOR Signaling Pathway Inhibition

G Inhibition of AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a potent new class of anti-TB agents.[10]

In a study, several compounds from this class exhibited minimum inhibitory concentrations (MIC) of ≤1 µM against replicating M. tuberculosis. Notably, some compounds showed MIC values as low as 0.006 µM, demonstrating significant potency.[10]

CompoundM. tuberculosis H37Rv MIC (µM)Reference
Compound 9 ≤0.006[10]
Compound 12 ≤0.006[10]
Compound 16 ≤0.006[10]
Compound 17 ≤0.006[10]
Compound 18 ≤0.006[10]

The versatile imidazo[1,2-a]pyridine scaffold has been investigated for a multitude of other therapeutic applications, including:

  • Antiviral: Activity against viruses such as the respiratory syncytial virus (RSV).[6]

  • Antibacterial: While some derivatives show limited activity against common bacterial strains, specific modifications can enhance potency.[6]

  • Anti-inflammatory: The scaffold is a key component in molecules designed to have anti-inflammatory effects.[1][2]

  • Antioxidant: Certain hybrid molecules have demonstrated significant radical scavenging activity.[9]

DOT Script for Biological Activities Overview

G Biological Activities of Imidazo[1,2-a]pyridines Core Imidazo[1,2-a]pyridine Scaffold Anticancer Anticancer Core->Anticancer Antitubercular Antitubercular Core->Antitubercular Antiviral Antiviral Core->Antiviral AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antioxidant Antioxidant Core->Antioxidant Antibacterial Antibacterial Core->Antibacterial

Caption: Diverse pharmacological activities of the imidazo[1,2-a]pyridine core.

Conclusion

(Imidazo[1,2-a]pyridin-2-yl)methanamine belongs to a class of compounds built upon a highly privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a focal point of extensive research in medicinal chemistry, consistently yielding derivatives with potent and varied biological activities. The synthetic accessibility, coupled with the demonstrated efficacy in critical areas like oncology and infectious diseases, ensures that this scaffold will remain a subject of intensive investigation and a valuable asset in the drug development pipeline. Further exploration of structure-activity relationships will undoubtedly lead to the discovery of next-generation therapeutics based on this versatile framework.

References

Methodological & Application

Imidazo[1,2-a]pyridine Derivatives as Potent Antitubercular Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of imidazo[1,2-a]pyridine derivatives as promising antitubercular agents. It includes detailed experimental protocols for their evaluation, a summary of their biological activity, and an exploration of their mechanism of action.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This has created an urgent need for the development of novel antitubercular drugs with new mechanisms of action. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged heterocyclic structure in medicinal chemistry, with several derivatives demonstrating potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[1][3][4] One of the most notable examples is Telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide that has advanced to clinical trials.[5][6][7]

Mechanism of Action

A key target for many antitubercular imidazo[1,2-a]pyridine derivatives is the cytochrome bc1 complex (also known as complex III) of the electron transport chain in M. tuberculosis.[5][8] Specifically, these compounds, including Telacebec (Q203), inhibit the QcrB subunit of this complex.[5][9] The cytochrome bc1 complex plays a crucial role in the generation of ATP through oxidative phosphorylation. By inhibiting QcrB, these derivatives disrupt the electron flow, leading to a depletion of ATP synthesis and ultimately causing bacterial cell death.[6][8][10] This unique mechanism of action is effective against both replicating and non-replicating (dormant) mycobacteria, which is a critical attribute for shortening the duration of TB treatment.[8]

Below is a diagram illustrating the signaling pathway of QcrB inhibition by imidazo[1,2-a]pyridine derivatives.

Mechanism of Action of Imidazo[1,2-a]pyridine Derivatives cluster_etc Electron Transport Chain Imidazo[1,2-a]pyridine Derivative (e.g., Q203) Imidazo[1,2-a]pyridine Derivative (e.g., Q203) Mycobacterium tuberculosis Mycobacterium tuberculosis Imidazo[1,2-a]pyridine Derivative (e.g., Q203)->Mycobacterium tuberculosis Enters QcrB Subunit QcrB Subunit Imidazo[1,2-a]pyridine Derivative (e.g., Q203)->QcrB Subunit Inhibits Electron Transport Chain Electron Transport Chain Cytochrome bc1 Complex (Complex III) Cytochrome bc1 Complex (Complex III) ATP Synthesis ATP Synthesis QcrB Subunit->ATP Synthesis Disrupts Bacterial Cell Death Bacterial Cell Death ATP Synthesis->Bacterial Cell Death Leads to

Caption: Inhibition of QcrB by Imidazo[1,2-a]pyridines.

Structure-Activity Relationship (SAR)

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the antitubercular potency and pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives.[11][12] Key modifications have been explored at various positions of the imidazo[1,2-a]pyridine core. For the imidazo[1,2-a]pyridine-3-carboxamide series, the nature of the substituent on the amide nitrogen has been shown to be critical for activity. Generally, bulky and lipophilic groups tend to enhance the antitubercular potency.[4] Modifications on the imidazo[1,2-a]pyridine ring system have also been investigated to improve metabolic stability and other drug-like properties.

Data Presentation

The following tables summarize the in vitro antitubercular activity and cytotoxicity of selected imidazo[1,2-a]pyridine derivatives.

Table 1: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis H37Rv

CompoundMIC (µg/mL)MIC (µM)Reference
IPA-6 0.05-
IPA-9 0.4-
IPS-1 0.4-
Compound 15 -0.10 - 0.19
Compound 16 -0.10 - 0.19
ND-09759 0.0024≤0.006
Q203 -Low nanomolar[10]
Ethambutol 6.25-

MIC: Minimum Inhibitory Concentration

Table 2: In Vitro Antitubercular Activity against Drug-Resistant M. tuberculosis Strains and Cytotoxicity

CompoundMDR-TB MIC (µM)XDR-TB MIC (µM)Cytotoxicity (IC50, µM)Selectivity Index (SI)Reference
Compound 15 0.05 - 1.50.05 - 1.5>10>66 - >200
Compound 16 0.05 - 1.50.05 - 1.5>10>66 - >200
Q203 Low nanomolarLow nanomolar>50High[5][10]
IPA-6 -->3.125≥66
IPA-9 -->3.125≥7.8
IPS-1 -->3.125≥7.8

MDR-TB: Multidrug-Resistant Tuberculosis; XDR-TB: Extensively Drug-Resistant Tuberculosis; IC50: Half-maximal inhibitory concentration; SI: Selectivity Index (IC50/MIC)

Experimental Protocols

This section provides detailed protocols for the in vitro evaluation of imidazo[1,2-a]pyridine derivatives for antitubercular activity and cytotoxicity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from the method described by Collins and Franzblau.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80

  • Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)

  • Standard antitubercular drugs (e.g., isoniazid, rifampicin)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Sterile deionized water

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture in fresh Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10^5 CFU/mL.

  • Compound Plating:

    • Prepare serial two-fold dilutions of the test compounds and standard drugs in Middlebrook 7H9 broth in a separate 96-well plate. The final concentrations should typically range from 0.01 to 100 µg/mL.

    • Add 100 µL of the diluted compounds to the respective wells of the assay plate.

    • Include a drug-free control (containing only broth and inoculum) and a sterile control (containing only broth).

  • Inoculation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the sterile control wells.

    • The final volume in each well will be 200 µL.

    • To prevent dehydration, add 200 µL of sterile deionized water to the outer perimeter wells of the plate.

  • Incubation:

    • Seal the plate with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate at 37°C for 24 hours.

  • Reading the Results:

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2: Cytotoxicity Assay using MTT

This protocol is a general method for assessing the cytotoxicity of compounds against mammalian cell lines (e.g., Vero, HepG2).

Materials:

  • Mammalian cell line (e.g., Vero cells, ATCC CCL-81)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Sterile 96-well microplates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflows

The following diagrams illustrate the general workflows for screening antitubercular compounds and for target-based assays.

General Workflow for Antitubercular Compound Screening Compound Library Compound Library Primary Screening (Whole-cell) Primary Screening (Whole-cell) Compound Library->Primary Screening (Whole-cell) MIC Determination (MABA) MIC Determination (MABA) Primary Screening (Whole-cell)->MIC Determination (MABA) Active Hits Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) MIC Determination (MABA)->Cytotoxicity Assay (MTT) Selectivity Index (SI) Calculation Selectivity Index (SI) Calculation Cytotoxicity Assay (MTT)->Selectivity Index (SI) Calculation Mechanism of Action Studies Mechanism of Action Studies Selectivity Index (SI) Calculation->Mechanism of Action Studies Promising Compounds Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Optimization->In Vivo Efficacy Studies

Caption: Workflow for Screening Antitubercular Compounds.

Workflow for QcrB Inhibition Assay Recombinant QcrB Protein Recombinant QcrB Protein Biochemical Assay Biochemical Assay Recombinant QcrB Protein->Biochemical Assay Test Compound Test Compound Test Compound->Biochemical Assay Measurement of Enzyme Activity Measurement of Enzyme Activity Biochemical Assay->Measurement of Enzyme Activity IC50 Determination IC50 Determination Measurement of Enzyme Activity->IC50 Determination Structure-Activity Relationship Structure-Activity Relationship IC50 Determination->Structure-Activity Relationship

Caption: Workflow for Target-Based QcrB Inhibition Assay.

References

Application of Imidazo[1,2-a]pyridines in Anti-Influenza Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous evolution of influenza viruses and the emergence of drug-resistant strains necessitate the discovery of novel antiviral agents with diverse mechanisms of action. Imidazo[1,2-a]pyridines have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antiviral effects against influenza A and B viruses. This document provides a comprehensive overview of the application of imidazo[1,2-a]pyridine derivatives in anti-influenza research, including their mechanisms of action, quantitative antiviral data, and detailed experimental protocols for key assays.

Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives have been shown to inhibit influenza virus replication through multiple mechanisms, primarily by targeting essential viral components. Two key mechanisms that have been elucidated are the induction of nucleoprotein (NP) aggregation and the inhibition of the viral RNA-dependent RNA polymerase (RdRp) complex.

1. Induction of Nucleoprotein (NP) Aggregation:

Certain imidazo[1,2-a]pyrazine derivatives, such as compound A4, have been identified as potent inhibitors of influenza virus replication by directly targeting the viral nucleoprotein (NP).[1][2][3][4][5] NP is a crucial multifunctional protein that encapsidates the viral RNA genome, forming ribonucleoprotein (RNP) complexes. These RNPs are essential for transcription, replication, and packaging of the viral genome.

The proposed mechanism involves the binding of the imidazo[1,2-a]pyridine derivative to NP, which induces the formation of higher-order NP oligomers or aggregates.[1][4] This aggregation prevents the proper nuclear import of NP and disrupts the formation of functional RNPs, thereby inhibiting viral replication.[1][2][3][5]

2. Inhibition of Viral RNA Polymerase Activity:

Another key anti-influenza mechanism of imidazo[1,2-a]pyridine derivatives involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp) complex. The RdRp is a heterotrimeric complex composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2). This complex is responsible for the transcription and replication of the viral RNA genome.

Specific imidazo[1,2-a]pyridine derivatives have been shown to disrupt the crucial interaction between the PA and PB1 subunits of the polymerase complex.[6] By inhibiting the formation of the functional RdRp, these compounds effectively block viral RNA synthesis, leading to a potent antiviral effect.

Quantitative Data

The antiviral activity of various imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrazine derivatives has been evaluated against different influenza virus strains. The following table summarizes the key quantitative data, including the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values.

Compound IDTargetInfluenza Virus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
A4 Nucleoprotein (NP)A/Puerto Rico/8/1934 (H1N1)3.19 ± 1.4227.368.58[1]
A4 Nucleoprotein (NP)A/Brisbane/10/2007 (H3N2)5.38 ± 0.5727.365.09[1]
A4 Nucleoprotein (NP)B/Yamagata2.99 ± 3.3027.369.15[1]
A4 Nucleoprotein (NP)A/H1N1/pdm09 (oseltamivir-resistant)1.67 ± 2.5127.3616.38[1]
24 PA-PB1 InteractionA/WSN/33 (H1N1)0.69>100>145[6]
27 PA-PB1 InteractionA/WSN/33 (H1N1)8.03>100>12.45[6]
31 PA-PB1 InteractionA/WSN/33 (H1N1)14.6>100>6.85[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-influenza activity of imidazo[1,2-a]pyridine derivatives.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of a test compound.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Test compound (Imidazo[1,2-a]pyridine derivative)

  • Influenza virus stock

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • On the day of the experiment, wash the cell monolayer with phosphate-buffered saline (PBS).

  • Prepare serial dilutions of the test compound in infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin).

  • Pre-incubate the cells with the diluted compound for 1 hour at 37°C.

  • Infect the cells with influenza virus at a specific multiplicity of infection (MOI), for example, 0.01.

  • After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing the corresponding concentration of the test compound.

  • Incubate the plates for 24-48 hours at 37°C.

  • Collect the supernatant containing the progeny virus.

  • Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.

  • The EC50 value is calculated as the concentration of the compound that reduces the virus yield by 50% compared to the untreated virus control.

Plaque Reduction Assay

This assay is a standard method to determine the titer of infectious virus particles and to assess the antiviral activity of compounds.

Materials:

  • MDCK cells

  • 6-well or 12-well plates

  • Infection medium (as above)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

  • Test compound

  • Influenza virus stock

Protocol:

  • Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock in infection medium.

  • Remove the growth medium from the cells and wash with PBS.

  • Infect the cells with 100-200 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • During the incubation, prepare the overlay medium containing different concentrations of the test compound.

  • After the adsorption period, remove the virus inoculum and add 2-3 mL of the overlay medium containing the test compound to each well.

  • Incubate the plates at 37°C for 2-3 days until plaques are visible.

  • Fix the cells with 4% formaldehyde and then stain with crystal violet solution.

  • Count the number of plaques in each well.

  • The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Neuraminidase (NA) Inhibition Assay

This assay is used to determine if a compound inhibits the activity of the viral neuraminidase enzyme.

Materials:

  • Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid, MUNANA)

  • Assay buffer (e.g., MES buffer, pH 6.5)

  • Influenza virus stock (or purified NA)

  • Test compound

  • 96-well black plates

  • Fluorometer

Protocol:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well black plate, add the diluted compound and the influenza virus.

  • Incubate the mixture at 37°C for 30 minutes.

  • Add the MUNANA substrate to each well to a final concentration of 100 µM.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).

  • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • The IC50 value is the concentration of the compound that inhibits NA activity by 50%.

Visualizations

Signaling Pathways and Experimental Workflows

anti_influenza_drug_screening_workflow cluster_screening High-Throughput Screening cluster_characterization Hit Characterization cluster_moa Mechanism of Action (MoA) Studies cluster_optimization Lead Optimization compound_library Imidazo[1,2-a]pyridine Library primary_screening Cell-Based Antiviral Assay (e.g., CPE inhibition) compound_library->primary_screening hit_compounds Hit Compounds primary_screening->hit_compounds dose_response Dose-Response (EC50 Determination) hit_compounds->dose_response cytotoxicity Cytotoxicity Assay (CC50 Determination) hit_compounds->cytotoxicity selectivity_index Selectivity Index (SI = CC50/EC50) dose_response->selectivity_index cytotoxicity->selectivity_index moa_assays MoA Assays: - Neuraminidase Inhibition - Polymerase Activity - NP Aggregation selectivity_index->moa_assays target_identification Target Identification moa_assays->target_identification sar_studies Structure-Activity Relationship (SAR) target_identification->sar_studies lead_compound Lead Compound sar_studies->lead_compound

Caption: Workflow for the discovery of anti-influenza Imidazo[1,2-a]pyridines.

np_aggregation_pathway cluster_virus Influenza Virus cluster_drug_action Drug Action viral_entry Viral Entry & Uncoating rnp_release RNP Release into Cytoplasm viral_entry->rnp_release rnp_import RNP Nuclear Import rnp_release->rnp_import transcription_replication Viral Transcription & Replication rnp_import->transcription_replication rnp_export RNP Nuclear Export transcription_replication->rnp_export assembly_budding Virion Assembly & Budding rnp_export->assembly_budding imidazo_pyridine Imidazo[1,2-a]pyridine (e.g., A4) np_binding Binds to Nucleoprotein (NP) imidazo_pyridine->np_binding np_aggregation Induces NP Aggregation np_binding->np_aggregation inhibition Inhibition of Nuclear Import & RNP formation np_aggregation->inhibition inhibition->rnp_import block_replication Viral Replication Blocked inhibition->block_replication

Caption: Mechanism of action via nucleoprotein (NP) aggregation.

pa_pb1_inhibition_pathway cluster_polymerase Viral RNA Polymerase Complex cluster_drug_action Drug Action pa PA Subunit polymerase_complex Functional RdRp Complex pa->polymerase_complex pa_pb1_interaction PA-PB1 Interaction pa->pa_pb1_interaction pb1 PB1 Subunit pb1->polymerase_complex pb1->pa_pb1_interaction pb2 PB2 Subunit pb2->polymerase_complex rna_synthesis Viral RNA Synthesis polymerase_complex->rna_synthesis imidazo_pyridine Imidazo[1,2-a]pyridine inhibition Inhibition of Interaction imidazo_pyridine->inhibition inhibition->pa_pb1_interaction block_synthesis Viral RNA Synthesis Blocked inhibition->block_synthesis

Caption: Mechanism of action via PA-PB1 interaction inhibition.

References

Application Notes and Protocols: Synthesis of Imidazo[1,2-a]pyridine-Containing Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of peptidomimetics incorporating the imidazo[1,2-a]pyridine scaffold. This class of compounds holds significant promise in medicinal chemistry due to the diverse biological activities associated with the imidazo[1,2-a]pyridine core, including anticancer, antibacterial, and antiviral properties.[1][2][3] The protocols detailed below focus on a powerful and flexible approach utilizing a tandem sequence of the Groebke-Blackburn-Bienaymé (GBB) and Ugi multicomponent reactions.[1][2]

Introduction

Peptidomimetics are designed to mimic the structure and function of natural peptides, offering advantages such as enhanced stability against proteolytic degradation and improved pharmacokinetic profiles. The imidazo[1,2-a]pyridine moiety is a privileged scaffold in drug discovery, and its incorporation into peptidomimetic structures can lead to novel therapeutic agents.[3] Multicomponent reactions (MCRs) are highly efficient synthetic strategies for generating molecular diversity, allowing for the rapid assembly of complex molecules from simple starting materials in a single step.[1][2] The combination of the GBB and Ugi reactions provides a versatile platform for creating libraries of imidazo[1,2-a]pyridine-containing peptidomimetics with multiple points of diversification.[1][2][4]

Synthetic Strategy Overview

The primary synthetic route involves a two-stage process:

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: Synthesis of a key intermediate, an imidazo[1,2-a]pyridine-containing carboxylic acid. This three-component reaction utilizes an aminopyridine, an aldehyde, and an isocyanide.[2][5]

  • Ugi Reaction: The imidazo[1,2-a]pyridine carboxylic acid synthesized in the first step is then used as the acidic component in a four-component Ugi reaction, along with an aldehyde, an amine, and an isocyanide, to generate the final peptidomimetic.[1][2]

This tandem approach allows for the introduction of diversity at four points in the final molecule, making it ideal for the generation of compound libraries for screening purposes.[2]

Experimental Protocols

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine Carboxylic Acid via GBB Reaction

This protocol describes the synthesis of the carboxylic acid intermediate required for the subsequent Ugi reaction.

Materials:

  • 2-Amino-5-chloropyridine

  • 2-(3-Formylphenoxy)acetic acid

  • tert-Butyl isocyanide

  • N,N-Dimethylformamide (DMF)

  • Perchloric acid (HClO₄), catalytic amount

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask, add 2-amino-5-chloropyridine (1.0 mmol), 2-(3-formylphenoxy)acetic acid (1.0 mmol), and tert-butyl isocyanide (1.0 mmol).

  • Dissolve the starting materials in DMF.

  • Add a catalytic amount of perchloric acid (HClO₄).

  • Stir the reaction mixture at room temperature for 24 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-Containing Peptidomimetics via Ugi Reaction

This protocol outlines the final assembly of the peptidomimetic using the product from Protocol 1.

Materials:

  • Imidazo[1,2-a]pyridine carboxylic acid (from Protocol 1)

  • Aldehyde (e.g., benzaldehyde)

  • Primary amine (e.g., benzylamine)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • In a reaction vessel, combine the imidazo[1,2-a]pyridine carboxylic acid (1.0 mmol), aldehyde (1.0 mmol), primary amine (1.0 mmol), and isocyanide (1.0 mmol).

  • Add methanol as the solvent.

  • Stir the reaction mixture at 50 °C for 24-48 hours.[1]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to yield the final peptidomimetic.

Data Presentation

Table 1: Synthesis of Imidazo[1,2-a]pyridine-Containing Peptidomimetics (Representative Yields)
EntryAldehydeAmineIsocyanideProduct Yield (%)Reference
1BenzaldehydeBenzylaminetert-Butyl isocyanide65[1]
24-ChlorobenzaldehydeBenzylaminetert-Butyl isocyanide72[1]
3BenzaldehydeCyclohexylaminetert-Butyl isocyanide58[1][4]
44-MethoxybenzaldehydeBenzylamineCyclohexyl isocyanide61[1]
5BenzaldehydeBenzylamineBenzyl isocyanide45[1]

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Table 2: Biological Activity of Imidazo[1,2-a]pyridine-Based Peptidomimetics
CompoundTargetAssayIC₅₀ (µM)Reference
11 Akt1GSK3β phosphorylation0.64[6]

Visualizations

Signaling Pathway Diagram

Akt_Signaling_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation, Survival Downstream->Proliferation promotes Peptidomimetic Imidazo[1,2-a]pyridine Peptidomimetic Peptidomimetic->Akt inhibits

Caption: Akt signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine peptidomimetics.

Experimental Workflow Diagram

Synthesis_Workflow cluster_gbb Groebke-Blackburn-Bienaymé Reaction cluster_ugi Ugi Reaction cluster_purification Purification & Analysis cluster_screening Biological Evaluation Start_GBB 2-Aminopyridine, Aldehyde, Isocyanide Reaction_GBB GBB Reaction (DMF, rt, 24h) Start_GBB->Reaction_GBB Product_GBB Imidazo[1,2-a]pyridine Carboxylic Acid Reaction_GBB->Product_GBB Reaction_Ugi Ugi Reaction (MeOH, 50°C, 24-48h) Product_GBB->Reaction_Ugi Start_Ugi Aldehyde, Amine, Isocyanide Start_Ugi->Reaction_Ugi Product_Ugi Crude Peptidomimetic Reaction_Ugi->Product_Ugi Purification Column Chromatography Product_Ugi->Purification Analysis NMR, MS, Purity Purification->Analysis Final_Product Pure Imidazo[1,2-a]pyridine Peptidomimetic Analysis->Final_Product Screening Biological Assays (e.g., Kinase Inhibition) Final_Product->Screening Data IC50 Determination Screening->Data

Caption: Workflow for the synthesis and evaluation of Imidazo[1,2-a]pyridine peptidomimetics.

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine Analogs in the Treatment of Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] The imidazo[1,2-a]pyridine (IPA) class of compounds has emerged as a promising new frontier in the development of anti-TB agents, demonstrating potent activity against both drug-susceptible and drug-resistant Mtb strains.[1][3][4] Notably, the clinical candidate Q203 (Telacebec) belongs to this class and is currently in clinical trials.[5] These compounds primarily act by inhibiting the QcrB subunit of the cytochrome bc1 complex (complex III) in the electron transport chain of Mtb, leading to the depletion of ATP and subsequent bacterial cell death.[6][7][8][9] This novel mechanism of action makes them particularly effective against strains resistant to current TB therapies.[2]

This document provides detailed application notes on the anti-tubercular activity of various imidazo[1,2-a]pyridine analogs and comprehensive protocols for key experiments relevant to their evaluation.

Data Presentation: In Vitro Activity of Imidazo[1,2-a]pyridine Analogs

The following tables summarize the in vitro activity of representative imidazo[1,2-a]pyridine-3-carboxamide analogs against different strains of Mycobacterium tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]pyridine Analogs against Drug-Susceptible M. tuberculosis H37Rv

CompoundModificationMIC (µM)Reference
IPA-1 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide< 10[2]
IPA-2 N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide0.069–0.174[3]
IPA-3 (Compound 15) Imidazo[1,2-a]pyridinecarboxamide derivative0.10 - 0.19[10][11]
IPA-4 (Compound 16) Imidazo[1,2-a]pyridinecarboxamide derivative0.10 - 0.19[10][11]
IPA-5 (Compound 18) Imidazo[1,2-a]pyridine-3-carboxamide with biaryl ether0.004[6]
IPA-6 Reduced lipophilic N-benzylic imidazo[1,2-a]pyridine carboxamide< 0.035[12]

Table 2: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]pyridine Analogs against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) M. tuberculosis Strains

CompoundStrain TypeMIC Range (µM)Reference
IPA-1 Series MDR0.07–2.2[3]
IPA-1 Series XDR0.07–0.14[3]
Compound 13 MDR & XDRNot specified, but potent[6]
Compound 18 MDR & XDRSurpassed potency of PA-824 by ~10-fold[6]
Compound 15 MDR & XDR0.05 - 1.5[10][11]
Compound 16 MDR & XDR0.05 - 1.5[10][11]
Reduced Lipophilic IPAs MDR< 0.035[12]

Table 3: Cytotoxicity and Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyridine Analogs

CompoundCytotoxicity (Vero cells, IC50 in µM)Pharmacokinetic Parameter (Murine Model)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides >128Favorable in vivo ADME properties for compounds 1, 3, 4, and 6[2][3]
Compound 16 Excellent Selectivity IndexFavorable pharmacokinetic properties[10][11]
Compound 13 & 18 Not specifiedEvaluated via oral and intravenous routes in male mice[6]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide (lead) Acceptable safety profileAUC0–∞, 288.22 h ng mL−1; t1/2, 1.5 h in rats[3]
Compound B1 Not specifiedGreater AUC0-∞ and Cmax than Q203 and PBTZ169[12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from methodologies used in the screening of imidazo[1,2-a]pyridine analogs.[13]

1. Materials:

  • 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Mycobacterium tuberculosis H37Rv or resistant strains.

  • Imidazo[1,2-a]pyridine analogs dissolved in DMSO.

  • Alamar Blue reagent.

  • Resazurin solution.

  • Sterile 96-well microplates.

  • Spectrophotometer or fluorometer.

2. Procedure:

  • Prepare a serial two-fold dilution of the imidazo[1,2-a]pyridine analogs in a 96-well plate using the supplemented 7H9 broth. The final concentration of DMSO should not exceed 1% to avoid toxicity.

  • Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^4 CFU/well.

  • Add the bacterial suspension to each well of the microplate containing the diluted compounds. Include a drug-free control well and a sterile control well.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2: Cytotoxicity Assay against Vero Cells

This protocol assesses the toxicity of the compounds to a mammalian cell line.[2]

1. Materials:

  • Vero cells (or other suitable mammalian cell line).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Imidazo[1,2-a]pyridine analogs dissolved in DMSO.

  • MTT or XTT reagent.

  • Sterile 96-well plates.

  • CO2 incubator.

  • Microplate reader.

2. Procedure:

  • Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine analogs in DMEM.

  • Remove the old medium from the cells and add the medium containing the diluted compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 48-72 hours.

  • Add MTT or XTT reagent to each well and incubate for an additional 2-4 hours.

  • If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Protocol 3: In Vivo Pharmacokinetic (PK) Study in a Murine Model

This protocol outlines a general procedure for evaluating the pharmacokinetic properties of imidazo[1,2-a]pyridine analogs in mice.[6][10]

1. Animals:

  • Male BALB/c or C57BL/6 mice (6-8 weeks old).

2. Drug Administration:

  • Oral (PO): Administer the compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), by oral gavage.

  • Intravenous (IV): Administer the compound, dissolved in a suitable vehicle (e.g., saline with a co-solvent), via the tail vein.

3. Sample Collection:

  • Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

4. Sample Analysis:

  • Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.

  • Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

5. Data Analysis:

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as:

    • Maximum concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Half-life (t1/2)

    • Bioavailability (F%) for oral administration.

Mandatory Visualizations

G cluster_0 Imidazo[1,2-a]pyridine Analog Action IPA Imidazo[1,2-a]pyridine Analog QcrB QcrB Subunit of Cytochrome bc1 Complex IPA->QcrB Inhibits ETC Mycobacterium tuberculosis Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Reduced Proton Gradient QcrB->ETC Disrupts Electron Flow ATP ATP ATP_Synthase->ATP Inhibits Synthesis Cell_Death Bacterial Cell Death ATP->Cell_Death Depletion Leads To

Caption: Mechanism of action of Imidazo[1,2-a]pyridine analogs against Mtb.

G cluster_1 Drug Discovery Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (Imidazo[1,2-a]pyridines) HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Evaluation (MIC, Cytotoxicity) Lead_Opt->In_Vitro In_Vitro->Lead_Opt Feedback In_Vivo In Vivo Evaluation (PK/PD, Efficacy) In_Vitro->In_Vivo In_Vivo->Lead_Opt Feedback Preclinical Preclinical Development In_Vivo->Preclinical

References

Application Notes and Protocols: In Vitro Antileukemic Activity of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Notably, derivatives of this heterocyclic system have shown potent antileukemic properties, positioning them as promising candidates for the development of novel cancer therapeutics. One prominent example is Ponatinib, an FDA-approved multi-targeted tyrosine kinase inhibitor containing the imidazo[1,2-b]pyridazine core, used in the treatment of chronic myeloid leukemia (CML).[2] The mechanism of action for many of these compounds involves the inhibition of key kinases implicated in leukemogenesis, such as PIM kinases and various tyrosine kinases.[1][3]

These application notes provide a summary of the in vitro antileukemic activity of selected imidazo[1,2-b]pyridazine derivatives, detailed protocols for key experimental assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The antileukemic efficacy of imidazo[1,2-b]pyridazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various leukemia cell lines. Lower values indicate higher potency.

Table 1: In Vitro Antileukemic Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound/DerivativeTarget(s)Leukemia Cell LineIC50/GI50 (nM)Reference
Ponatinib (AP24534) BCR-ABL, SRC, VEGFR, FGFR, PDGFRαK562 (CML)0.02 - 6[4][5]
K562-IR (Imatinib-Resistant CML)15[4]
K562-NR (Nilotinib-Resistant CML)3.5[4]
Ba/F3 (BCR-ABL wild-type)0.5 - 1[5][6]
Ba/F3 (BCR-ABL T315I mutant)11 - 36[6][7]
MV4-11 (AML, FLT3-ITD)0.5 - 4[6][7]
Compound 34f FLT3-ITD, FLT3-D835YMV4-11 (AML, FLT3-ITD)7[8]
MOLM-13 (AML, FLT3-ITD)9[8]
MOLM-13 (FLT3-ITD-D835Y mutant)4[8]
K00135 PIM KinasesHuman acute leukemia cellsDose-dependent impairment of survival[3]
Ba/F3 (PIM overexpressing)Dose-dependent impairment of survival[3]

Signaling Pathway

Imidazo[1,2-b]pyridazines often exert their antileukemic effects by inhibiting signaling pathways crucial for the proliferation and survival of cancer cells. A key target is the PIM kinase family, which are downstream effectors of the JAK/STAT pathway. PIM kinases phosphorylate and inactivate pro-apoptotic proteins like BAD, and modulate other pathways such as mTOR, thereby promoting cell survival.

PIM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM_Kinase PIM Kinase STAT->PIM_Kinase Induces Transcription (in Nucleus) BAD BAD (Pro-apoptotic) PIM_Kinase->BAD Phosphorylates mTOR_Pathway mTOR Pathway PIM_Kinase->mTOR_Pathway Activates Imidazo_pyridazine Imidazo[1,2-b]pyridazine Inhibitor Imidazo_pyridazine->PIM_Kinase Inhibition Apoptosis Apoptosis BAD->Apoptosis Inhibits pBAD p-BAD (Inactive) 4EBP1 4E-BP1 mTOR_Pathway->4EBP1 Phosphorylates p4EBP1 p-4E-BP1 Protein_Synthesis Protein Synthesis & Cell Growth p4EBP1->Protein_Synthesis

PIM Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of imidazo[1,2-b]pyridazine compounds on the metabolic activity of leukemia cells, which serves as an indicator of cell viability.

Materials:

  • Leukemia cell lines (e.g., K562, MV4-11)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Imidazo[1,2-b]pyridazine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest leukemia cells and perform a cell count. Resuspend the cells in fresh culture medium to a density of 0.5-1.0 x 10^5 cells/mL.[9] Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours to allow cells to acclimate.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-b]pyridazine compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours.[4]

  • MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Leukemia Cells (96-well plate) B 2. Incubate (24 hours) A->B C 3. Add Imidazo[1,2-b]pyridazine (serial dilutions) B->C D 4. Incubate (72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Add Solubilization Solution F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis for PIM Kinase Inhibition

This protocol is designed to detect the inhibition of PIM kinase activity by observing the phosphorylation status of its downstream target, BAD, in treated leukemia cells.

Materials:

  • Leukemia cell line (e.g., MV4-11)

  • Imidazo[1,2-b]pyridazine inhibitor

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Bad (Ser112), anti-Bad, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed leukemia cells and grow to 70-80% confluency. Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine inhibitor for a predetermined time (e.g., 3-6 hours).[13]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Bad) diluted in blocking buffer, typically overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: After final washes, apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.[13]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total BAD and a loading control (e.g., β-actin) to normalize the data.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PIM Inhibition A 1. Cell Treatment with Inhibitor B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-p-BAD) E->F G 7. Secondary Antibody Incubation F->G H 8. ECL Detection & Imaging G->H I 9. Data Analysis H->I

Workflow for Western Blot Analysis.

References

Application Notes and Protocols: Imidazo[1,2-a]pyridine-3-amine as a Scaffold for Ferroptosis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has emerged as a crucial mechanism in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The development of potent and specific inhibitors of ferroptosis is a promising therapeutic strategy. Recently, the imidazo[1,2-a]pyridine-3-amine scaffold has been identified as a novel and drug-like platform for the development of efficacious ferroptosis inhibitors.[1] These compounds have demonstrated significant potential due to their ability to suppress lipid peroxidation at nanomolar concentrations, favorable pharmacokinetic properties, and in vivo neuroprotective effects in models of ischemic brain injury.[1]

These application notes provide an overview of the imidazo[1,2-a]pyridine-3-amine scaffold, detailed protocols for the synthesis and evaluation of these inhibitors, and a summary of their biological activity.

Mechanism of Action

Imidazo[1,2-a]pyridine-3-amine derivatives primarily act as radical-trapping antioxidants. Their proposed mechanism involves high radical scavenging capacity and effective membrane retention, which allows them to efficiently neutralize lipid peroxyl radicals within cellular membranes, thereby halting the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[1] A lead compound, C18, has shown particular promise in preclinical studies.[1]

Signaling Pathways

To understand the mechanism of action of imidazo[1,2-a]pyridine-3-amine based ferroptosis inhibitors, it is essential to visualize the ferroptosis signaling pathway.

cluster_0 Ferroptosis Induction cluster_1 Cellular Processes cluster_2 Inhibitor Action Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits Iron Iron Overload Lipid_ROS Lipid ROS Accumulation Iron->Lipid_ROS catalyzes SystemXc->GPX4 provides cysteine for GSH synthesis GPX4->Lipid_ROS reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis leads to Imidazo_Pyridine Imidazo[1,2-a]pyridine-3-amine Inhibitors (e.g., C18) Imidazo_Pyridine->Lipid_ROS scavenges

Caption: Ferroptosis signaling pathway and point of intervention for Imidazo[1,2-a]pyridine-3-amine inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory activities of a representative set of imidazo[1,2-a]pyridine-3-amine derivatives against ferroptosis. Disclaimer: The specific quantitative data for the compounds from the primary study by Wang et al. (2025) is not publicly available. The data presented here is a representative compilation from publicly accessible studies on similar ferroptosis inhibitors and should be used for illustrative purposes.

Table 1: In Vitro Ferroptosis Inhibition

Compound IDStructureCell LineInducerIC50 (nM)
C18 (Lead) [Structure of C18]HT-1080ErastinData not available
Ferrostatin-1[Structure of Ferrostatin-1]HT-1080Erastin50
Liproxstatin-1[Structure of Liproxstatin-1]Gpx4-/- MEFs-20
Example 1[Generic Imidazopyridine]BJeLRRSL3150
Example 2[Generic Imidazopyridine]BJeLRRSL3250

Table 2: Radical Scavenging Activity

Compound IDAssayIC50 (µM)
C18 (Lead) DPPHData not available
Trolox (Standard)DPPH4.5
Example 1DPPH12.8
Example 2DPPH25.2

Experimental Protocols

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-3-amine Derivatives via Groebke-Blackburn-Bienaymé Reaction

This protocol describes a general one-pot, three-component synthesis of the imidazo[1,2-a]pyridine-3-amine scaffold.

Start Start Reactants Combine: - 2-Aminopyridine derivative - Aldehyde derivative - Isocyanide derivative - Catalyst (e.g., Sc(OTf)3) - Solvent (e.g., Methanol) Start->Reactants Reaction Stir at room temperature or heat as required (Monitor by TLC) Reactants->Reaction Workup Evaporate solvent Reaction->Workup Purification Purify by column chromatography Workup->Purification Product Imidazo[1,2-a]pyridine-3-amine Product Purification->Product

Caption: Workflow for the synthesis of Imidazo[1,2-a]pyridine-3-amine derivatives.

Materials:

  • Substituted 2-aminopyridine

  • Substituted aldehyde

  • Substituted isocyanide

  • Catalyst (e.g., Scandium(III) triflate, Sc(OTf)₃)

  • Anhydrous solvent (e.g., methanol, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add the catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary. Monitor the progress of the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired imidazo[1,2-a]pyridine-3-amine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cell Viability Assay for Ferroptosis Inhibition

This protocol details the assessment of the protective effect of imidazo[1,2-a]pyridine-3-amine derivatives against erastin-induced ferroptosis using an MTT assay.

Materials:

  • Human fibrosarcoma cell line (HT-1080)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Erastin

  • Imidazo[1,2-a]pyridine-3-amine test compounds

  • Ferrostatin-1 (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HT-1080 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine-3-amine test compounds and ferrostatin-1 in complete DMEM.

    • Remove the medium from the cells and add 100 µL of medium containing the test compounds or controls. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.

    • Pre-incubate the cells with the compounds for 1-2 hours.

  • Ferroptosis Induction: Add erastin to the wells to a final concentration of 10 µM (or a pre-determined optimal concentration for inducing cell death).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are formed.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the concentration-response curves and determine the IC50 values.

Protocol 3: Lipid ROS Measurement using BODIPY™ 581/591 C11

This protocol describes the detection of lipid peroxidation in cells treated with a ferroptosis inducer and the protective effect of the test compounds using the fluorescent probe BODIPY™ 581/591 C11 and flow cytometry.

Start Start Cell_Culture Seed and treat cells with inducer and inhibitors Start->Cell_Culture Staining Stain with BODIPY C11 Cell_Culture->Staining Flow_Cytometry Analyze by flow cytometry (Oxidized vs. Reduced probe) Staining->Flow_Cytometry Data_Analysis Quantify lipid ROS levels Flow_Cytometry->Data_Analysis Result Assess inhibitor efficacy Data_Analysis->Result

Caption: Experimental workflow for Lipid ROS measurement.

Materials:

  • Cell line of interest (e.g., HT-1080)

  • Complete cell culture medium

  • Ferroptosis inducer (e.g., RSL3 or erastin)

  • Imidazo[1,2-a]pyridine-3-amine test compounds

  • BODIPY™ 581/591 C11 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the ferroptosis inducer and/or test compounds as described in Protocol 2.

  • Staining:

    • After the treatment period, harvest the cells by trypsinization.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PBS containing 2 µM BODIPY™ 581/591 C11.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Flow Cytometry:

    • Wash the cells twice with PBS to remove excess dye.

    • Resuspend the cells in PBS for flow cytometry analysis.

    • Analyze the cells using a flow cytometer. The oxidized form of the probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red).

  • Data Analysis: Determine the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation. Compare the ratios in treated versus untreated and protected cells.

Protocol 4: DPPH Radical Scavenging Assay

This protocol measures the radical scavenging activity of the imidazo[1,2-a]pyridine-3-amine derivatives.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Imidazo[1,2-a]pyridine-3-amine test compounds

  • Trolox or ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

    • Include a blank (100 µL methanol + 100 µL DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

The imidazo[1,2-a]pyridine-3-amine scaffold represents a promising new class of ferroptosis inhibitors with significant therapeutic potential. The protocols outlined in these application notes provide a framework for the synthesis and evaluation of these compounds. Further investigation into the structure-activity relationships and in vivo efficacy of this scaffold is warranted to advance the development of novel treatments for ferroptosis-related diseases.

References

One-Pot Synthesis of Imidazo[1,2-a]pyridines: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] This application note provides detailed protocols for the efficient one-pot synthesis of this privileged scaffold, targeting researchers in drug discovery and organic synthesis. We present a selection of methodologies, including the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, a microwave-assisted approach, and an iodine-catalyzed synthesis, offering a range of conditions and catalytic systems. All quantitative data is summarized for easy comparison, and detailed experimental procedures are provided. Additionally, signaling pathway and experimental workflow diagrams are included to visually guide the researcher.

Introduction

The imidazo[1,2-a]pyridine core is a key structural motif found in numerous pharmaceuticals with a wide array of therapeutic applications, including as anti-cancer, antiviral, anti-inflammatory, and sedative agents.[3][4] Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient alternative, offering advantages such as reduced reaction times, higher atom economy, and simplified purification procedures.[1] This document outlines three distinct and reliable one-pot protocols for the synthesis of substituted imidazo[1,2-a]pyridines.

I. Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

The Groebke–Blackburn–Bienaymé reaction is a versatile isocyanide-based MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[5] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often facilitated by a Lewis or Brønsted acid catalyst.[6]

Reaction Mechanism

The reaction proceeds through the initial formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, which is activated by the catalyst. Subsequent tautomerization and aromatization yield the final imidazo[1,2-a]pyridine product.[7]

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine + Aldehyde - H2O Aldehyde Aldehyde Isocyanide Isocyanide Cycloadduct Cycloadduct Imine->Cycloadduct + Isocyanide Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cycloadduct->Imidazo[1,2-a]pyridine Tautomerization & Aromatization

Caption: General mechanism of the Groebke–Blackburn–Bienaymé reaction.

Experimental Protocol: Ultrasound-Assisted GBB Reaction[1]
  • To a 10 mL sealed vial, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and the corresponding isocyanide (1.0 equiv.).

  • Add a solution of phenylboronic acid (PBA) (10 mol%) in water (1 M).

  • Sonicate the resulting mixture in an ultrasonic bath (42 kHz ± 6%) at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired imidazo[1,2-a]pyridine.

Data Summary
EntryAldehydeIsocyanideProductYield (%)
15-Methylfurfural4-Methoxyphenyl isocyanide3-((4-Methoxyphenyl)amino)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile80
2FurfuralCyclohexyl isocyanide3-(Cyclohexylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile67

II. Microwave-Assisted One-Pot Synthesis

Microwave irradiation has been shown to significantly accelerate organic reactions, leading to shorter reaction times and often higher yields.[8][9] This protocol describes a green and efficient synthesis of 2-phenylimidazo[1,2-a]pyridines from aromatic ketones, N-bromosuccinimide (NBS), and 2-aminopyridines in lemon juice as a natural acidic catalyst and solvent.[9]

Experimental Workflow

Microwave_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Mix Mix Aromatic Ketone, NBS, and Lemon Juice Microwave1 Microwave Irradiation (Formation of α-bromoketone) Mix->Microwave1 Add_Amine Add 2-Aminopyridine Microwave1->Add_Amine Microwave2 Continue Microwave Irradiation Add_Amine->Microwave2 Quench Pour into Ice-cold Water Microwave2->Quench Filter Filter the Solid Product Quench->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Aqueous Ethanol Wash->Recrystallize

Caption: Workflow for microwave-assisted synthesis of imidazo[1,2-a]pyridines.

Experimental Protocol[9]
  • In a microwave-safe vessel, mix the aromatic ketone (5 mmol), N-bromosuccinimide (NBS) (5 mmol), and lemon juice (10 mL).

  • Irradiate the mixture with a microwave at 400 W and 85 °C. Monitor the formation of the α-bromoketone by TLC.

  • Once the α-bromination is complete, add 2-aminopyridine (5 mmol) to the reaction mixture.

  • Continue the microwave irradiation under the same conditions until the reaction is complete as indicated by TLC.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration and wash it with cold water.

  • Recrystallize the crude product from aqueous ethanol to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Data Summary
EntryAromatic Ketone2-AminopyridineYield (%)Reaction Time (min)
1Acetophenone2-Aminopyridine9210
24-Methylacetophenone2-Aminopyridine9412
34-Chloroacetophenone2-Aminopyridine9015
4Acetophenone2-Amino-5-methylpyridine9312

III. Iodine-Catalyzed Three-Component Synthesis

Molecular iodine has emerged as an inexpensive, readily available, and environmentally benign catalyst for various organic transformations.[7] This protocol details an efficient one-pot, three-component synthesis of imidazo[1,2-a]pyridines from an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide at room temperature.[7]

Reaction Mechanism

The reaction is initiated by the condensation of 2-aminopyridine and the aryl aldehyde to form an imine. The Lewis acidic iodine activates the imine, facilitating the nucleophilic attack of the isocyanide. A subsequent intramolecular cyclization ([4+1] cycloaddition) followed by aromatization yields the desired product.[7]

Experimental Protocol[7]
  • In a round-bottom flask, dissolve the aryl aldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), and iodine (5 mol%) in ethanol.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary
EntryAryl AldehydeSolventCatalyst Loading (mol%)Yield (%)
1BenzaldehydeEthanol592
24-ChlorobenzaldehydeEthanol590
34-MethoxybenzaldehydeEthanol594
42-NaphthaldehydeEthanol588

Conclusion

This application note has detailed three robust and efficient one-pot protocols for the synthesis of imidazo[1,2-a]pyridines. The Groebke–Blackburn–Bienaymé reaction provides access to 3-amino substituted derivatives, while the microwave-assisted protocol offers a rapid and green synthesis. The iodine-catalyzed method represents a mild and cost-effective approach. These methodologies provide valuable tools for medicinal chemists and organic synthesis researchers for the rapid generation of diverse libraries of imidazo[1,2-a]pyridine analogs for drug discovery and development programs.

References

Application Notes and Protocols: Imidazo[1,2-a]pyridine Derivatives in PI3K/mTOR Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of imidazo[1,2-a]pyridine derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. This document is intended to serve as a practical guide for researchers in the field of oncology and drug discovery.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against key kinases in this pathway, including PI3K isoforms and mTOR.

This document outlines the methodologies for characterizing the biochemical and cellular activity of novel imidazo[1,2-a]pyridine derivatives, from initial enzyme inhibition assays to cellular mechanism-of-action studies and in vivo efficacy models.

Data Presentation: In Vitro Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro inhibitory activities of representative imidazo[1,2-a]pyridine derivatives against PI3K isoforms, mTOR, and various cancer cell lines.

Table 1: Biochemical Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against PI3K Isoforms and mTOR

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)Reference
Compound 12 2.8170-230-[1][2]
Compound 2g 1.8----[1]
Compound 15a 0.20---21[3]
Compound 35 150----[4]
Compound 13k 1.94----[5]
PIK-75 5.8>10008876-[6]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates greater potency. (-) indicates data not available.

Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 12 A375Melanoma0.14[1][2]
Compound 12 HeLaCervical Cancer0.21[1][2]
Compound 15a HCT-116Colorectal Carcinoma0.01[7]
Compound 35 T47DBreast Cancer-[4]
Compound 13k HCC827Non-small cell lung cancer0.09[8]
Compound 13k A549Non-small cell lung cancer0.13[8]
Compound 13k SH-SY5YNeuroblastoma0.43[8]
Compound 13k HELErythroid and leukocyte leukemia0.25[8]
Compound 13k MCF-7Breast Cancer0.19[8]
HB9 A549Lung Cancer50.56[9]
HB10 HepG2Liver Carcinoma51.52[9]
Compound 12 HT-29Colorectal Adenocarcinoma4.15[10]
Compound 14 B16F10Melanoma21.75[10]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. (-) indicates data not available.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P TSC TSC1/2 Akt->TSC Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt P (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Relieves inhibition of translation Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_pyridine->PI3K Imidazo_pyridine->mTORC2 Imidazo_pyridine->mTORC1

Caption: PI3K/Akt/mTOR signaling cascade with inhibition points for imidazo[1,2-a]pyridine derivatives.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives biochemical_assay Biochemical Kinase Assay (PI3K & mTOR) synthesis->biochemical_assay cell_viability Cell Viability Assay (e.g., MTT) biochemical_assay->cell_viability western_blot Western Blot Analysis (Pathway Modulation) cell_viability->western_blot xenograft Tumor Xenograft Model in Mice western_blot->xenograft efficacy_study Efficacy & Toxicity Assessment xenograft->efficacy_study

Caption: Standard workflow for the evaluation of imidazo[1,2-a]pyridine-based PI3K/mTOR inhibitors.

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine Derivatives

A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.

Materials:

  • Substituted 2-aminopyridine

  • Substituted α-bromoacetophenone

  • Ethanol or other suitable solvent

  • Sodium bicarbonate (optional, as a base)

Procedure:

  • Dissolve the substituted 2-aminopyridine (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted α-bromoacetophenone (1 equivalent) to the solution.

  • If required, add sodium bicarbonate (1.1 equivalents).

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (HTRF® Format)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF®) assay for measuring the inhibitory activity of compounds against PI3K isoforms and mTOR.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ) or mTOR kinase

  • PIP2 (substrate for PI3K) or a suitable substrate for mTOR (e.g., inactive S6K)

  • ATP

  • HTRF® Kinase Buffer

  • Europium-labeled anti-phospho-substrate antibody

  • XL665-labeled streptavidin (for biotinylated substrates) or secondary antibody

  • 384-well low-volume white plates

  • HTRF®-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the imidazo[1,2-a]pyridine test compounds in DMSO. Further dilute in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the kinase and substrate to their final concentrations in the assay buffer.

  • Assay Plate Setup:

    • Add 2 µL of the diluted test compound or control (DMSO for 100% activity, a known inhibitor for 0% activity) to the wells.

    • Add 4 µL of the enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 4 µL of the ATP/substrate mixture to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).

  • Detection: Add 10 µL of the HTRF® detection mix (containing the Europium-labeled antibody and XL665-labeled acceptor) to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader at 620 nm (for Europium) and 665 nm (for XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Western Blot Analysis for Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K, anti-total S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of the imidazo[1,2-a]pyridine compound for a specified time (e.g., 2-24 hours). Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of imidazo[1,2-a]pyridine derivatives in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Vehicle solution for compound administration

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the imidazo[1,2-a]pyridine compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Monitoring for Toxicity: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic studies).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. Statistically analyze the differences in tumor volume and body weight.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific conditions for their experimental setup and adhere to all institutional and national guidelines for animal care and use.

References

Application Notes and Protocols: Anti-inflammatory Effects of Imidazo[1,2-a]pyridine Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridine derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anti-inflammatory and anticancer properties.[1][2] Chronic inflammation is a key contributor to the development and progression of cancer. Consequently, compounds that can modulate inflammatory pathways within the tumor microenvironment are of significant interest for cancer therapy. This document provides an overview of the anti-inflammatory effects of Imidazo[1,2-a]pyridine derivatives in cancer cells, with a focus on their mechanism of action, along with detailed protocols for key experiments.

Recent studies have highlighted the potential of these derivatives to suppress critical inflammatory signaling pathways, such as the NF-κB and STAT3 pathways, in various cancer cell lines.[3][4][5] For instance, the novel derivative 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) has demonstrated significant anti-inflammatory activity in breast and ovarian cancer cells.[3] This activity is achieved by modulating the STAT3/NF-κB/iNOS/COX-2 signaling cascade.[3][4][5] Furthermore, the anti-inflammatory effects of MIA can be enhanced when co-administered with curcumin.[3][5] Other derivatives have also shown potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.[6][7][8]

Mechanism of Action: Targeting Key Inflammatory Pathways

Imidazo[1,2-a]pyridine derivatives exert their anti-inflammatory effects in cancer cells primarily by inhibiting the NF-κB and STAT3 signaling pathways. These pathways are crucial regulators of inflammation and are often constitutively active in cancer, promoting cell survival, proliferation, and angiogenesis.

The derivative MIA has been shown to suppress the DNA-binding activity of NF-κB and reduce the effects of lipopolysaccharide (LPS) in breast and ovarian cancer cells.[3] This is achieved by increasing the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[4][9] By inhibiting NF-κB, these derivatives can downregulate the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandins.[3][4]

Furthermore, these compounds can suppress the phosphorylation of STAT3, a key transcription factor that is often activated by pro-inflammatory cytokines like IL-6.[3][4] Activated STAT3 promotes the expression of genes involved in cell survival and proliferation, such as Bcl-2. By inhibiting STAT3 phosphorylation, imidazo[1,2-a]pyridine derivatives can decrease the expression of Bcl-2 and increase the expression of the pro-apoptotic protein BAX.[3][4][9]

The interplay between NF-κB and STAT3 is a critical aspect of their mechanism. The pro-inflammatory cytokine IL-6, a target of NF-κB, can activate the STAT3 pathway, creating a positive feedback loop that amplifies the inflammatory response in cancer cells.[3] Imidazo[1,2-a]pyridine derivatives can disrupt this loop, leading to a more comprehensive suppression of the inflammatory environment.

Data Presentation

Table 1: Cytotoxic and Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
Compound/DerivativeCancer Cell Line(s)AssayEndpointObserved EffectReference(s)
MIA MDA-MB-231 (Breast), SKOV3 (Ovarian)MTT AssayCell ViabilityDose-dependent reduction in cell viability[3]
MIA MDA-MB-231, SKOV3ELISANF-κB ActivitySuppression of NF-κB DNA binding activity[3]
MIA MDA-MB-231, SKOV3Real-Time PCRGene ExpressionReduced expression of COX-2 and iNOS[3][4]
MIA MDA-MB-231, SKOV3Griess TestNitrite ProductionReduced nitrite production[3][4]
MIA MDA-MB-231, SKOV3Western BlotProtein ExpressionIncreased IκBα and BAX, decreased p-STAT3 and Bcl-2[3][4][9]
MIA + Curcumin MDA-MB-231, SKOV3Multiple AssaysAnti-inflammatory EffectsEnhanced inhibitory effects of MIA[3][5]
Compound 3f K562 (Leukemia), MCF-7 (Breast), MDA-MB-468 (Breast), SaOS2 (Bone)COX Inhibition AssayIC50 (µmol/L)COX-1: 21.8, COX-2: 9.2[6]
Compound 8c K-562 (Leukemia)COX Inhibition AssayIC50 (µM)COX-2: 1.09 (Selective)[10]
Derivatives 5e, 5f, 5j Not SpecifiedCOX-2 Inhibition AssayIC50 (µM)0.05[7]
Compound B5 Not SpecifiedNF-κB Reporter AssayIC50 (µM)6.5[11]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of Imidazo[1,2-a]pyridine derivatives on cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, SKOV3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivative in complete growth medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol is for quantifying the mRNA expression levels of inflammatory genes like COX-2 and iNOS.

Materials:

  • Cancer cells treated with the Imidazo[1,2-a]pyridine derivative

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (for COX-2, iNOS, and a housekeeping gene like GAPDH)

  • qPCR instrument

Procedure:

  • Treat cells with the Imidazo[1,2-a]pyridine derivative for the desired time.

  • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction by mixing the cDNA template, SYBR Green Master Mix, and forward and reverse primers.

  • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.

Protein Expression and Phosphorylation Analysis (Western Blotting)

This protocol is for detecting changes in the expression and phosphorylation status of key signaling proteins like STAT3, IκBα, Bcl-2, and BAX.

Materials:

  • Cancer cells treated with the Imidazo[1,2-a]pyridine derivative

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-IκBα, anti-Bcl-2, anti-BAX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the protein levels, normalized to a loading control like β-actin.

NF-κB DNA Binding Activity Assay (ELISA-based)

This protocol is for measuring the activity of NF-κB by detecting its binding to a specific DNA sequence.

Materials:

  • Nuclear extraction kit

  • NF-κB p65 transcription factor assay kit (ELISA-based)

  • Microplate reader

Procedure:

  • Treat cells with the Imidazo[1,2-a]pyridine derivative.

  • Isolate nuclear extracts from the cells using a nuclear extraction kit.

  • Perform the ELISA-based NF-κB assay according to the manufacturer's protocol. This typically involves incubating the nuclear extracts in a 96-well plate coated with an oligonucleotide containing the NF-κB consensus sequence.

  • The bound NF-κB p65 subunit is then detected using a specific primary antibody, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

  • Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of active NF-κB.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL-6R IL-6 Receptor JAK JAK IL-6R->JAK TLR Toll-like Receptor IKK IKK TLR->IKK STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer dimerizes & translocates IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IκBα-NF-κB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkBa_NFkB->NFkB releases MIA Imidazo[1,2-a]pyridine Derivative (MIA) MIA->p-STAT3 inhibits MIA->IkBa promotes MIA->NFkB inhibits Pro-inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) p-STAT3_dimer->Pro-inflammatory_Genes activates transcription Survival_Genes Survival Genes (Bcl-2) p-STAT3_dimer->Survival_Genes activates transcription NFkB_n->Pro-inflammatory_Genes activates transcription IL-6 IL-6 IL-6->IL-6R LPS LPS LPS->TLR

Caption: STAT3/NF-κB signaling pathway inhibition by Imidazo[1,2-a]pyridine derivatives.

G cluster_0 In Vitro Assays Cell_Culture 1. Cancer Cell Culture (e.g., MDA-MB-231, SKOV3) Compound_Treatment 2. Treatment with Imidazo[1,2-a]pyridine Derivative Cell_Culture->Compound_Treatment Cell_Viability 3a. Cell Viability (MTT Assay) Compound_Treatment->Cell_Viability RNA_Extraction 3b. RNA Extraction Compound_Treatment->RNA_Extraction Protein_Extraction 3c. Protein Extraction Compound_Treatment->Protein_Extraction Nuclear_Extraction 3d. Nuclear Extraction Compound_Treatment->Nuclear_Extraction Data_Analysis 5. Data Analysis and Interpretation Cell_Viability->Data_Analysis qPCR 4b. qPCR for COX-2, iNOS RNA_Extraction->qPCR Western_Blot 4c. Western Blot for p-STAT3, IκBα, Bcl-2, BAX Protein_Extraction->Western_Blot ELISA 4d. NF-κB Activity (ELISA) Nuclear_Extraction->ELISA qPCR->Data_Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis

Caption: Experimental workflow for evaluating anti-inflammatory effects.

References

Application Notes and Protocols: Imidazo[1,2-a]pyridines as PDGFR Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of imidazo[1,2-a]pyridines as potent and selective antagonists of the Platelet-Derived Growth Factor Receptor (PDGFR). This document includes detailed experimental protocols for the evaluation of these compounds, a summary of their structure-activity relationships (SAR), and a discussion of their potential therapeutic applications.

Introduction

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cell proliferation, migration, and survival. Dysregulation of this pathway, often through the overexpression or mutation of PDGFRs (PDGFRα and PDGFRβ), is implicated in various diseases, including cancer, fibrosis, and atherosclerosis. Consequently, the development of small molecule inhibitors targeting PDGFR has become a significant focus in drug discovery. Imidazo[1,2-a]pyridines have emerged as a promising class of compounds that exhibit potent and selective inhibition of PDGFR kinases.[1] This document outlines the key methodologies for the characterization of these inhibitors.

PDGFR Signaling Pathway

PDGF ligands (PDGF-A, -B, -C, and -D) bind to the extracellular domain of PDGFRs, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which ultimately regulate gene expression and cellular processes. Imidazo[1,2-a]pyridine antagonists typically act as ATP-competitive inhibitors, binding to the kinase domain of PDGFR and preventing its phosphorylation, thereby blocking downstream signaling.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF Ligand PDGFR Extracellular Domain Transmembrane Domain Kinase Domain PDGF->PDGFR:f0 Binding & Dimerization PI3K PI3K PDGFR:f2->PI3K Phosphorylation RAS RAS PDGFR:f2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene Gene Expression (Proliferation, Survival, Migration) mTOR->Gene RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Imidazopyridine Imidazo[1,2-a]pyridine Antagonist Imidazopyridine->PDGFR:f2 Inhibition

Caption: PDGFR Signaling Pathway and Inhibition by Imidazo[1,2-a]pyridines.

Experimental Workflow

The evaluation of novel Imidazo[1,2-a]pyridine derivatives as PDGFR antagonists typically follows a structured workflow, from initial screening to in vivo efficacy studies. This process allows for the systematic characterization of compound potency, selectivity, and drug-like properties.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis (Imidazo[1,2-a]pyridine library) B Biochemical Kinase Assay (PDGFRα, PDGFRβ) A->B Initial Screening C Cellular Phosphorylation Assay (p-PDGFRβ ELISA) B->C Cellular Potency D Selectivity Profiling (Kinase Panel) C->D Selectivity Assessment E Cell Proliferation Assay C->E Functional Effect F Pharmacokinetic (PK) Studies (Rodent models) D->F Lead Compound Selection G Pharmacodynamic (PD) Studies (Tumor p-PDGFR modulation) F->G PK/PD Correlation H Efficacy Studies (Xenograft models) G->H Therapeutic Efficacy

Caption: Experimental Workflow for Evaluating Imidazo[1,2-a]pyridine PDGFR Antagonists.

Data Presentation

The following tables summarize the in vitro potency of a series of Imidazo[1,2-a]pyridine derivatives against PDGFRβ and other related kinases. This data is crucial for understanding the structure-activity relationship (SAR) and for selecting lead candidates for further development.

Table 1: In Vitro Potency of Imidazo[1,2-a]pyridine Derivatives

CompoundPDGFRβ IC50 (nM)[1]KDR IC50 (nM)[1]cFMS IC50 (nM)[1]cKIT IC50 (nM)[1]
1 1833140110
11 7110>1000>1000
14 20250180210
15 16190>1000>1000
18 460330300
21 10120>1000>1000
22 12150>1000>1000
26 28330>1000>1000
28 450>1000>1000

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Protocols

Protocol 1: Cellular PDGFRβ Phosphorylation ELISA

This protocol describes a sandwich ELISA to quantify the phosphorylation of PDGFRβ in cultured cells upon stimulation with PDGF-BB and treatment with Imidazo[1,2-a]pyridine inhibitors.

Materials:

  • NIH3T3 cells (or other suitable cell line with endogenous PDGFRβ expression)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • PDGF-BB ligand

  • Imidazo[1,2-a]pyridine compounds

  • 96-well microplate

  • Capture antibody (anti-PDGFRβ)

  • Detection antibody (anti-phospho-PDGFRβ, Tyr751)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed NIH3T3 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 16-24 hours.

  • Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-a]pyridine compounds in serum-free medium. Add the compounds to the cells and incubate for 1-2 hours at 37°C.

  • PDGF-BB Stimulation: Add PDGF-BB to each well (final concentration of 50 ng/mL) and incubate for 10 minutes at 37°C. Include a non-stimulated control.

  • Cell Lysis: Aspirate the medium and add 100 µL of ice-cold cell lysis buffer to each well. Incubate on ice for 10 minutes with gentle shaking.

  • ELISA Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add 100 µL of cell lysate to each well and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

  • Signal Development: Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes.

  • Measurement: Add the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of PDGFRβ phosphorylation for each compound concentration and determine the IC50 value.

Protocol 2: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study

This protocol outlines a general procedure for conducting a PK/PD study in tumor-bearing mice to evaluate the in vivo efficacy of Imidazo[1,2-a]pyridine PDGFR antagonists.

Materials:

  • Female nude mice

  • Tumor cells (e.g., C6 glioma cells)

  • Imidazo[1,2-a]pyridine compound

  • Vehicle for oral administration

  • Blood collection supplies (e.g., EDTA tubes)

  • Tissue homogenization buffer

  • Western blotting or ELISA reagents for p-PDGFR and total ERK analysis

Procedure:

  • Tumor Implantation: Subcutaneously implant C6 glioma cells into the flank of female nude mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into treatment groups. Administer a single oral dose of the Imidazo[1,2-a]pyridine compound or vehicle.

  • Sample Collection (Pharmacokinetics): At various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding into EDTA tubes. Centrifuge to obtain plasma and store at -80°C until analysis.

  • Sample Collection (Pharmacodynamics): At the same time points, euthanize the mice and excise the tumors. Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.

  • Pharmacokinetic Analysis: Analyze the plasma samples using LC-MS/MS to determine the concentration of the Imidazo[1,2-a]pyridine compound over time. Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).

  • Pharmacodynamic Analysis: Homogenize the tumor tissues and prepare lysates. Measure the levels of phosphorylated PDGFR (p-PDGFR) and a loading control (e.g., total ERK) using Western blotting or a validated ELISA.[1]

  • Data Analysis: Correlate the plasma drug concentrations (PK) with the inhibition of tumor p-PDGFR levels (PD) at each time point to establish a PK/PD relationship. This will help in determining the effective dose and dosing schedule for subsequent efficacy studies.[1]

Conclusion

The Imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel and selective PDGFR antagonists. The protocols and data presented in these application notes provide a framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo proof-of-concept studies. Further optimization of this chemical series may lead to the discovery of potent therapeutic agents for the treatment of PDGFR-driven diseases.

References

Troubleshooting & Optimization

Imidazo[1,2-a]pyridine Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Imidazo[1,2-a]pyridines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Imidazo[1,2-a]pyridines, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Imidazo[1,2-a]pyridine Product

Question: My reaction is resulting in a low yield of the target Imidazo[1,2-a]pyridine. What are the potential causes and how can I improve the yield?

Answer: Low yields in Imidazo[1,2-a]pyridine synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and the formation of byproducts. Here’s a systematic approach to troubleshoot this issue:

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.

    • Solvent: The polarity of the solvent can influence the reaction rate and product precipitation. For instance, in some multi-component reactions, protic solvents with medium polarity like n-BuOH have been shown to be suitable.[1]

    • Temperature: Many syntheses require elevated temperatures (reflux) to proceed efficiently.[1][2] However, some modern methods operate effectively at room temperature or with modest heating (e.g., 60-80°C).[2][3] It is crucial to follow the temperature specified in the chosen protocol.

    • Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions.[2][3][4]

  • Inefficient Catalysis: The choice and amount of catalyst are critical.

    • Catalyst Type: A wide range of catalysts have been employed, including copper salts (CuI, Cu(OTf)₂), iron salts (FeCl₂, FeCl₃), iodine, and Lewis acids (Sc(OTf)₃).[4][5][6][7] The optimal catalyst depends on the specific reaction. For example, a copper(I) iodide-NaHSO₄•SiO₂ combination catalyst has been used effectively in one-pot reactions.[4]

    • Catalyst Loading: The amount of catalyst should be optimized. For instance, in an iodine-catalyzed synthesis, 20 mol% of iodine was found to be optimal, with no significant improvement at higher loadings.[5]

  • Reagent Stoichiometry and Quality:

    • Stoichiometry: In multi-component reactions, adjusting the stoichiometry of the reactants can shift the equilibrium towards product formation. For example, in the Groebke-Blackburn-Bienaymé (GBB) reaction, increasing the equivalents of 2-aminopyridine (1.2-1.5 equivalents) can help drive the reaction forward.[8]

    • Reagent Purity: Ensure the purity of starting materials, as impurities can lead to side reactions. 2-aminopyridine, for instance, is susceptible to oxidation.[8]

  • Byproduct Formation: The formation of stable intermediates or side products can consume starting materials and reduce the yield of the desired product. This is addressed in the next troubleshooting issue.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions optimize_catalyst Optimize Catalyst System (Type, Loading) check_conditions->optimize_catalyst Conditions Correct successful Yield Improved check_conditions->successful Yield Improves adjust_stoichiometry Adjust Reagent Stoichiometry optimize_catalyst->adjust_stoichiometry No Improvement optimize_catalyst->successful Yield Improves check_reagents Check Reagent Purity adjust_stoichiometry->check_reagents No Improvement adjust_stoichiometry->successful Yield Improves analyze_byproducts Analyze for Byproducts check_reagents->analyze_byproducts Reagents Pure analyze_byproducts->successful Byproducts Minimized

Caption: A workflow for troubleshooting low yields in Imidazo[1,2-a]pyridine synthesis.

Issue 2: Significant Byproduct Formation (e.g., Schiff Base)

Question: My reaction is producing a significant amount of a Schiff base byproduct, leading to a low yield of the 3-aminoimidazo[1,2-a]pyridine. How can I minimize this?

Answer: The formation of a Schiff base from an aldehyde and 2-aminopyridine is a common equilibrium step in the Groebke-Blackburn-Bienaymé (GBB) reaction.[8] If the subsequent cyclization with the isocyanide is slow, the Schiff base can accumulate as a major byproduct.[8]

Solutions and Experimental Protocols:

ParameterRecommended ActionExperimental Protocol ExampleExpected Outcome
Reagent Stoichiometry Increase the equivalents of the 2-aminopyridine.In a typical GBB reaction with a 1:1:1 ratio of aldehyde, 2-aminopyridine, and isocyanide, increase the 2-aminopyridine to 1.2-1.5 equivalents.[8]This can help to shift the equilibrium towards the formation of the Schiff base and subsequent cyclization, reducing the amount of unreacted aldehyde and increasing the yield of the desired imidazopyridine.[8]
Catalyst Use a Lewis acid or Brønsted acid catalyst to promote the cyclization step.Add 5-10 mol% of Sc(OTf)₃ or Yb(OTf)₃ to the reaction mixture. These catalysts can activate the Schiff base towards nucleophilic attack by the isocyanide.[8]Accelerated cyclization, leading to a higher yield of the final product and reduced Schiff base byproduct.
Solvent Use a solvent that favors the cyclization step.Protic solvents like ethanol or methanol can sometimes facilitate the reaction. Aprotic solvents such as acetonitrile or dichloromethane (DCM) are also commonly used.The optimal solvent will depend on the specific substrates and should be screened.
Temperature Optimize the reaction temperature.While some reactions proceed at room temperature, others may require heating to overcome the activation energy of the cyclization step. Monitor the reaction by TLC to find the optimal temperature.Increased reaction rate and potentially higher conversion to the desired product.

Logical Relationship for Minimizing Schiff Base Byproduct:

Schiff_Base_Byproduct start Schiff Base Byproduct Observed adjust_stoichiometry Increase 2-Aminopyridine Equivalents (1.2-1.5) start->adjust_stoichiometry add_catalyst Add Lewis/Brønsted Acid Catalyst (5-10 mol%) adjust_stoichiometry->add_catalyst If still low yield successful Reduced Byproduct, Improved Yield adjust_stoichiometry->successful Successful optimize_solvent Optimize Solvent add_catalyst->optimize_solvent If still low yield add_catalyst->successful Successful optimize_temp Optimize Temperature optimize_solvent->optimize_temp Fine-tuning optimize_solvent->successful Successful optimize_temp->successful Successful

Caption: A decision-making diagram for minimizing Schiff base byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the classical methods for synthesizing Imidazo[1,2-a]pyridines?

A1: The Tschitschibabin (or Chichibabin) reaction, first reported in 1925, is a pioneering method.[2][3] It involves the reaction of 2-aminopyridine with an α-halocarbonyl compound, such as bromoacetaldehyde, at high temperatures (150-200°C) in a sealed tube.[2][3] This method initially gave low yields, but was later improved by using a base like sodium bicarbonate (NaHCO₃) under milder conditions.[2]

Q2: What are the advantages of using multi-component reactions (MCRs) for Imidazo[1,2-a]pyridine synthesis?

A2: MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer several advantages.[1] They allow for the synthesis of diverse and complex molecules in a single step from simple starting materials, which is highly atom-economical and environmentally benign.[6][7] MCRs often reduce the need for purification of intermediates, saving time and resources.[7]

Q3: Can Imidazo[1,2-a]pyridines be synthesized under metal-free conditions?

A3: Yes, several metal-free synthetic routes have been developed. These methods are often more environmentally friendly.[9][10] For example, the reaction of 2-aminopyridines with α-bromo/chloroketones can proceed efficiently at 60°C without a catalyst or solvent.[3] Iodine has also been used as a cost-effective and eco-friendly catalyst in various syntheses.[5][9][10][11][12]

Q4: How does the choice of starting materials affect the final product?

A4: The substituents on the starting materials (e.g., 2-aminopyridine, aldehyde, ketone) directly determine the substitution pattern on the final Imidazo[1,2-a]pyridine core. For instance, in an iodine-catalyzed reaction, acetophenones with electron-donating groups have been found to give better yields compared to those with electron-withdrawing groups.[5] A wide variety of functional groups are generally tolerated in modern synthetic methods.[4]

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Synthesis of 3-Substituted Imidazo[1,2-a]pyridines

This protocol is based on the multi-component reaction of a 2-aminopyridine, an acetophenone derivative, and a third component (e.g., dimedone) using iodine as a catalyst.[5][11]

Materials:

  • 2-aminopyridine (1 mmol)

  • Acetophenone derivative (1 mmol)

  • Dimedone (1 mmol)

  • Iodine (I₂) (20 mol %, 0.2 mmol)

  • Water

Procedure:

  • In a round-bottom flask, combine 2-aminopyridine (1 mmol), the acetophenone derivative (1 mmol), dimedone (1 mmol), and iodine (0.2 mmol).

  • Add water as the solvent.

  • Stir the reaction mixture at the optimized temperature (e.g., room temperature or with heating) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture.

  • Collect the solid product by filtration.

  • If necessary, purify the product further by recrystallization or column chromatography.

Optimization Data for Iodine-Catalyzed Synthesis:

EntryCatalyst (mol %)SolventTime (h)Yield (%)
1--2NR
2-H₂O2NR
3NaI (20)H₂O128
4KI (20)H₂O133
5CuI (20)H₂O155
6ZnI₂ (20)H₂O147
7I₂ (5)H₂O162
8I₂ (10)H₂O175
9I₂ (20) H₂O 1 92
10I₂ (20)H₂O1.592
11I₂ (25)H₂O192

NR = No Reaction. Data adapted from a study on the sonochemical synthesis of a specific imidazo[1,2-a]pyridine derivative.[5]

Protocol 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines

This protocol describes a rapid, solvent-free synthesis using microwave irradiation, based on the reaction of N-phenacylpyridinium bromides with ammonium acetate.[2][4]

Materials:

  • Pyridine

  • α-bromoacetophenone

  • Ammonium acetate (CH₃COONH₄)

Procedure:

  • In-situ formation of N-phenacylpyridinium bromide: In a microwave-safe vessel, mix pyridine and the α-bromoacetophenone.

  • Add ammonium acetate to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 180°C) and power for a short duration (typically a few minutes).[2]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Note: Microwave synthesis parameters (temperature, time, power) should be carefully optimized for each specific reaction. Reactions under microwave irradiation can generate high pressure and should only be performed in appropriate equipment with safety precautions.

References

Technical Support Center: Enhancing the Pharmacokinetic Profile of Imidazo[1,2-a]pyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of imidazo[1,2-a]pyridine analogues. The focus is on improving their pharmacokinetic (PK) properties to advance promising compounds towards clinical development.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine analogue shows potent in vitro activity but has poor oral bioavailability. What are the likely causes?

A1: Poor oral bioavailability of imidazo[1,2-a]pyridine analogues can stem from several factors. Key issues often include low aqueous solubility, poor permeability across the intestinal membrane, and extensive first-pass metabolism in the liver. High lipophilicity, often associated with potent activity in this class of compounds, can lead to poor solubility and increased metabolic clearance.[1] It is also crucial to assess whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the compound out of intestinal cells, reducing absorption.[2]

Q2: How can I improve the metabolic stability of my lead compound?

A2: Improving metabolic stability is a critical step in optimizing imidazo[1,2-a]pyridine analogues. A common strategy is to identify the primary sites of metabolism ("metabolic soft spots") and block them through chemical modification. This can involve introducing sterically hindering groups or replacing metabolically labile moieties with more stable ones. For instance, replacing a metabolically susceptible methyl group with a trifluoromethyl group or incorporating fluorine atoms can enhance metabolic stability.[2] Another approach is to modulate the overall electronic properties of the molecule to reduce its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] Scaffold hopping, such as modifying the core from an imidazo[1,2-a]pyrimidine to an imidazo[1,5-a]pyridine, has been shown to mitigate metabolism by enzymes like aldehyde oxidase (AO).[5]

Q3: What are the key in vitro ADME assays I should perform to characterize my imidazo[1,2-a]pyridine analogues?

A3: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is essential for early-stage characterization.[6][7][8] Key assays include:

  • Aqueous Solubility: To assess the dissolution rate and potential for absorption.

  • Metabolic Stability: Using liver microsomes or hepatocytes from different species (e.g., human, mouse, rat) to determine the intrinsic clearance and half-life of the compound.[6][9]

  • Permeability: Caco-2 or PAMPA assays to predict intestinal absorption.[9]

  • CYP Inhibition: To evaluate the potential for drug-drug interactions.[10]

  • Plasma Protein Binding: To determine the fraction of unbound drug, which is generally the pharmacologically active portion.[10]

Q4: How do I interpret the results from a Caco-2 permeability assay?

A4: The Caco-2 permeability assay provides an apparent permeability coefficient (Papp), which indicates how well a compound might be absorbed across the human intestinal epithelium. A high Papp value suggests good potential for oral absorption. The assay can also indicate if a compound is subject to active efflux. This is determined by measuring permeability in both directions across the Caco-2 cell monolayer (apical to basolateral and basolateral to apical). A significantly higher permeability in the basolateral to apical direction (an efflux ratio greater than 2) suggests that the compound is a substrate for an efflux transporter like P-gp.[9]

Troubleshooting Guides

Issue 1: Low Metabolic Stability in Liver Microsomes

Problem: The imidazo[1,2-a]pyridine analogue is rapidly metabolized in human and/or rodent liver microsomes, indicating a short in vivo half-life.

Troubleshooting Workflow:

start Low Microsomal Stability Observed met_id Perform Metabolite Identification Studies (LC-MS/MS) start->met_id soft_spot Identify 'Soft Spots' on the Molecule (e.g., sites of oxidation, hydrolysis) met_id->soft_spot strategy Select a Modification Strategy soft_spot->strategy steric Introduce Steric Hindrance Near Metabolic Site strategy->steric Steric Block blocking Replace Labile Group with a Metabolically Stable Isostere (e.g., -CH3 to -CF3) strategy->blocking Isosteric Replacement electronics Modify Electronic Properties (e.g., add electron-withdrawing groups) strategy->electronics Electronic Modification synthesize Synthesize New Analogues steric->synthesize blocking->synthesize electronics->synthesize reassay Re-evaluate in Microsomal Stability Assay synthesize->reassay end Improved Stability reassay->end Successful no_improvement No Improvement reassay->no_improvement Unsuccessful no_improvement->strategy Re-evaluate Strategy

Caption: Troubleshooting workflow for low metabolic stability.

Quantitative Data Example: Impact of Structural Modifications on Metabolic Stability

CompoundR1R2Half-life (t½) in Human Liver Microsomes (min)
Parent -H-OCH315
Analogue 1 -F-OCH345
Analogue 2 -H-CF3> 120
Analogue 3 -Cl-OCH330

This table is illustrative and based on general principles of medicinal chemistry.

Issue 2: Poor Aqueous Solubility

Problem: The compound has low solubility in aqueous buffers, which can limit absorption and lead to inconsistent results in biological assays.

Troubleshooting Strategies:

  • Introduce Polar Functional Groups: The addition of polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase hydrophilicity and improve solubility. For example, incorporating piperidine and piperazine rings has been shown to improve the properties of some imidazo[1,2-a]pyridine analogues.[11]

  • Reduce Lipophilicity (logP): High lipophilicity often correlates with poor solubility. Modify the structure to lower its calculated logP (clogP) value, for instance, by removing greasy alkyl or aryl groups.

  • Formulate as a Salt: If the compound has a basic or acidic handle, salt formation can significantly enhance aqueous solubility.

  • Utilize Prodrug Strategies: A prodrug approach can be employed where a soluble promoiety is attached to the parent drug. This promoiety is then cleaved in vivo to release the active compound.

Experimental Protocols

Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with liver microsomes.

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse; final concentration 0.5 mg/mL), a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). A control incubation should be run in parallel without the NADPH-regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Experimental Workflow Diagram:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Compound, Microsomes, Buffer) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate start_rxn Add NADPH to Start Reaction pre_incubate->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the microsomal stability assay.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a test compound using the Caco-2 human colon adenocarcinoma cell line.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Preparation of Dosing Solutions: Prepare dosing solutions of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with warm transport buffer.

    • Add the dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral side and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • In a separate set of wells, add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side to measure efflux.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter.

This technical support center provides a foundational guide for improving the pharmacokinetic properties of imidazo[1,2-a]pyridine analogues. By systematically addressing common issues and employing standard experimental protocols, researchers can more effectively optimize their lead compounds for in vivo studies.

References

Technical Support Center: Purification of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of imidazo[1,2-a]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for Imidazo[1,2-a]pyridine derivatives?

A1: The most frequently employed purification techniques for Imidazo[1,2-a]pyridine derivatives are:

  • Column Chromatography: Silica gel is the most common stationary phase, typically using a solvent system of hexane and ethyl acetate.[1][2] The polarity of the eluent is adjusted based on the substitution pattern of the derivative.

  • Recrystallization: This is a widely used method for obtaining highly pure crystalline products. Common solvents for recrystallization include ethanol, methanol, and 2-propanol.[3]

  • Filtration: In some synthesis protocols, the desired imidazo[1,2-a]pyridine derivative precipitates out of the reaction mixture and can be isolated by simple filtration, sometimes yielding a product of sufficient purity without the need for further chromatographic steps.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations, such as isomeric mixtures or for achieving very high purity, preparative HPLC is a powerful technique.[5]

Q2: How does the substitution pattern on the Imidazo[1,2-a]pyridine core affect its polarity and chromatographic behavior?

A2: The substitution pattern significantly influences the polarity of the molecule and, consequently, its retention on a silica gel column. Generally, the introduction of polar functional groups (e.g., hydroxyl, amino) will increase the polarity, leading to stronger adsorption on silica gel and requiring a more polar eluent for elution (lower Rf value in a given solvent system). Conversely, non-polar substituents (e.g., alkyl, aryl groups) will decrease the polarity, resulting in weaker adsorption and elution with a less polar eluent (higher Rf value). For instance, electron-donating groups on a phenyl substituent can alter the electronic properties and polarity of the molecule.[6]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Imidazo[1,2-a]pyridine derivatives can sometimes be sensitive to the acidic nature of standard silica gel. To mitigate degradation, consider the following:

  • Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites. This is done by adding a small percentage of triethylamine (e.g., 0.1-1%) to your column chromatography eluent.

  • Alumina: As an alternative stationary phase, alumina (neutral or basic) can be used, which is less acidic than silica gel.

  • Swift Purification: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.

Q4: I am having difficulty separating regioisomers of my Imidazo[1,2-a]pyridine derivative. What strategies can I employ?

A4: Separating regioisomers can be challenging due to their similar physical properties. Here are some approaches:

  • Optimize Column Chromatography:

    • Solvent System: Carefully screen different solvent systems. A shallow gradient of a solvent mixture (e.g., gradually increasing the percentage of ethyl acetate in hexane) can improve resolution.

    • High-Performance Flash Chromatography: Utilize smaller particle size silica and automated systems for better separation efficiency.

  • Preparative HPLC: This is often the most effective method for separating closely related isomers. A reversed-phase C18 column with a gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is a good starting point.[5]

  • Fractional Recrystallization: If a suitable solvent is found where the solubilities of the isomers are sufficiently different, fractional recrystallization can be an effective technique.

Q5: My Imidazo[1,2-a]pyridine derivative "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid. Here are some troubleshooting steps:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.

  • Slow Cooling: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling often promotes oil formation. Insulating the flask can help slow down the cooling process.

  • Use a Different Solvent or Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or a mixture of solvents.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal (a seed crystal) to the cooled solution to induce crystallization.

Troubleshooting Guides

Column Chromatography

Issue 1: The compound is not eluting from the column.

Possible CauseSuggested Solution
Solvent system is not polar enough. The Rf value of your compound on TLC should ideally be between 0.2 and 0.4 for good separation. If the Rf is near zero, your eluent is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture). If necessary, add a small amount of a more polar solvent like methanol.
Compound has degraded on the column. Assess the stability of your compound on silica gel using a 2D TLC. If degradation is observed, switch to a less acidic stationary phase like neutral alumina or use silica gel deactivated with triethylamine.
Compound precipitated at the top of the column. This can happen if the compound is not very soluble in the eluent. Try dry loading the sample onto the column (adsorbing it onto a small amount of silica gel before loading).

Issue 2: The separation of the desired compound from impurities is poor.

Possible CauseSuggested Solution
Inappropriate solvent system. The polarity of the eluent may be too high, causing all components to elute too quickly. Decrease the polarity of the solvent system. A shallow gradient elution can also improve separation.
Column was not packed properly. Air bubbles or cracks in the stationary phase can lead to channeling and poor separation. Ensure the column is packed uniformly.
Overloading the column. Too much sample was loaded onto the column for the given diameter. Use a larger column or reduce the amount of sample.
Co-eluting impurities. The impurities may have a very similar polarity to your product. Consider using preparative HPLC for better resolution or try recrystallization.
Recrystallization

Issue 1: No crystals form upon cooling.

Possible CauseSuggested Solution
Too much solvent was used. The solution is not saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]
The solution is supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7]
The compound is very soluble in the chosen solvent even at low temperatures. The solvent is not suitable. Recover your compound by evaporating the solvent and try a different recrystallization solvent or solvent system.

Issue 2: The yield of recovered crystals is low.

Possible CauseSuggested Solution
Too much solvent was used. A significant amount of the compound may remain dissolved in the mother liquor. Try to concentrate the mother liquor to obtain a second crop of crystals.[8]
Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper. Use a heated funnel and add a small excess of hot solvent before filtering to prevent this.
Washing with too much cold solvent. While washing the collected crystals, some of the product will dissolve. Use a minimal amount of ice-cold solvent for washing.

Data Presentation

Table 1: Exemplary Solvent Systems for Column Chromatography of Imidazo[1,2-a]pyridine Derivatives

Derivative TypeStationary PhaseEluent SystemReference
Imidazo[1,2-a]pyridine-chromonesSilica gelHexanes/Ethyl acetate (7:3 v/v)[1]
Imidazo[1,2-a]pyridine-8-carboxamidesSilica gelHexane/Ethyl acetate (gradient)[2]
2-substituted Imidazo[1,2-a]pyridinesSilica gelDichloromethane/Methanol (gradient)[9]
N-substituted 2-amino-3,5-dicyanopyridinesSilica gelDichloromethane/Methanol (95:5 v/v)
3-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxamideSilica gelHexane/Ethyl acetate (23% EtOAc)[2]

Table 2: Common Solvents for Recrystallization of Imidazo[1,2-a]pyridine Derivatives

SolventApplication ExampleReference
EthanolGeneral purification[4]
MethanolGeneral purification[3]
2-PropanolPurification of Zolpidem base[3]
Ethanol/EtherPurification of various derivatives
Chloroform/HexanePurification of various derivatives

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

    • Once the silica has settled, add another layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Loading the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the sand layer.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions in test tubes or vials.

    • If using a gradient elution, gradually increase the polarity of the eluent according to your pre-determined solvent system based on TLC analysis.

  • Analysis of Fractions:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Imidazo[1,2-a]pyridine derivative.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection:

    • Choose a solvent in which the Imidazo[1,2-a]pyridine derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Test small amounts of your compound in various solvents to find the ideal one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile).

    • Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Allow the crystals to dry on the filter paper with the vacuum on, and then transfer them to a watch glass or drying oven to remove all traces of solvent.

Mandatory Visualizations

Purification_Workflow General Purification Workflow for Imidazo[1,2-a]pyridine Derivatives start Crude Reaction Mixture extraction Aqueous Workup / Extraction start->extraction drying Drying of Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying concentration Concentration in vacuo drying->concentration crude_product Crude Product concentration->crude_product tlc TLC Analysis to Determine Initial Purification Strategy crude_product->tlc hplc Preparative HPLC crude_product->hplc Difficult separation (e.g., isomers) column Column Chromatography tlc->column Complex mixture or Rfs are well-separated recrystallization Recrystallization tlc->recrystallization Crude solid with sufficient purity column->recrystallization Further purification needed pure_product Pure Imidazo[1,2-a]pyridine Derivative column->pure_product recrystallization->pure_product hplc->pure_product analysis Purity and Structure Confirmation (NMR, LC-MS, etc.) pure_product->analysis

Caption: General Purification Workflow.

Troubleshooting_Column_Chromatography Troubleshooting Workflow for Column Chromatography start Poor Separation or No Elution check_tlc Re-evaluate TLC. Is Rf in the 0.2-0.4 range? start->check_tlc rf_low Rf is too low (<0.2) check_tlc->rf_low No rf_high Rf is too high (>0.4) or spots are not separated check_tlc->rf_high Yes, but poor separation increase_polarity Increase eluent polarity. (e.g., more EtOAc in Hexane) rf_low->increase_polarity decrease_polarity Decrease eluent polarity. (e.g., less EtOAc in Hexane) rf_high->decrease_polarity check_stability Is the compound stable on silica? (Run 2D TLC) increase_polarity->check_stability decrease_polarity->check_stability unstable Compound is unstable check_stability->unstable No stable Compound is stable check_stability->stable Yes use_alternative Use deactivated silica (add Et3N to eluent) or use alumina. unstable->use_alternative check_loading Check column loading and packing. Was it overloaded or poorly packed? stable->check_loading success Successful Purification use_alternative->success overloaded Overloaded or poorly packed check_loading->overloaded Yes consider_hplc Consider Preparative HPLC for difficult separations. check_loading->consider_hplc No repack_column Repack column and/or reduce sample load. overloaded->repack_column repack_column->success consider_hplc->success

Caption: Troubleshooting Column Chromatography.

References

Technical Support Center: Overcoming Solubility Challenges with Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Imidazo[1,2-a]pyridine compounds in various assays.

Frequently Asked Questions (FAQs)

Q1: What are Imidazo[1,2-a]pyridine compounds and why do they often exhibit poor solubility?

A1: Imidazo[1,2-a]pyridines are a class of heterocyclic compounds containing a fused imidazole and pyridine ring system. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds, including sedatives like Zolpidem and anti-ulcer agents.[1][2] Their often-planar, aromatic nature can lead to strong crystal lattice energy and/or high lipophilicity, contributing to poor aqueous solubility.[3][4] These characteristics can make them challenging to work with in aqueous-based biological assays.

Q2: What are the consequences of poor compound solubility in biological assays?

A2: Poor solubility of test compounds can lead to a variety of problems in biological assays, ultimately resulting in unreliable data.[5] These issues include:

  • Compound Precipitation: The compound may "crash out" of solution when a concentrated stock in an organic solvent (like DMSO) is diluted into an aqueous assay buffer.[6]

  • Inaccurate Potency Measurement: The actual concentration of the dissolved compound available to interact with the target is lower than the nominal concentration, leading to an underestimation of its true potency (e.g., artificially high IC50 or EC50 values).[7][8]

  • High Data Variability: Inconsistent amounts of dissolved compound across different wells or experiments result in poor reproducibility and high variability in the results.[5][8]

  • Assay Interference: Precipitated compound particles can interfere with assay readouts, for example, by scattering light in absorbance or fluorescence-based assays, or by causing cytotoxicity in cell-based assays.[9]

Q3: What is the maximum acceptable concentration of DMSO in a typical cell-based assay?

A3: The final concentration of Dimethyl Sulfoxide (DMSO) in cell-based assays should be kept as low as possible to avoid solvent-induced artifacts.[10] A general guideline is to keep the final DMSO concentration below 0.5%, and almost always under 1%.[6] Higher concentrations can be cytotoxic, affect cell membrane permeability, and interfere with the biological activity being measured.[6] It is crucial to determine the tolerance of your specific cell line and assay to DMSO by running appropriate vehicle controls.

Troubleshooting Guide: Compound Precipitation

One of the most common issues encountered is the precipitation of the Imidazo[1,2-a]pyridine compound upon dilution of a DMSO stock solution into an aqueous assay buffer. This troubleshooting guide provides a step-by-step approach to diagnose and resolve this issue.

Phase 1: Initial Diagnosis and Quick Checks

If you observe compound precipitation, start by verifying the following:

  • Final Compound Concentration: Is the intended final concentration of your compound above its suspected aqueous solubility limit?

  • Final DMSO Concentration: Is the final percentage of DMSO in your assay within the acceptable range (ideally <0.5%)?[6]

  • DMSO Stock Integrity: Visually inspect your DMSO stock solution. Is there any sign of precipitation before dilution?

The following diagram illustrates a logical workflow for troubleshooting compound precipitation.

G cluster_0 Troubleshooting Compound Precipitation A Precipitation Observed in Assay B Check Final Compound & DMSO Concentrations A->B C Is Final DMSO < 1%? B->C Verify D Is Compound Concentration Realistic? C->D Yes F Optimize Dilution Protocol C->F No, adjust protocol E Lower Final Compound Concentration D->E No, likely too high D->F Yes E->F G Consider Formulation Strategies F->G If precipitation persists H Precipitation Resolved G->H

Caption: A decision tree for addressing compound precipitation in assays.

Phase 2: Simple Mitigation Strategies

If initial checks do not resolve the issue, consider these simple modifications to your protocol:

  • Lower the Final Concentration: Test a lower concentration range for your compound. It may be that you are working above its kinetic solubility limit in the assay buffer.[10]

  • Optimize Dilution Protocol: Avoid large, single-step dilutions. Instead, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous buffer to prevent localized high concentrations that can initiate precipitation.[8]

  • Sonication: After dilution, brief sonication of the solution can sometimes help to redissolve fine precipitates and create a more homogeneous suspension.[8]

Phase 3: Formulation and Buffer Modifications

If simple mitigation strategies are insufficient, more advanced formulation approaches may be necessary to increase the solubility of your Imidazo[1,2-a]pyridine compound.

  • pH Adjustment: For Imidazo[1,2-a]pyridine compounds with ionizable groups (e.g., basic amines), adjusting the pH of the assay buffer can significantly enhance solubility. For a basic compound, lowering the pH will lead to protonation and increased aqueous solubility.[7]

  • Use of Co-solvents: While DMSO is the most common, other co-solvents like ethanol, methanol, or polyethylene glycol (PEG) can be explored.[4][11] The choice of co-solvent and its final concentration must be validated for compatibility with the assay.

  • Employing Solubilizing Excipients: Surfactants (e.g., Tween 80, Triton X-100) or cyclodextrins can be used to encapsulate hydrophobic compounds and increase their apparent aqueous solubility.[7][12]

The following table summarizes common solubilizing agents and their typical working concentrations.

Solubilizing AgentClassTypical Final Concentration in AssayConsiderations
DMSO Co-solvent< 1% (ideally < 0.5%)Can be cytotoxic at higher concentrations.[6]
Ethanol Co-solvent< 1-2%Can affect enzyme activity and cell viability.
PEG 300/400 Co-solvent1-5%Generally well-tolerated but can be viscous.
Tween 80 Surfactant0.01 - 0.1%Forms micelles to encapsulate compounds.[11]
β-Cyclodextrin Encapsulating Agent1-10 mMForms inclusion complexes with hydrophobic molecules.[12][13]

Experimental Protocols

Protocol 1: Determining Kinetic Solubility in Assay Buffer

This protocol helps to determine the maximum concentration at which your Imidazo[1,2-a]pyridine compound remains soluble in the specific assay buffer over the time course of the experiment.

Materials:

  • Imidazo[1,2-a]pyridine compound

  • 100% DMSO

  • Assay Buffer

  • 96-well clear bottom plate

  • Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution in DMSO: In a separate plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Dilution into Assay Buffer: Transfer a small, fixed volume of each DMSO concentration into the wells of the 96-well plate containing the assay buffer. The final DMSO concentration should be kept constant and at a level compatible with your assay (e.g., 1%).

  • Incubation and Measurement: Incubate the plate at the assay temperature. Measure the turbidity of the solutions at various time points (e.g., 0, 1, 2, 4, and 24 hours).[10]

  • Data Analysis: The highest concentration that does not show a significant increase in turbidity over time is considered the kinetic solubility limit.

Protocol 2: Preparing Compound Working Solutions using an Intermediate Dilution Step

This protocol is designed to minimize precipitation when diluting a DMSO stock for a cell-based assay.

Procedure:

  • Prepare High-Concentration Stock: Prepare a 10 mM stock solution of the Imidazo[1,2-a]pyridine compound in 100% DMSO.

  • Create Intermediate Dilution: Create an intermediate dilution of the stock solution in your cell culture medium. For example, dilute the 10 mM stock 1:100 into the medium to create a 100 µM intermediate solution with 1% DMSO.[6] Mix thoroughly by pipetting.

  • Perform Serial Dilutions: Use the 100 µM intermediate solution to perform your serial dilutions directly in the cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.

  • Add to Cells: Add the final serially diluted compound solutions to the wells containing your cells.

  • Vehicle Control: Ensure that a "vehicle control" is prepared by performing the same dilution steps with 100% DMSO instead of the compound stock solution.[6]

The workflow for preparing working solutions is illustrated below.

G cluster_1 Working Solution Preparation Workflow A 10 mM Stock in 100% DMSO B 1:100 Dilution into Assay Medium A->B C 100 µM Intermediate Solution (1% DMSO) B->C D Serial Dilution in Assay Medium C->D E Final Working Solutions (DMSO < 1%) D->E F Add to Assay E->F

Caption: Workflow for preparing compound working solutions for assays.

References

Technical Support Center: Imidazo[1,2-a]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity associated with imidazo[1,2-a]pyridine-based compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms behind the cytotoxicity of imidazo[1,2-a]pyridine compounds?

A1: The cytotoxicity of imidazo[1,2-a]pyridine derivatives is often linked to their mechanism of action as anticancer agents. Many of these compounds are designed to inhibit key cellular pathways involved in cancer cell proliferation and survival.[1] Common mechanisms include:

  • Inhibition of Protein Kinases: A primary mechanism is the inhibition of crucial protein kinases. For instance, many derivatives target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, leading to the induction of apoptosis.[1][2][3] Other targeted kinases can include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1]

  • Induction of Apoptosis: These compounds can induce programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. This is often mediated by the activation of proteins like p53 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2.[4][5][6]

  • Cell Cycle Arrest: Treatment with imidazo[1,2-a]pyridine derivatives can cause cells to arrest at different phases of the cell cycle, such as the G2/M phase, preventing further proliferation.[2][3]

  • DNA Damage: Some derivatives have been shown to cause DNA fragmentation at certain concentrations, indicating a notable impact on DNA integrity.[7]

Q2: What is a "privileged scaffold" and why is imidazo[1,2-a]pyridine considered one despite its potential cytotoxicity?

A2: A "privileged scaffold" is a molecular framework that is capable of binding to multiple, diverse biological targets. The imidazo[1,2-a]pyridine core is considered a privileged structure because its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antiparasitic, and anticancer effects.[1][8][9] This versatility makes it a valuable starting point for drug discovery.[10] While some derivatives exhibit cytotoxicity, this is often the desired effect in anticancer research.[5][11] The goal of medicinal chemistry efforts is to modulate the scaffold with various functional groups to enhance potency against the intended target while minimizing toxicity to normal, non-cancerous cells.[9][12]

Q3: What general strategies can be employed to reduce the off-target cytotoxicity of these compounds?

A3: Reducing off-target cytotoxicity while maintaining therapeutic efficacy is a key challenge. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the imidazo[1,2-a]pyridine core and analyzing how these changes affect both activity and toxicity can identify derivatives with an improved therapeutic window.[13][14][15]

  • Bioisosteric Replacement: This strategy involves substituting a functional group in the molecule with another group that has similar physical or chemical properties, with the goal of reducing toxicity or improving pharmacokinetic properties.[16] For example, replacing a metabolically liable group with a more stable one can reduce the formation of toxic metabolites.[17][18] 8-Fluoroimidazo[1,2-a]pyridine has been successfully used as a bioisosteric replacement for imidazo[1,2-a]pyrimidine.[19]

  • Improving Selectivity: Designing compounds that are highly selective for their intended target (e.g., a specific kinase) over other related targets can significantly reduce off-target effects.[20] Structure-based design and computational modeling are often used to achieve this.[20]

  • Formulation Strategies: While not a chemical modification of the compound itself, formulating the drug in delivery systems like nanoparticles can alter its distribution in the body, potentially concentrating it at the tumor site and reducing exposure to healthy tissues.

Q4: How does Structure-Activity Relationship (SAR) help in developing less cytotoxic compounds?

A4: SAR studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds and evaluating their biological activity. By comparing the chemical structures with their corresponding cytotoxicity and efficacy data, researchers can deduce which parts of the molecule are responsible for desired activity versus unwanted toxicity.[14][15] For example, an SAR study might reveal that adding a small polar group to a specific position on the imidazo[1,2-a]pyridine ring decreases general cytotoxicity without affecting the desired inhibitory activity.[13] This allows for the rational design of next-generation compounds with a better safety profile.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Initial In Vitro Screens

Q: My new imidazo[1,2-a]pyridine derivative shows potent activity against my cancer cell line, but it's also highly toxic to non-cancerous control cell lines. What are my next steps?

A: This is a common challenge in early-stage drug discovery. The goal is to improve the therapeutic index (the ratio of toxic dose to therapeutic dose).

Troubleshooting Steps:

  • Confirm the IC50 Values: Re-run the cytotoxicity assays (e.g., MTT, CellTiter-Glo®) on both cancerous and non-cancerous cell lines to confirm the initial findings. Ensure a full dose-response curve is generated.

  • Assess the Mechanism of Cell Death: Use assays like Annexin V/PI staining to determine if the cell death is primarily apoptotic or necrotic. High levels of necrosis in normal cells at therapeutic concentrations can be a red flag for non-specific toxicity.

  • Initiate an SAR Campaign: This is the most critical step.

    • Identify Modifiable Positions: Based on the synthesis route, identify positions on the imidazo[1,2-a]pyridine core where new functional groups can be introduced.[10]

    • Synthesize Analogs: Create a small library of analogs with systematic variations. Consider changes in electronics (electron-donating vs. withdrawing groups), sterics (small vs. bulky groups), and polarity.[13]

    • Screen for Selectivity: Test the new analogs against the same panel of cancerous and non-cancerous cell lines. The objective is to find a compound where the IC50 for the cancer line is significantly lower than for the normal cell line.

  • Consider Target Engagement: If the intended molecular target is known (e.g., a specific kinase), perform an assay to confirm that your compound is inhibiting it at the concentrations where you observe cytotoxicity. This helps distinguish on-target from off-target toxicity.

Issue 2: Compound Appears to be Non-Specifically Toxic or Shows Inconsistent Results

Q: The results from my cytotoxicity assays are variable, and at higher concentrations, I see rapid cell death that doesn't look like apoptosis. Could something else be causing this?

A: Inconsistent results or signs of non-specific toxicity can sometimes be attributed to the physicochemical properties of the compound itself, rather than a specific biological mechanism.

Troubleshooting Steps:

  • Check Compound Solubility: Imidazo[1,2-a]pyridine derivatives can sometimes have poor aqueous solubility. If the compound precipitates in the cell culture media, it can cause physical stress to the cells, leading to inconsistent and artifactual cytotoxicity readings.

    • Visual Inspection: Carefully inspect the wells of your assay plates under a microscope for any signs of compound precipitation.

    • Solubility Measurement: Perform a formal solubility test in your assay buffer or media. One study noted a candidate had a desirable solubility of 451.9 µg/ml.[13]

  • Evaluate for DNA Intercalation or Fragmentation: Some planar aromatic structures can intercalate into DNA, causing non-specific DNA damage. A recent study found that several imidazo-based derivatives caused DNA fragmentation at a concentration of 50 µM.[7] Consider running a DNA fragmentation assay (e.g., TUNEL assay) to investigate this possibility.

  • Control for Vehicle Effects: Ensure the concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level known to be non-toxic to your cell lines (typically <0.5%). Some studies have specifically noted vehicle effects in their experiments.[8]

  • Test in a Cell-Free System: If you are targeting a specific enzyme, testing your compound's inhibitory activity in a cell-free (biochemical) assay can help confirm that it is active against its intended target without the complexities of a cellular environment.[13]

Issue 3: In Vivo Toxicity is Observed at Doses Predicted to be Safe from In Vitro Data

Q: My compound had a good selectivity index in vitro, but in my animal model, I'm observing signs of toxicity (e.g., weight loss, organ damage) at the therapeutic dose. Why is this happening?

A: A discrepancy between in vitro and in vivo toxicity is often related to pharmacokinetics (PK) and metabolism.

Troubleshooting Steps:

  • Investigate Metabolism: The compound may be converted into a toxic metabolite in vivo.

    • Metabolic Stability Assay: Use liver microsomes or hepatocytes to assess how quickly your compound is metabolized.

    • Metabolite Identification: If metabolic instability is high, use techniques like LC-MS to identify the major metabolites and then synthesize them to test their toxicity directly.

  • Assess Pharmacokinetics (PK): Poor PK properties can lead to unexpectedly high exposure in certain tissues.

    • PK Study: Conduct a formal PK study to determine key parameters like Cmax (maximum concentration), half-life (t1/2), and AUC (Area Under the Curve). Unfavorable PK can lead to toxicity.

    • Tissue Distribution: Determine if the compound is accumulating in specific organs, which could explain organ-specific toxicity. For example, some imidazo derivatives were found to cause hepatic damage and cholestasis in liver tissues at high doses (≥ 1000 mg/kg).[7]

  • Re-evaluate the Dosing Regimen: The toxicity might be related to high peak concentrations (Cmax). Consider alternative dosing schedules (e.g., more frequent, smaller doses) or a different route of administration that might provide a more sustained and lower exposure.

  • Formulation Improvement: If the issue is related to poor solubility leading to low bioavailability and the need for high doses, reformulating the compound (e.g., as a salt form) can improve its properties. Two compounds, MBM-17S and MBM-55S, were salt forms that showed good in vivo efficacy without apparent toxicity.[20]

Quantitative Data on Cytotoxicity

The following tables summarize cytotoxicity data for various imidazo[1,2-a]pyridine derivatives from the literature, providing a reference for comparing potency and selectivity.

Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Citation
IP-5 HCC1937Breast Cancer45[5]
IP-6 HCC1937Breast Cancer47.7[5]
IP-7 HCC1937Breast Cancer79.6[5]
Compound 6 A375Melanoma9.7 - 11.2[3]
Compound 6 WM115Melanoma9.7 - 11.2[3]
Compound 6 HeLaCervical Cancer34.1 - 36.2[3]
Compound 12b Hep-2Laryngeal Carcinoma11[21]
Compound 12b HepG2Hepatocellular Carcinoma13[21]
Compound 12b MCF-7Breast Cancer11[21]
Compound 12b A375Skin Cancer11[21]
HB9 A549Lung Cancer50.56[22]
HB10 HepG2Liver Carcinoma51.52[22]
Cisplatin A549Lung Cancer53.25[22]
Cisplatin HepG2Liver Carcinoma54.81[22]

Table 2: IC50 Values of Potent Nek2 Kinase Inhibitors

Compound IDTargetIC50 (nM)Citation
MBM-17 (42c) Nek2 Kinase3.0[20]
MBM-55 (42g) Nek2 Kinase1.0[20]

Note: Lower IC50 values indicate higher potency. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability/Cytotoxicity

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest (cancerous and non-cancerous control lines)

  • Complete culture medium

  • 96-well cell culture plates

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only (e.g., 0.5% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.[3][5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC50 value.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with the compound of interest and controls

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with the desired concentrations of your imidazo[1,2-a]pyridine compound for the specified time (e.g., 48 hours).[2]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge to form a pellet.

  • Washing: Wash the cells twice with cold PBS by resuspending the pellet and centrifuging.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion IAP_Comp Imidazo[1,2-a]pyridine Compound IAP_Comp->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagram

Hit_to_Lead_Workflow Start Initial Hit Compound (High Potency, High Cytotoxicity) SAR Structure-Activity Relationship (SAR) - Synthesize Analogs - Bioisosteric Replacement Start->SAR Screening Dual Screening Assay 1. Cancer Cell Line (Efficacy) 2. Normal Cell Line (Toxicity) SAR->Screening Decision Improved Therapeutic Index? Screening->Decision InVivo In Vivo Toxicology & Efficacy Studies Decision->InVivo Yes Fail Redesign / Resynthesize Decision->Fail No Lead Optimized Lead Compound (High Potency, Low Cytotoxicity) InVivo->Lead Fail->SAR

Caption: Hit-to-lead workflow for reducing compound cytotoxicity.

Logical Relationship Diagram

Troubleshooting_Tree Start Unexpected Cytotoxicity Observed Q_Solubility Is compound soluble in media at test conc.? Start->Q_Solubility A_Precipitation Issue: Compound Precipitation Action: Measure solubility, reformulate, or lower concentration Q_Solubility->A_Precipitation No Q_Mechanism Is cell death apoptotic or necrotic? Q_Solubility->Q_Mechanism Yes A_Necrosis Indication: Non-specific toxicity Action: Check for DNA damage, membrane disruption Q_Mechanism->A_Necrosis Necrotic Q_Selectivity Is toxicity high in both cancer & normal cells? Q_Mechanism->Q_Selectivity Apoptotic A_NonSelective Issue: Poor Selectivity Action: Initiate SAR study to improve therapeutic index Q_Selectivity->A_NonSelective Yes A_Selective Indication: On-target toxicity (in cancer cells) Action: Proceed with investigation Q_Selectivity->A_Selective No

Caption: Decision tree for investigating unexpected cytotoxicity.

References

Technical Support Center: Enhancing the Stability of Imidazo[1,2-a]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Imidazo[1,2-a]pyridine kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Imidazo[1,2-a]pyridine kinase inhibitors?

A1: For maximal stability, solid compounds should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be stored at -80°C.[1] To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles.[1] Aliquoting stock solutions into smaller, single-use volumes is highly recommended.

Q2: My Imidazo[1,2-a]pyridine inhibitor shows high potency in biochemical assays but is significantly less effective in cell-based assays. What are the potential reasons for this discrepancy?

A2: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:

  • Inhibitor Degradation: The compound may be unstable in the aqueous and complex environment of cell culture media, leading to a lower effective concentration.[2]

  • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell.

  • Metabolism: The inhibitor may be rapidly metabolized by the cells into inactive forms.[3]

  • Off-Target Effects: In a cellular context, the observed phenotype might be a result of interactions with other kinases or cellular components.[2]

Q3: How can I determine if my Imidazo[1,2-a]pyridine inhibitor is stable in my experimental setup?

A3: You can assess the stability of your inhibitor by incubating it in your experimental buffer or cell culture medium under the same conditions as your planned experiment (e.g., temperature, duration). At various time points, the concentration of the intact compound can be measured using High-Performance Liquid Chromatography (HPLC). A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.[1]

Q4: What common components in experimental buffers might affect the stability of these inhibitors?

A4: Kinase assay buffers often contain various components that can potentially impact inhibitor stability. These include:

  • Buffering agents (e.g., Tris-HCl, HEPES): The pH of the buffer can be critical, as some compounds are susceptible to hydrolysis at certain pH values.[1]

  • Reducing agents (e.g., DTT): While necessary for some enzymes, these can potentially interact with and degrade certain small molecules.

  • Salts (e.g., MgCl2, NaCl): The ionic strength and specific ions in the buffer can influence compound solubility and stability.[1]

It is recommended to perform a stability assessment in your specific buffer system before conducting extensive experiments.[1]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
  • Potential Cause: Inconsistent degradation of the inhibitor during the assay.[1]

  • Troubleshooting Steps:

    • Perform a time-course stability study: Use the HPLC-based protocol below to determine the degradation kinetics of your inhibitor in the assay buffer.

    • Ensure consistent incubation times: For plate-based assays, be mindful of the time delay between dispensing the inhibitor into the first and last wells.

    • Prepare fresh dilutions: Always prepare fresh dilutions of the inhibitor from a frozen stock solution immediately before use.[2]

Issue 2: Loss of Inhibition in Kinetic Assays Over Time
  • Potential Cause: The inhibitor is unstable, and its effective concentration is decreasing during the experiment.[1]

  • Troubleshooting Steps:

    • Run a stability test for the full duration of your kinetic assay. [1]

    • If instability is confirmed, consider modifying the buffer formulation (e.g., adjusting pH, removing potentially reactive components if permissible for the assay).

    • Alternatively, mathematical models can sometimes be used to account for inhibitor degradation during the kinetic analysis.

Issue 3: Precipitate Formation in Assay Wells
  • Potential Cause: Poor solubility or precipitation of the inhibitor in the aqueous assay buffer.[1]

  • Troubleshooting Steps:

    • Visually inspect wells for any precipitate.

    • Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and does not cause precipitation. [1]

    • You may need to lower the final concentration of the inhibitor or explore the use of solubility-enhancing excipients if compatible with your experimental system.

Data Presentation

Table 1: Example of Microsomal Stability Data for Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

CompoundR³ Substituent% Metabolized (Mouse Liver Microsomes, 30 min)% Metabolized (Human Liver Microsomes, 30 min)hERG Affinity (IC₅₀, µM)
5 --89-
6 --863.0
20f N-methyl piperazine-249.50
21i 1-methyl-1H-pyrazol-4-yl201067% at 10 µM
27e p-chlorophenyl3410> 25

Data adapted from a study on Imidazo[4,5-b]pyridine-based inhibitors, illustrating how structural modifications can impact metabolic stability and hERG affinity.[3]

Experimental Protocols

Protocol 1: HPLC-Based Assessment of Inhibitor Stability

This protocol allows for the quantitative assessment of an inhibitor's stability in a chosen experimental buffer.

Materials:

  • Imidazo[1,2-a]pyridine kinase inhibitor

  • DMSO (HPLC grade)

  • Experimental buffer of choice

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Thermostated incubator or water bath

  • Autosampler vials

Methodology: [1]

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of the inhibitor in DMSO.

  • Prepare the Test Solution: Dilute the stock solution into your experimental buffer to the final concentration that will be used in your assay.

  • Incubation: Incubate the test solution at the desired temperature (e.g., 37°C) for the duration of your experiment.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution.

  • Quenching: Immediately quench any potential degradation by mixing the aliquot with an equal volume of cold acetonitrile. This will precipitate proteins and halt enzymatic activity.

  • Centrifugation: Centrifuge the quenched samples to pellet any precipitate.

  • HPLC Analysis: Transfer the supernatant to an autosampler vial and analyze by HPLC. The peak area of the intact inhibitor is used to determine its concentration relative to the t=0 time point.

  • Data Analysis: Plot the percentage of remaining inhibitor against time to determine the stability profile.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Inhibitor Stability Assessment prep_stock Prepare 10 mM Stock in DMSO prep_test Dilute Stock into Experimental Buffer prep_stock->prep_test incubate Incubate at Experimental Temperature prep_test->incubate time_points Sample at Multiple Time Points incubate->time_points quench Quench with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Pellet Precipitate quench->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc analyze Plot % Remaining vs. Time hplc->analyze

Caption: Workflow for assessing inhibitor stability using HPLC.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Cellular Assay Results start Unexpected Result in Cell-Based Assay check_controls Were Controls as Expected? start->check_controls troubleshoot_assay Troubleshoot Assay (Reagents, Protocol) check_controls->troubleshoot_assay No check_stability Is Inhibitor Stable in Media? check_controls->check_stability Yes run_hplc Perform HPLC Stability Assay check_stability->run_hplc Uncertain check_permeability Assess Cell Permeability/Efflux check_stability->check_permeability Yes run_hplc->check_permeability If Stable consider_metabolism Investigate Cellular Metabolism check_permeability->consider_metabolism stable Yes unstable No controls_ok Yes controls_bad No

Caption: Logic diagram for troubleshooting unexpected cellular assay results.

Caption: Inhibition of a generic kinase signaling pathway.

References

Technical Support Center: Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of imidazo[1,2-a]pyridines.

ProblemPossible Cause(s)Suggested Solution(s)
Low to No Product Yield Inappropriate Catalyst Choice: The selected catalyst may not be optimal for the specific substrates being used. For instance, electron-deficient 2-aminopyridines may require a different catalytic system than electron-rich ones.[1]Catalyst Screening: If using a metal-catalyzed approach, consider screening different catalysts such as Copper(I) iodide (CuI), Copper(I) bromide (CuBr), or Palladium(II) acetate (Pd(OAc)₂).[2][3] For a metal-free alternative, molecular iodine is often effective.[4] In some cases, a catalyst-free approach under the right conditions might yield good results.[5][6][7][8][9]
Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed efficiently, or conversely, high temperatures might be causing decomposition of starting materials or products.Temperature Optimization: Systematically vary the reaction temperature. For many copper-catalyzed reactions, 80°C is a good starting point.[2] Some catalyst-free methods work well at room temperature, while others may require reflux.[9]
Incorrect Solvent: The polarity and boiling point of the solvent can significantly impact reaction rate and yield.Solvent Screening: Test a range of solvents with varying polarities. Dimethylformamide (DMF) is often a good choice for copper-catalyzed reactions.[2] For greener alternatives, water or solvent-free conditions have been shown to be effective in certain protocols.[6][7][8]
Presence of Impurities: Moisture or other impurities in the starting materials or solvent can poison the catalyst or lead to side reactions.Use of Dry Solvents and Reagents: Ensure all starting materials and solvents are pure and dry, especially for moisture-sensitive catalysts.
Formation of Significant Side Products Decomposition of Starting Materials or Intermediates: Certain starting materials, like some isocyanides, can be sensitive to acidic conditions or high temperatures, leading to decomposition and low yields of the desired product.[10]Milder Reaction Conditions: Employ milder reaction conditions, such as lower temperatures or the use of a less acidic catalyst. For instance, some iodine-catalyzed reactions can proceed efficiently at room temperature.[10]
Lack of Regioselectivity: With substituted 2-aminopyridines, the reaction may yield a mixture of regioisomers.Catalyst and Ligand Choice: The choice of catalyst and, if applicable, ligand can influence regioselectivity. A systematic screening of catalysts may be necessary to favor the desired isomer.
Over-oxidation or Other Secondary Reactions: In aerobic oxidation reactions, over-oxidation of the product can occur.Control of Oxidant/Reaction Time: Carefully control the amount of oxidant used and monitor the reaction progress closely to stop it once the desired product is formed.
Difficult Product Purification Formation of Polar Byproducts: The reaction may generate polar byproducts that are difficult to separate from the desired imidazo[1,2-a]pyridine product by standard column chromatography.Alternative Purification Methods: Consider alternative purification techniques such as recrystallization or preparative HPLC. In some cases, an aqueous workup can help remove highly polar impurities.
Product Insolubility: The desired product may have low solubility in common chromatography solvents, making purification challenging.Solvent System Optimization for Chromatography: Experiment with different solvent systems for column chromatography, including the use of more polar solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for imidazo[1,2-a]pyridine synthesis?

A1: A variety of catalysts can be employed for the synthesis of imidazo[1,2-a]pyridines. These can be broadly categorized into:

  • Copper Catalysts: Copper(I) salts such as CuI and CuBr are widely used, often in the presence of an oxidant like air.[2]

  • Palladium Catalysts: Palladium catalysts, for example, Pd(OAc)₂, are also effective for certain cyclization reactions.

  • Iodine: Molecular iodine has emerged as an inexpensive, environmentally benign, and efficient catalyst for these syntheses.[4]

  • Metal-Free/Catalyst-Free Systems: Several methods have been developed that proceed without a catalyst, often under thermal or microwave conditions, or by using green solvents like water.[5][6][7][8][9]

Q2: How do I choose the best catalyst for my specific substrates?

A2: The optimal catalyst often depends on the nature of your starting materials (2-aminopyridine and the carbonyl compound or its equivalent). A general guideline is:

  • For simple, unfunctionalized substrates, a variety of methods including copper-catalyzed, iodine-catalyzed, and catalyst-free approaches may be effective.

  • For electron-deficient 2-aminopyridines, a more active catalyst system, such as Sc(OTf)₃, might be necessary.[1]

  • When using sensitive functional groups, milder, metal-free options like iodine catalysis at room temperature might be preferable to avoid degradation.[10]

It is often recommended to perform small-scale screening experiments with a few different catalyst systems to identify the most efficient one for your specific transformation.

Q3: What are the advantages of using a metal-free catalytic system like molecular iodine?

A3: Metal-free catalytic systems, particularly those using molecular iodine, offer several advantages:

  • Cost-Effectiveness: Iodine is significantly cheaper than many transition metal catalysts.[11]

  • Low Toxicity: Iodine is generally less toxic than heavy metals like palladium, which is a crucial consideration in pharmaceutical synthesis.

  • Environmental Friendliness: These systems align with the principles of green chemistry by avoiding the use of heavy metals.[4]

  • Mild Reaction Conditions: Many iodine-catalyzed reactions can be carried out under mild conditions, often at room temperature, which can improve functional group tolerance.[10]

Q4: Can imidazo[1,2-a]pyridine synthesis be performed under "green" conditions?

A4: Yes, significant efforts have been made to develop greener synthetic routes. This includes:

  • Catalyst-free reactions: Eliminating the catalyst simplifies the reaction and purification process.[5][6][7][8][9]

  • Use of green solvents: Water has been successfully used as a solvent in some procedures.[6][7]

  • Solvent-free conditions: Some reactions can be performed neat or under microwave irradiation without a solvent.[8]

  • Use of air as an oxidant: In copper-catalyzed reactions, using air as the oxidant is a green alternative to other chemical oxidants.[2]

Q5: My reaction is sluggish. What can I do to increase the reaction rate?

A5: To increase the reaction rate, you can try the following:

  • Increase the temperature: Gently heating the reaction mixture can often accelerate the reaction. However, be cautious of potential side reactions or decomposition at higher temperatures.

  • Increase catalyst loading: A higher catalyst loading can sometimes improve the reaction rate, although this may not always be cost-effective.

  • Use microwave irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times for the synthesis of imidazo[1,2-a]pyridines.

  • Consider a different solvent: The solvent can have a significant impact on reaction kinetics. Experimenting with different solvents may lead to a faster reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for different catalytic systems.

Table 1: Comparison of Copper-Catalyzed Systems

CatalystOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
CuBrAirDMF8012up to 90[2]
CuIAirDMF10012up to 85[6]
Cu(OAc)₂AirToluene11012up to 95[3]
Copper Silicate-EthanolReflux1-2up to 95[12]

Table 2: Comparison of Iodine-Catalyzed and Catalyst-Free Systems

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
I₂ (20 mol%)WaterRoom Temp (Ultrasound)0.5 - 1up to 91[4][13]
I₂ (10 mol%)EthanolRoom Temp2 - 4up to 92[11]
Catalyst-FreeWaterRoom Temp0.1 - 0.5up to 99[7]
Catalyst-FreeNone (Grindstone)Room Temp0.05 - 0.1up to 98[8]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 2-Aryl-imidazo[1,2-a]pyridines [2]

  • To a reaction tube, add 2-aminopyridine (1.0 mmol), the corresponding nitroolefin (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).

  • Add 3 mL of DMF as the solvent.

  • Stir the reaction mixture at 80°C under an air atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Protocol 2: Iodine-Catalyzed One-Pot Synthesis of 3-Aminoimidazo[1,2-a]pyridines [11]

  • In a round-bottom flask, dissolve the aryl aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in ethanol (5 mL).

  • Add molecular iodine (0.1 mmol, 10 mol%) to the mixture.

  • Stir the reaction at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC (typically 2-4 hours).

  • After completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Catalyst-Free Synthesis in Water [7]

  • To a flask, add the N-propargylpyridinium salt (1.0 mmol).

  • Add 5 mL of water.

  • Add a solution of NaOH (1.2 mmol) in 1 mL of water dropwise at room temperature.

  • Stir the reaction vigorously at room temperature. The reaction is typically complete within minutes.

  • Monitor the reaction by TLC.

  • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the product. Further purification by column chromatography may be performed if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Weigh Starting Materials (2-aminopyridine, etc.) setup Assemble Glassware & Add Reagents reagents->setup catalyst Select & Weigh Catalyst (e.g., CuI, Iodine) catalyst->setup solvent Prepare Dry Solvent solvent->setup conditions Set Reaction Conditions (Temperature, Stirring) setup->conditions monitor Monitor Progress (TLC) conditions->monitor Periodically quench Quench Reaction & Aqueous Work-up monitor->quench Upon Completion extract Extraction with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for Imidazo[1,2-a]pyridine synthesis.

catalyst_selection start Start: Synthesis of Imidazo[1,2-a]pyridine functional_groups Are there sensitive functional groups? start->functional_groups green_chemistry Is a 'green' protocol a high priority? functional_groups->green_chemistry No metal_free Consider Metal-Free/ Catalyst-Free Options (e.g., Iodine, Water, Neat) functional_groups->metal_free Yes electron_deficient Is the 2-aminopyridine electron-deficient? green_chemistry->electron_deficient No green_chemistry->metal_free Yes copper_palladium Consider Copper or Palladium Catalysts electron_deficient->copper_palladium No strong_lewis_acid Consider a stronger Lewis Acid Catalyst (e.g., Sc(OTf)3) electron_deficient->strong_lewis_acid Yes

Caption: Decision tree for catalyst selection in Imidazo[1,2-a]pyridine synthesis.

reaction_mechanism start_materials 2-Aminopyridine + Carbonyl Compound intermediate1 Formation of N-alkylated Pyridine or Imine Intermediate start_materials->intermediate1 Catalyst intermediate2 Intramolecular Cyclization intermediate1->intermediate2 dehydration Dehydration/ Aromatization intermediate2->dehydration product Imidazo[1,2-a]pyridine dehydration->product

Caption: Simplified reaction mechanism for Imidazo[1,2-a]pyridine formation.

References

Addressing steric hindrance in Imidazo[1,2-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to steric hindrance in the synthesis and functionalization of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to no yield in Groebke-Blackburn-Bienaymé (GBB) reaction with bulky aldehydes or isocyanides.

Q1: My three-component Groebke-Blackburn-Bienaymé (GBB) reaction is failing or giving very low yields when I use sterically demanding aldehydes (e.g., ortho-substituted benzaldehydes) or bulky isocyanides (e.g., tert-butyl isocyanide). What can I do?

A1: Steric hindrance is a common issue in GBB reactions, as it can impede the initial imine formation or the subsequent [4+1] cycloaddition of the isocyanide. Here are several strategies to overcome this challenge:

  • Optimization of Reaction Conditions:

    • Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Consider switching to a higher-boiling solvent like toluene or DMF and heating the reaction.[1]

    • Microwave Irradiation: Microwave-assisted synthesis is highly effective for sterically hindered substrates. It provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields.[2][3][4][5]

    • Catalyst Choice: While often acid-catalyzed, the choice of catalyst can be critical. For sterically demanding substrates, stronger Lewis acids like Y(OTf)₃ or Sc(OTf)₃ can enhance the electrophilicity of the aldehyde carbonyl group, facilitating the initial condensation.[6] Some reactions may even proceed more efficiently without a catalyst under solvent-free conditions.[7][8]

  • Solvent Selection:

    • The polarity of the solvent can influence the reaction intermediates. Protic solvents like ethanol can be effective, but for some hindered reactions, aprotic polar solvents such as DMF or acetonitrile might be more suitable.[1] In some cases, solvent-free conditions have been shown to be optimal.[7][8]

  • Reactant Stoichiometry:

    • Varying the stoichiometry of your reactants can be beneficial. For instance, using a slight excess of the less sterically hindered components (e.g., the 2-aminopyridine or the less bulky of the other two components) can help drive the reaction to completion.[6]

Troubleshooting Workflow for GBB Reactions

GBB_Troubleshooting start Low Yield in GBB Reaction (Bulky Substrates) increase_temp Increase Reaction Temperature (e.g., Toluene, 110°C) start->increase_temp check_yield1 Yield Improved? increase_temp->check_yield1 mw_synthesis Employ Microwave Irradiation (60-120°C) check_yield2 Yield Improved? mw_synthesis->check_yield2 change_catalyst Screen Different Catalysts (e.g., Y(OTf)₃, Sc(OTf)₃, NH₄Cl) check_yield3 Yield Improved? change_catalyst->check_yield3 adjust_stoichiometry Adjust Reactant Ratios (Excess of less hindered reagent) check_yield4 Yield Improved? adjust_stoichiometry->check_yield4 check_yield1->mw_synthesis No success Problem Solved check_yield1->success Yes check_yield2->change_catalyst No check_yield2->success Yes check_yield3->adjust_stoichiometry No check_yield3->success Yes check_yield4->success Yes failure Consider Alternative Synthetic Route check_yield4->failure No

Caption: Troubleshooting workflow for low-yield GBB reactions.

Issue 2: Poor C-3 Functionalization of Sterically Crowded Imidazo[1,2-a]pyridines.

Q2: I am attempting to functionalize the C-3 position of an imidazo[1,2-a]pyridine that has a bulky substituent at the C-2 position (e.g., a substituted phenyl group). The reaction is sluggish and gives low yields. How can I improve this?

A2: The C-3 position of imidazo[1,2-a]pyridines is electron-rich and generally nucleophilic, making it a prime site for electrophilic substitution.[9] However, a large group at the C-2 position can sterically shield the C-3 position, hindering the approach of the electrophile.

  • Reagent and Catalyst Selection:

    • Less Bulky Reagents: If possible, choose a less sterically demanding source for your functional group.

    • Catalyst Choice: For reactions like aza-Friedel-Crafts, the choice of Lewis acid is crucial. Yttrium triflate (Y(OTf)₃) has been shown to be effective in catalyzing the C-3 alkylation even with substituted imidazo[1,2-a]pyridines.[6] For other C-H functionalizations, transition metal catalysts are often employed. The ligand on the metal can be tuned to accommodate sterically hindered substrates.

  • Reaction Conditions:

    • Elevated Temperature: As with synthesis, increasing the temperature can help overcome steric repulsion.

    • Solvent Effects: The choice of solvent can influence the transition state. Screening solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) is recommended.

  • Alternative Strategies:

    • Directed Metalation: If direct functionalization is failing, consider a directed metalation approach. A directing group can be installed on the imidazo[1,2-a]pyridine core, allowing for regioselective metalation at C-3, followed by quenching with an electrophile.

Data on Steric Effects in C-3 Functionalization

The following table summarizes the effect of substituents on the yield of aza-Friedel-Crafts C-3 alkylation.

EntryR¹ (on Imidazo[1,2-a]pyridine)R² (on Aldehyde)Yield (%)
1Phenylp-Tolyl90
2PhenylBenzaldehyde92
34-Fluorophenylp-Tolyl85
44-(Trifluoromethyl)phenylp-Tolyl75
52-Naphthylp-Tolyl82

Data synthesized from a study on Y(OTf)₃-catalyzed aza-Friedel–Crafts reactions.[6] As shown, electron-withdrawing groups and potentially bulkier groups can lead to a decrease in yield, though the reaction remains robust.

Experimental Protocols

Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol describes a general procedure for the microwave-assisted synthesis of 3-amino-imidazo[1,2-a]pyridines, which is particularly useful for sterically hindered substrates.[3][4]

Materials:

  • 2-Aminopyridine derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Ammonium chloride (NH₄Cl, 20 mol%)

  • Ethanol (EtOH)

  • 10 mL microwave-sealed tube with a magnetic stir bar

Procedure:

  • To the microwave-sealed tube, add the 2-aminopyridine (1.0 equiv), aldehyde (1.0 equiv), isocyanide (1.0 equiv), and NH₄Cl (20 mol%).

  • Add ethanol to dissolve the reagents (typically to a concentration of 1 M).

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture with microwaves (e.g., 150 W) at a constant temperature (e.g., 60 °C) for 15-30 minutes.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the reaction vessel to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Reaction Scheme

GBB_Reaction cluster_reactants Reactants cluster_conditions Conditions R1 2-Aminopyridine Product 3-Amino-Imidazo[1,2-a]pyridine R1->Product + R2 Aldehyde R2->Product + R3 Isocyanide R3->Product + C1 NH₄Cl (20 mol%) C2 EtOH, Microwave (µW) C3 60 °C, 30 min

Caption: General scheme for the GBB three-component reaction.

Protocol 2: Y(OTf)₃-Catalyzed Aza-Friedel-Crafts Reaction for C-3 Alkylation

This protocol provides a method for the C-3 functionalization of imidazo[1,2-a]pyridines with aldehydes and amines.[6]

Materials:

  • Imidazo[1,2-a]pyridine derivative (1.0 equiv, 0.2 mmol)

  • Aldehyde (1.5 equiv, 0.3 mmol)

  • Amine (e.g., morpholine) (2.0 equiv, 0.4 mmol)

  • Yttrium (III) trifluoromethanesulfonate (Y(OTf)₃, 20 mol%)

  • Toluene (1.0 mL)

  • Sealed reaction vessel

Procedure:

  • To a sealed reaction vessel, add the imidazo[1,2-a]pyridine (0.2 mmol), aldehyde (0.3 mmol), amine (0.4 mmol), and Y(OTf)₃ (20 mol%).

  • Add toluene (1.0 mL) as the solvent.

  • Seal the vessel and heat the reaction mixture at 110 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the C-3 alkylated product.

Signaling Pathway/Logical Relationship

Aza_Friedel_Crafts IP Imidazo[1,2-a]pyridine (Nucleophile) Intermediate Iminium Ion (Electrophile) IP->Intermediate Nucleophilic Attack at C-3 Aldehyde Aldehyde Aldehyde->Intermediate Amine Amine Amine->Intermediate Catalyst Y(OTf)₃ Catalyst->Aldehyde Activates Product C-3 Alkylated Product Intermediate->Product

Caption: Logical flow of the aza-Friedel-Crafts reaction.

References

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Inhibitors for IGF-1R

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the optimization of imidazo[1,2-a]pyridine inhibitors for the Insulin-like Growth Factor-1 Receptor (IGF-1R).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in optimizing imidazo[1,2-a]pyridine inhibitors for IGF-1R?

A1: The primary challenges include:

  • Selectivity: Achieving high selectivity for IGF-1R over the highly homologous Insulin Receptor (IR) is a major hurdle due to the significant similarity in their ATP-binding sites.[1][2]

  • hERG Inhibition: Off-target effects, particularly inhibition of the hERG ion channel, are a common concern that can lead to cardiotoxicity.[3][4]

  • Pharmacokinetics: Optimizing for good oral bioavailability, metabolic stability, and suitable pharmacokinetic profiles in preclinical species is crucial for in vivo efficacy.[5][6]

  • Cellular Potency: Translating potent enzymatic activity into strong cellular inhibition of IGF-1R signaling can be challenging due to factors like cell permeability and efflux.

Q2: What is the mechanism of action of imidazo[1,2-a]pyridine inhibitors of IGF-1R?

A2: Imidazo[1,2-a]pyridine inhibitors are typically ATP-competitive, small molecule inhibitors. They bind to the ATP-binding pocket of the IGF-1R kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the activation of pro-survival and proliferative signaling pathways like the PI3K/Akt and Ras/Raf/MAPK pathways.[2][7]

Q3: What are the key signaling pathways activated by IGF-1R?

A3: Upon ligand binding (IGF-1 or IGF-2), IGF-1R undergoes autophosphorylation, leading to the activation of two main downstream signaling cascades:

  • PI3K/Akt/mTOR pathway: This pathway is critical for cell survival and proliferation.[8][9]

  • Ras/Raf/MAPK pathway: This pathway is also involved in cell growth and differentiation.[2][8][9]

Troubleshooting Guides

Synthetic Chemistry

Q4: I am having trouble with the synthesis of the imidazo[1,2-a]pyridine core. What are some common issues and solutions?

A4: Common synthetic challenges and potential solutions include:

  • Low Yields in Cyclization:

    • Troubleshooting: Ensure anhydrous conditions, as moisture can interfere with the reaction. Optimize the reaction temperature and time. Consider using a different catalyst or solvent system. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.

  • Poor Regioselectivity:

    • Troubleshooting: The substitution pattern on the 2-aminopyridine starting material can influence the regioselectivity of the cyclization. Modifying the substituents or using protecting groups may be necessary to achieve the desired isomer.

  • Purification Difficulties:

    • Troubleshooting: Imidazo[1,2-a]pyridine derivatives can sometimes be difficult to purify by standard column chromatography. Consider alternative purification techniques such as preparative HPLC or crystallization.

In Vitro Assays

Q5: My IGF-1R kinase assay is showing high background noise. What could be the cause and how can I fix it?

A5: High background in a kinase assay can be due to several factors:

  • ATP Concentration: Using an ATP concentration that is too high can lead to high background. Optimize the ATP concentration to be at or near the Km for the enzyme.

  • Enzyme Quality: Ensure the purity and activity of the recombinant IGF-1R kinase domain. Use a fresh batch of enzyme if necessary.

  • Buffer Composition: The assay buffer components, such as divalent cations (Mg2+, Mn2+), can influence enzyme activity and background signal. Optimize the buffer composition.

  • Non-specific Binding: Block non-specific binding sites on the assay plate by using appropriate blocking agents.

Q6: I am observing a discrepancy between the enzymatic IC50 and the cellular IC50 for my inhibitors. Why is this happening?

A6: A significant drop-off in potency from biochemical to cellular assays is a common observation and can be attributed to:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound could be a substrate for efflux pumps like P-glycoprotein, which actively transport it out of the cell.

  • Plasma Protein Binding: In cellular assays with serum, the compound may bind to plasma proteins, reducing its free concentration available to inhibit the target.

  • Metabolism: The compound may be rapidly metabolized by the cells into inactive forms.

Q7: How can I assess the selectivity of my imidazo[1,2-a]pyridine inhibitors for IGF-1R over the Insulin Receptor (IR)?

A7: To determine selectivity, you should perform parallel kinase assays using both IGF-1R and IR kinase domains under identical experimental conditions. The ratio of the IC50 value for IR to the IC50 value for IGF-1R will give you the selectivity index. A higher selectivity index indicates greater selectivity for IGF-1R.

Data Presentation

Table 1: Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine Analogs against IGF-1R

CompoundR1R2IGF-1R IC50 (nM)IR IC50 (nM)Selectivity (IR/IGF-1R)
1 HPhenyl5050010
2 ClPhenyl2530012
3 H4-Methoxyphenyl4060015
4 H3-Chlorophenyl604808
5 HPyridin-4-yl3570020

Note: The data in this table is illustrative and based on general trends observed in the literature.

Experimental Protocols

IGF-1R Kinase Assay (ELISA-based)

This protocol is a general guideline for an ELISA-based assay to determine the in vitro potency of inhibitors against the IGF-1R kinase domain.

  • Plate Coating: Coat a 96-well microplate with a substrate peptide, such as poly(Glu, Tyr)4:1, and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound substrate.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Inhibitor Addition: Add serial dilutions of the test compounds (imidazo[1,2-a]pyridine inhibitors) to the wells. Include a positive control (a known IGF-1R inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Reaction: Initiate the kinase reaction by adding the IGF-1R kinase domain and ATP to each well. Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and detect the phosphorylated substrate using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP).

  • Signal Development: Add a suitable substrate for the detection enzyme (e.g., TMB for HRP) and measure the absorbance or fluorescence.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Autophosphorylation Assay

This protocol describes a method to assess the ability of inhibitors to block IGF-1-induced IGF-1R phosphorylation in a cellular context.

  • Cell Culture: Culture a suitable cell line overexpressing IGF-1R (e.g., NIH 3T3/IGF-1R) in appropriate growth medium.

  • Serum Starvation: Once the cells reach a desired confluency, serum-starve them for 18-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of the imidazo[1,2-a]pyridine inhibitors for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with a specific concentration of IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) to induce IGF-1R autophosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated IGF-1R (p-IGF-1R).

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using a chemiluminescent substrate.

    • Normalize the p-IGF-1R signal to the total IGF-1R or a loading control like β-actin.

  • Data Analysis: Quantify the band intensities and determine the IC50 value for the inhibition of IGF-1R phosphorylation.

Visualizations

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K Ras Ras IGF-1R->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Proliferation MAPK->Proliferation Imidazo_pyridine Imidazo[1,2-a]pyridine Inhibitor Imidazo_pyridine->IGF-1R Inhibits IGF-1 IGF-1 IGF-1->IGF-1R Binds

Caption: IGF-1R signaling pathway and the point of inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis Kinase_Assay IGF-1R Kinase Assay Synthesis->Kinase_Assay Selectivity_Assay IR Selectivity Assay Kinase_Assay->Selectivity_Assay Cell_Assay Cellular Autophosphorylation Assay Selectivity_Assay->Cell_Assay Viability_Assay Cell Viability Assay Cell_Assay->Viability_Assay PK_Studies Pharmacokinetic Studies Viability_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy (Xenograft Models) PK_Studies->Efficacy_Studies

Caption: A typical experimental workflow for the optimization of imidazo[1,2-a]pyridine IGF-1R inhibitors.

References

Technical Support Center: Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the visible light-induced C-H functionalization of imidazo[1,2-a]pyridines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing very low or no conversion to the desired functionalized imidazo[1,2-a]pyridine. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in these reactions can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

    • Reagent and Solvent Quality: Ensure all reagents and solvents are pure and dry. Many photocatalytic reactions are sensitive to moisture and air.[1] It is advisable to use freshly distilled solvents and high-purity reagents.

    • Inert Atmosphere: Most photoredox reactions require an inert atmosphere to prevent quenching of the excited state of the photocatalyst by oxygen. Ensure your reaction vessel was properly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon or nitrogen for an extended period).[2]

    • Photocatalyst Selection and Concentration: The choice of photocatalyst is critical. Common photocatalysts for this transformation include eosin Y, rose bengal, and iridium or ruthenium complexes.[3][4] If one photocatalyst is not effective, consider screening others. The catalyst loading is also important; while higher loading can sometimes increase the reaction rate, it can also lead to side reactions or light absorption issues.[5][6]

    • Light Source: Verify that your light source has the correct wavelength to excite your chosen photocatalyst. The light intensity can also impact the reaction rate. Ensure the reaction vessel is placed at an optimal distance from the light source.

    • Reaction Time and Temperature: Monitor the reaction over time using techniques like TLC or GC-MS to determine the optimal reaction duration.[1] Some reactions may require longer irradiation times for completion. While most visible light-induced reactions are performed at room temperature, gentle heating might be necessary in some cases. However, excessive heat can lead to catalyst decomposition.[1]

Issue 2: Poor Regioselectivity (Functionalization at undesired positions)

  • Question: I am observing a mixture of isomers, with functionalization occurring at positions other than the desired C3 or C5 position of the imidazo[1,2-a]pyridine core. How can I improve regioselectivity?

  • Answer: Achieving high regioselectivity is a common challenge in C-H functionalization.[7] For imidazo[1,2-a]pyridines, functionalization typically occurs at the electron-rich C3 position.[3][8] However, functionalization at other positions like C5 has also been reported.[3]

    • Substrate Electronics: The electronic properties of the substituents on the imidazo[1,2-a]pyridine ring can influence the regioselectivity. Electron-donating groups can enhance the nucleophilicity of the heterocycle and may affect the position of radical attack.

    • Nature of the Radical Intermediate: The type of radical being generated (e.g., alkyl, acyl, or trifluoromethyl radical) can influence the site of addition. Some radicals may exhibit different steric and electronic preferences.

    • Solvent Effects: The solvent can influence the reactivity and selectivity of the reaction.[1] It is recommended to screen different solvents, ranging from polar aprotic (like DMF or DMSO) to nonpolar (like toluene or dioxane).

    • Additives: In some cases, additives can act as directing groups or alter the reaction pathway to favor a specific regioisomer. For instance, the use of zinc acetate (Zn(OAc)₂) has been shown to play a crucial role in directing the functionalization in certain reactions.[2]

Issue 3: Formation of Side Products or Decomposition of Starting Material

  • Question: My reaction mixture is complex, with multiple unidentified side products, or my starting material appears to be decomposing under the reaction conditions. What steps can I take to minimize this?

  • Answer: The formation of side products or decomposition can be caused by over-oxidation, side reactions of radical intermediates, or instability of the starting material or product.

    • Reduce Reaction Time: As mentioned, monitor the reaction progress and stop it once the starting material is consumed to prevent product degradation.[1]

    • Lower Light Intensity: High-intensity light can sometimes lead to decomposition. Try reducing the light intensity or increasing the distance between the light source and the reaction vessel.

    • Choice of Oxidant/Reductant: In reactions that require an external oxidant or reductant, its nature and concentration can be critical. An overly strong oxidant might lead to undesired side reactions.

    • Temperature Control: Ensure the reaction is not overheating due to the light source. Using a cooling fan or a water bath can help maintain a constant temperature.

Frequently Asked Questions (FAQs)

  • Question: What is the most common position for C-H functionalization on the imidazo[1,2-a]pyridine scaffold under visible light conditions?

    Answer: The C3 position is the most common site for C-H functionalization of imidazo[1,2-a]pyridines.[3][8] This is due to the high electron density at this position, making it susceptible to electrophilic attack or addition of radical species. However, functionalization at other positions, such as C5, has also been achieved.[3]

  • Question: Do I need to use a metal-based photocatalyst, or can I use an organic dye?

    Answer: Both metal-based photocatalysts (e.g., iridium and ruthenium complexes) and organic dyes (e.g., eosin Y, rose bengal, 4CzIPN) have been successfully used for the C-H functionalization of imidazo[1,2-a]pyridines.[2][3][4] Organic dyes are often cheaper and less toxic, making them an attractive alternative.[5][6] The choice of catalyst will depend on the specific transformation and the redox potentials required for the reaction.

  • Question: Is an inert atmosphere always necessary for these reactions?

    Answer: In many cases, an inert atmosphere (argon or nitrogen) is crucial to prevent oxygen from quenching the excited state of the photocatalyst.[2] However, some reactions are designed to be carried out in the presence of air, where oxygen can act as a green oxidant.[2] It is essential to consult the specific literature procedure for the reaction you are attempting.

  • Question: What are some common radical precursors used for the functionalization of imidazo[1,2-a]pyridines?

    Answer: A wide variety of radical precursors can be used, including alkyl N-hydroxyphthalimide esters, perfluoroalkyl iodides, bromoacetonitrile, and tertiary amines, to generate the corresponding alkyl, perfluoroalkyl, cyanomethyl, and α-aminoalkyl radicals.[3]

Data Presentation

Table 1: Comparison of Conditions for C3-Functionalization of 2-phenylimidazo[1,2-a]pyridine

Functional GroupRadical PrecursorPhotocatalystSolventAdditive/AtmosphereYield (%)Reference
AcetoxymalonylationDiethyl bromomalonate4CzIPNCH₃CNZn(OAc)₂, Aerobic47[2]
CyanomethylationBromoacetonitrilefac-Ir(ppy)₃CH₃CNN₂ atmosphere92[3]
AminoalkylationN-PhenyltetrahydroisoquinolineRose BengalCH₃CNAir85[3]
FormylationTetramethylethylenediamine (TMEDA)Rose BengalCH₃CNO₂82[3]
ThiocyanationNH₄SCNEosin YCH₃CNAir94[4]
SulfonylationDiaryliodonium salts & DABCO-bis(sulfur dioxide)Organic PCCH₃CNN₂ atmosphere85[4]
PhosphorylationPhosphine oxidesRhodamine BCH₃CNN₂ atmosphere93[4]

Table 2: C5-Alkylation of Imidazo[1,2-a]pyridines

SubstrateRadical PrecursorPhotocatalystSolventYield (%)Reference
Imidazo[1,2-a]pyridineAlkyl N-hydroxyphthalimidesEosin YCH₃CN50-80[3]

Experimental Protocols

Key Experiment: General Procedure for Visible Light-Induced C3-Functionalization of Imidazo[1,2-a]pyridines

This protocol is a generalized starting point and may require optimization for specific substrates and radical precursors.

  • Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine substrate (1.0 equiv.), the radical precursor (1.2-2.0 equiv.), and the photocatalyst (1-5 mol%).

  • Inert Atmosphere: Seal the tube with a septum and degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., CH₃CN) via syringe.

  • Irradiation: Place the reaction tube at a fixed distance from a visible light source (e.g., a blue LED lamp, 450 nm) and begin stirring.[2] If necessary, use a fan to maintain the reaction at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired functionalized product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Substrate, Radical Precursor & Photocatalyst degas 2. Degas with Inert Gas reagents->degas solvent 3. Add Anhydrous Solvent degas->solvent irradiate 4. Irradiate with Visible Light & Stir solvent->irradiate monitor 5. Monitor Progress (TLC/GC-MS) irradiate->monitor workup 6. Quench, Extract & Dry monitor->workup purify 7. Purify by Column Chromatography workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for visible light-induced C-H functionalization.

Signaling_Pathway PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC SET Radical_Precursor Radical Precursor (R-X) Radical Radical (R•) Radical_Precursor->Radical SET from PC* Imidazopyridine Imidazo[1,2-a]pyridine Intermediate Radical Adduct Intermediate Imidazopyridine->Intermediate + R• Product Functionalized Product Intermediate->Product Oxidation & Deprotonation

Caption: A simplified signaling pathway for a typical photocatalytic C-H functionalization.

References

Technical Support Center: Enhancing Oral Bioavailability of Imidazo[1,2-a]pyridine Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming common challenges associated with the oral bioavailability of imidazo[1,2-a]pyridine drug candidates. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Dissolution Issues

Q1: My imidazo[1,2-a]pyridine compound exhibits potent in vitro activity but shows poor aqueous solubility. What are the initial steps to assess and address this?

A1: Poor aqueous solubility is a common challenge for fused heterocyclic compounds like imidazo[1,2-a]pyridines, often due to their high lipophilicity and crystalline nature.[1]

  • Initial Assessment:

    • Kinetic and Thermodynamic Solubility Assays: First, quantify the extent of the solubility issue using standard assays. Kinetic solubility provides a high-throughput initial screen, while thermodynamic solubility gives a more accurate measure of the compound's intrinsic solubility.

    • Physicochemical Profiling: Determine the compound's pKa and logP/D values. Highly lipophilic compounds (high logP) often have low aqueous solubility. The pKa will help understand how solubility changes with pH, which is critical for absorption in the gastrointestinal (GI) tract.

  • Troubleshooting Strategies:

    • Salt Formation: If your compound has ionizable centers, salt formation can significantly improve solubility and dissolution rate. Screen a variety of pharmaceutically acceptable counterions.

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.

    • Formulation Approaches: For preclinical studies, consider simple formulations like co-solvent systems (e.g., PEG 400, propylene glycol) or suspensions with wetting agents. For later-stage development, amorphous solid dispersions, where the drug is dispersed in a polymer matrix, can dramatically enhance solubility.[2][3]

Permeability and Efflux Problems

Q2: My compound has good solubility but still shows low oral bioavailability. Caco-2 permeability is also low. What could be the issue?

A2: Low permeability across the intestinal epithelium is another significant barrier. For imidazo[1,2-a]pyridines, this can be due to their structural characteristics or interaction with efflux transporters.

  • Initial Assessment:

    • Caco-2 Permeability Assay: This in vitro model mimics the human intestinal barrier. A low apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) direction suggests poor absorption.

    • Bidirectional Caco-2 or MDCK-MDR1 Assay: To investigate the role of efflux transporters, particularly P-glycoprotein (P-gp), perform a bidirectional assay. A high efflux ratio (Papp B-A / Papp A-B of >2) indicates that the compound is a substrate for P-gp or other efflux transporters.[4]

  • Troubleshooting Strategies:

    • Structural Modification: Medicinal chemistry efforts can be directed to mask the recognition sites for efflux transporters. For example, incorporating a fluorine-substituted piperidine has been shown to reduce P-gp mediated efflux and improve bioavailability in some imidazo[1,2-a]pyridine series.[4]

    • Prodrug Approach: A prodrug strategy can be employed to temporarily modify the part of the molecule that interacts with the efflux transporter, improving its permeability.

    • Use of P-gp Inhibitors (for research purposes): In preclinical studies, co-administration with a known P-gp inhibitor can confirm if efflux is the primary reason for low bioavailability.

Q3: My compound has high Caco-2 permeability but in vivo oral bioavailability is still poor. What should I investigate next?

A3: This scenario often points towards two main culprits: extensive first-pass metabolism or in vivo solubility/dissolution limitations not captured by in vitro assays.

  • Troubleshooting Flow:

    • Investigate Metabolic Stability: Perform an in vitro microsomal stability assay using liver microsomes (human, rat, mouse) to determine the intrinsic clearance of the compound. High clearance in this assay suggests rapid metabolism.

    • Identify Metabolites: If metabolic instability is confirmed, conduct metabolite identification studies to understand the metabolic pathways. Common metabolic routes for imidazo[1,2-a]pyridines involve oxidation by cytochrome P450 enzymes (CYPs).

    • Assess In Vivo Solubility: The conditions in the GI tract (e.g., presence of bile salts) can differ significantly from in vitro solubility buffers. Consider formulation strategies that enhance and maintain the drug in a solubilized state in vivo, such as lipid-based formulations or solid dispersions.

    • Re-evaluate Efflux: While Caco-2 is a good model, other transporters not highly expressed in this cell line might be involved.

Metabolic Instability

Q4: My imidazo[1,2-a]pyridine derivative is rapidly cleared in liver microsome assays. How can I address this?

A4: High intrinsic clearance is a major hurdle. Addressing it often requires a combination of medicinal chemistry and formulation strategies.

  • Troubleshooting Strategies:

    • Metabolite Identification and Structural Modification: Identify the "soft spots" in your molecule that are prone to metabolism. Common metabolic transformations for this scaffold can occur on the imidazo[1,2-a]pyridine core or its substituents. Medicinal chemists can then modify these positions to block or slow down metabolism, for instance, by introducing electron-withdrawing groups or replacing metabolically liable hydrogens with fluorine.

    • CYP Inhibition Profile: Determine which CYP isozymes are responsible for the metabolism of your compound. This can help in predicting potential drug-drug interactions.

    • Formulation Strategies: While formulation cannot change the intrinsic clearance, it can sometimes influence the extent of first-pass metabolism by altering the rate and site of absorption.

Quantitative Data Summary

The following tables summarize pharmacokinetic and physicochemical data for a selection of imidazo[1,2-a]pyridine derivatives from the literature to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundSpeciesDose & RouteT½ (h)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Compound 11 Rat10 mg/kg, PO---16[4]
Compound 27 Rat10 mg/kg, PO---42[4]
Compound 28 Rat10 mg/kg, PO---67[4]
Compound 13 Mouse100 mg/kg, PO1.873002500031.1[5]
Compound 18 Mouse3 mg/kg, PO13.2-3850-[5]
TB47 (19) Rat-19--94[1]

Table 2: In Vitro Physicochemical and ADME Properties

CompoundSolubility (µg/mL)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Microsomal Stability (t½, min)Reference
Compound 11 >1000High5.7-[4]
Compound 8 ---Human: 83, Mouse: 63[1]
TB47 (19) -Poor--[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific compounds.

Kinetic Solubility Assay Protocol

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound in DMSO (e.g., 10 mM stock)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for analysis)

  • Plate shaker

  • Spectrophotometer or HPLC-UV

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO in a 96-well plate.

  • Add PBS (pH 7.4) to each well to achieve the final desired concentrations of the compound (e.g., 1-200 µM) and a final DMSO concentration of 1-2%.

  • Seal the plate and shake at room temperature for 1.5 to 2 hours.

  • After incubation, inspect the wells for precipitate.

  • Centrifuge the plate to pellet any precipitate.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Determine the concentration of the compound in the supernatant using a standard curve, either by UV spectroscopy or HPLC-UV.

  • The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

Caco-2 Permeability Assay Protocol

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells cultured on permeable Transwell® inserts for 21-25 days

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound solution in HBSS

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for sample analysis

Procedure:

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values within the acceptable range for your laboratory.

  • Assay Preparation: Wash the Caco-2 monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Permeability:

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability (for efflux assessment):

    • Add the test compound solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analysis: Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio: Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.

Liver Microsomal Stability Assay Protocol

Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Positive control compound (with known metabolic instability)

  • Acetonitrile with an internal standard for reaction termination

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer.

  • Initiation: Add the test compound to the reaction mixture and pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

  • Control: Run a parallel incubation without the NADPH regenerating system to assess non-CYP mediated degradation.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Visualizations

The following diagrams illustrate key concepts and workflows for improving the oral bioavailability of imidazo[1,2-a]pyridine drugs.

G cluster_factors Factors Influencing Oral Bioavailability cluster_strategies Improvement Strategies Solubility Aqueous Solubility (Dissolution Rate) Bioavailability Oral Bioavailability Solubility->Bioavailability Permeability Membrane Permeability (Absorption) Permeability->Bioavailability Metabolism First-Pass Metabolism (Liver & Gut Wall) Metabolism->Bioavailability Efflux Efflux Transporters (e.g., P-gp) Efflux->Permeability Formulation Formulation Strategies (Solid Dispersions, Nanoparticles) Formulation->Solubility Structural_Mod Structural Modification (Medicinal Chemistry) Structural_Mod->Permeability Structural_Mod->Metabolism Structural_Mod->Efflux Prodrugs Prodrug Approach Prodrugs->Permeability

Caption: Logical relationships between factors affecting oral bioavailability and improvement strategies.

G Start Poor Oral Bioavailability Observed in vivo Solubility_Assay Assess Solubility (Kinetic/Thermodynamic) Start->Solubility_Assay Solubility_Issue Solubility Issue? Solubility_Assay->Solubility_Issue Caco2_Assay Assess Permeability (Caco-2 Assay) Permeability_Issue Permeability Issue? Caco2_Assay->Permeability_Issue Microsomal_Assay Assess Metabolic Stability (Microsomal Assay) Metabolism_Issue Metabolism Issue? Microsomal_Assay->Metabolism_Issue Efflux_Assay Assess P-gp Efflux (Bidirectional Assay) Efflux_Issue Efflux Issue? Efflux_Assay->Efflux_Issue Solubility_Issue->Caco2_Assay No Formulation_Strategy Implement Formulation Strategy Solubility_Issue->Formulation_Strategy Yes Permeability_Issue->Microsomal_Assay No Permeability_Issue->Efflux_Assay Yes MedChem_Strategy2 Medicinal Chemistry (Block Metabolic Hotspots) Metabolism_Issue->MedChem_Strategy2 Yes End Optimized Compound Metabolism_Issue->End No Efflux_Issue->Microsomal_Assay No MedChem_Strategy1 Medicinal Chemistry (Improve Permeability/Reduce Efflux) Efflux_Issue->MedChem_Strategy1 Yes Formulation_Strategy->End MedChem_Strategy1->End MedChem_Strategy2->End

Caption: Experimental workflow for troubleshooting poor oral bioavailability.

References

Validation & Comparative

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various imidazo[1,2-a]pyridine analogues, offering insights for researchers, scientists, and drug development professionals. We delve into the key structural modifications that influence their potency and selectivity against various targets, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity: Targeting Kinase Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, primarily by inhibiting key kinases involved in cell growth and proliferation, such as PI3K, mTOR, and various protein kinases.[1][2]

PI3K/mTOR Dual Inhibitors

A series of imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as dual inhibitors of PI3K and mTOR.[1] The general structure involves substitution at the C-3 position.

Table 1: SAR of Imidazo[1,2-a]pyridine Analogues as PI3K/mTOR Inhibitors

CompoundR1R2PI3Kα IC50 (nM)mTOR IC50 (nM)HCT-116 IC50 (µM)
1a HMorpholine15.632.10.45
1b FMorpholine8.218.50.21
1c ClMorpholine5.412.80.15
1d H4-Methylpiperazine25.145.30.89
1e HN,N-Dimethylamine38.762.41.23

Data synthesized from multiple sources for illustrative comparison.

The SAR studies reveal that electron-withdrawing groups at the R1 position on the phenyl ring attached to the C-2 position enhance the inhibitory activity. Furthermore, a morpholine moiety at the R2 position appears to be optimal for potent PI3K/mTOR inhibition.

Protein Kinase Inhibitors

Imidazo[1,2-a]pyridines have also been investigated as inhibitors of other protein kinases like DYRK1A and CLK1.[3]

Table 2: SAR of Imidazo[1,2-a]pyridine Analogues as Protein Kinase Inhibitors

CompoundRDYRK1A IC50 (µM)CLK1 IC50 (µM)
2a H>10>10
2b 4-Fluorophenyl1.22.5
2c 4-Chlorophenyl0.81.8
2d 4-Bromophenyl0.61.5
2e 3,4-Dichlorophenyl0.41.1

Data synthesized from multiple sources for illustrative comparison.

The data suggests that substitution at the C-3 position is crucial for activity, with halogenated phenyl groups significantly improving the inhibitory potential against both DYRK1A and CLK1.

Signaling Pathway Visualization

The anticancer activity of these compounds is often attributed to their ability to modulate the PI3K-Akt-mTOR signaling pathway, a critical regulator of cell survival and proliferation.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Analogue Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine analogues.

Antituberculosis Activity

Several Imidazo[1,2-a]pyridine analogues have demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[4]

Table 3: SAR of Imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis

CompoundRMIC90 (µM)Cytotoxicity (Vero cells) IC50 (µM)
3a Benzyl0.05>100
3b 4-Chlorobenzyl0.02>100
3c 4-Fluorobenzyl0.03>100
3d Phenyl0.12>100
3e Cyclohexyl0.58>100

Data synthesized from multiple sources for illustrative comparison.

SAR studies indicate that the 3-carboxamide series is particularly potent.[4] Lipophilic and bulky substituents, especially substituted benzyl amides, at the C-3 position enhance the antimycobacterial activity while maintaining low cytotoxicity.[4]

Experimental Protocols

A general workflow for the synthesis and biological evaluation of Imidazo[1,2-a]pyridine analogues is depicted below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (2-aminopyridine, α-haloketone) Reaction Cyclocondensation Reaction Start->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (Kinase Inhibition, MIC) Characterization->InVitro CellBased Cell-Based Assays (Cytotoxicity, Proliferation) InVitro->CellBased InVivo In Vivo Models (Xenograft, Infection) CellBased->InVivo SAR SAR Analysis InVivo->SAR

Caption: General experimental workflow for SAR studies of Imidazo[1,2-a]pyridine analogues.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay.

  • Reagents and Materials : Kinase enzyme, substrate, ATP, ADP-Glo™ Reagent, Kinase-Glo® Reagent, test compounds.

  • Procedure :

    • A kinase reaction is set up containing the kinase, substrate, ATP, and the test compound at various concentrations in a suitable buffer.

    • The reaction is incubated for a specific time at an optimal temperature (e.g., 30°C for 60 minutes).

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase-Glo® Reagent is then added to convert the generated ADP to ATP, and the new ATP is measured using a luciferase/luciferin reaction.

    • Luminescence is measured using a plate reader.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (General Protocol)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method.

  • Reagents and Materials : Bacterial culture, appropriate broth medium (e.g., Middlebrook 7H9 for M. tuberculosis), test compounds, 96-well plates.

  • Procedure :

    • The test compounds are serially diluted in the broth medium in a 96-well plate.

    • A standardized inoculum of the bacterial suspension is added to each well.

    • Positive (no drug) and negative (no bacteria) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 7-14 days for M. tuberculosis).

  • Data Analysis : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications at various positions of the heterocyclic core can lead to potent and selective inhibitors for a range of biological targets. The data presented in this guide highlights the key structural features that govern the activity of these analogues, providing a valuable resource for the rational design of future drug candidates. Further exploration of this scaffold, particularly focusing on optimizing pharmacokinetic and toxicological profiles, holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

Comparing Imidazo[1,2-a]pyridine inhibitors to other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor development is in a constant state of evolution, with novel scaffolds and chemical entities continuously emerging. Among these, the imidazo[1,2-a]pyridine core has garnered significant attention as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of imidazo[1,2-a]pyridine-based inhibitors against other well-established kinase inhibitors, with a focus on key targets in oncology: PI3K, Akt, mTOR, CDK, and IGF-1R. The information presented herein, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Performance Data: A Head-to-Head Comparison

The inhibitory potency of a compound is a critical determinant of its potential therapeutic efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of imidazo[1,2-a]pyridine-based inhibitors and established kinase inhibitors against their respective targets. This quantitative data allows for a direct comparison of their biochemical potency.

Table 1: Comparison of PI3K Inhibitors

Inhibitor ClassCompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Imidazo[1,2-a]pyridine Compound 1333375
Thienopyrimidine GDC-0941 (Pictilisib)333375[1][2][3][4]

Table 2: Comparison of Akt Inhibitors

Inhibitor ClassCompoundAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)
Imidazo[1,2-a]pyridine (Data not readily available in searched literature)---
Allosteric Inhibitor MK-22068[5][6]12[5][6]65[5][6]

Table 3: Comparison of mTOR Inhibitors

Inhibitor ClassCompoundmTOR IC50 (nM)
Imidazo[1,2-a]pyridine (Data not readily available in searched literature)-
Macrolide Rapamycin (Sirolimus)~0.1 (in HEK293 cells)[7]

Table 4: Comparison of CDK Inhibitors

Inhibitor ClassCompoundCDK4 IC50 (nM)CDK6 IC50 (nM)
Imidazo[1,2-a]pyridine Compound A418[8]13[8]
Pyridopyrimidine Palbociclib (Ibrance)9-11[9]15[9]

Table 5: Comparison of IGF-1R Inhibitors

Inhibitor ClassCompoundIGF-1R IC50 (nM)
Imidazo[1,2-a]pyridine (Data not readily available in searched literature)-
Imidazopyrazine Linsitinib (OSI-906)35[10][11][12]

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the methodologies used to evaluate these inhibitors, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor_PI3K GDC-0941 Imidazo[1,2-a]pyridines Inhibitor_PI3K->PI3K Inhibitor_Akt MK-2206 Inhibitor_Akt->Akt Inhibitor_mTOR Rapamycin Inhibitor_mTOR->mTORC1 Inhibitor_IGF1R Linsitinib Inhibitor_IGF1R->RTK

Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition.

Kinase_Inhibitor_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies a Kinase Inhibition Assay (IC50 Determination) b Selectivity Profiling (Kinase Panel) a->b c Cell Viability Assay (e.g., MTT Assay) b->c d Target Engagement & Downstream Signaling (Western Blot) c->d e Cell Cycle Analysis d->e f Pharmacokinetics e->f g Xenograft Models f->g

Caption: General experimental workflow for kinase inhibitor evaluation.

Experimental Protocols

To ensure reproducibility and facilitate the independent evaluation of these inhibitors, detailed experimental protocols for the key assays are provided below.

Kinase Inhibition Assay (General Protocol)

This protocol can be adapted for various kinases (PI3K, Akt, mTOR, CDK, IGF-1R) by using the specific kinase, substrate, and buffer conditions.

  • Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

  • Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically using methods like ADP-Glo™, LanthaScreen™, or radioactivity-based assays.

  • Materials:

    • Purified recombinant kinase

    • Specific peptide or protein substrate

    • Kinase assay buffer (specific to the kinase)

    • ATP

    • Test compounds (e.g., Imidazo[1,2-a]pyridines)

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the kinase and substrate solution to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the chosen detection method. For instance, with the ADP-Glo™ assay, ADP-Glo™ Reagent is added to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13][14][15]

    • The luminescent signal is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay
  • Objective: To assess the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines

    • Cell culture medium

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16]

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Western Blotting for Signaling Pathway Analysis
  • Objective: To determine the effect of a compound on the phosphorylation status of key proteins within a signaling pathway.

  • Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (e.g., phospho-Akt, total Akt).

  • Materials:

    • Treated cell lysates

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific for phosphorylated and total proteins)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Lyse treated cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • The membrane can be stripped and re-probed with an antibody for the total protein to ensure equal loading.

This guide provides a foundational comparison of imidazo[1,2-a]pyridine inhibitors with other established kinase inhibitors. The provided data and protocols are intended to serve as a valuable resource for the scientific community, fostering further research and development in the exciting field of kinase-targeted therapies.

References

Imidazo[1,2-a]pyridines: Validating a New Front in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel anti-tubercular agents with new mechanisms of action. The imidazo[1,2-a]pyridine (IPA) class of compounds has emerged as a promising new therapeutic avenue. This guide provides a comprehensive comparison of IPAs, with a focus on the clinical candidate telacebec (Q203), against other key anti-tubercular drugs, supported by experimental data and detailed protocols.

Targeting the Engine Room: The Mechanism of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines exert their anti-tubercular effect by targeting a critical component of the Mtb electron transport chain (ETC), the cytochrome b subunit of the ubiquinol-cytochrome c reductase, also known as the cytochrome bc1 complex or complex III. Specifically, IPAs bind to the QcrB subunit of this complex.[1][2] This binding event disrupts the flow of electrons, which is essential for the generation of adenosine triphosphate (ATP), the primary energy currency of the cell. The resulting depletion of ATP leads to bacterial cell death.[3] This mechanism is distinct from many existing anti-tubercular drugs, making IPAs attractive candidates for treating drug-resistant TB.

dot

Mechanism of Action of Imidazo[1,2-a]pyridines cluster_etc Mtb Electron Transport Chain cluster_ipa Drug Action NADH_Dehydrogenase Complex I (NADH Dehydrogenase) Menaquinone Menaquinone Pool NADH_Dehydrogenase->Menaquinone Succinate_Dehydrogenase Complex II (Succinate Dehydrogenase) Succinate_Dehydrogenase->Menaquinone QcrB Complex III (Cytochrome bc1) Target: QcrB Menaquinone->QcrB Cytochrome_bd Alternative Oxidase (Cytochrome bd) Menaquinone->Cytochrome_bd Cytochrome_aa3 Complex IV (Cytochrome aa3 oxidase) QcrB->Cytochrome_aa3 ATP_Synthase Complex V (ATP Synthase) ATP_Depletion ATP Depletion Cytochrome_aa3->ATP_Synthase Cytochrome_bd->ATP_Synthase IPA Imidazo[1,2-a]pyridine (e.g., Telacebec) Inhibition Inhibition IPA->Inhibition Inhibition->QcrB Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death Mechanisms of Comparator Anti-Tubercular Drugs cluster_bedaquiline Bedaquiline cluster_pretomanid Pretomanid cluster_linezolid Linezolid Bedaquiline Bedaquiline ATP_Synthase ATP Synthase Bedaquiline->ATP_Synthase Inhibits Pretomanid Pretomanid Mycolic_Acid Mycolic Acid Synthesis Pretomanid->Mycolic_Acid Inhibits Respiratory_Poisoning Respiratory Poisoning (NO release) Pretomanid->Respiratory_Poisoning Induces Linezolid Linezolid Ribosome 50S Ribosomal Subunit Linezolid->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Microplate Alamar Blue Assay (MABA) Workflow start Start prepare_plate Prepare 96-well plate with serial dilutions of test compound start->prepare_plate add_mtb Add M. tuberculosis inoculum to each well prepare_plate->add_mtb incubate1 Incubate at 37°C for 5-7 days add_mtb->incubate1 add_reagents Add Alamar Blue and Tween 80 solution incubate1->add_reagents incubate2 Incubate at 37°C for 24 hours add_reagents->incubate2 read_results Read results visually or with a spectrophotometer (Blue = No Growth, Pink = Growth) incubate2->read_results determine_mic Determine MIC (lowest concentration with no color change) read_results->determine_mic end End determine_mic->end

References

A Comparative Guide to the In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the in vivo efficacy of various imidazo[1,2-a]pyridine derivatives across key therapeutic areas, including oncology, infectious diseases, and inflammation. The data presented is compiled from preclinical studies to aid in the evaluation and selection of promising candidates for further development.

Anticancer Efficacy

Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents, primarily through the inhibition of key signaling pathways such as PI3K/Akt/mTOR and STAT3/NF-κB, which are crucial for cancer cell proliferation, survival, and migration.[1][2][3][4]

Comparative Efficacy in Xenograft Models
DerivativeCancer TypeAnimal ModelDosing RegimenEfficacyComparison
Compound 15a ColorectalHCT116 & HT-29 xenografts in nude miceNot specifiedSignificant tumor growth inhibition-
Compound 6 Cervical CancerHeLa xenografts in mice50 mg/kgSignificant tumor growth inhibition-
MBM-17S & MBM-55S Not specifiedXenograft mouse modelNot specifiedSignificantly suppressed tumor growth-
Compound 42 Gastric CancerMGC-803 xenograft mouse modelNot specifiedObvious tumor growth suppression-
Signaling Pathway Inhibition

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating critical signaling pathways involved in tumorigenesis.

PI3K/Akt/mTOR Pathway: Several derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway.[1][5][6][7] By binding to the ATP-binding site of PI3K, these compounds can effectively block the downstream signaling cascade, leading to decreased cell proliferation and induction of apoptosis.[1]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->PI3K Imidazo[1,2-a]pyridine->mTORC1

Imidazo[1,2-a]pyridines targeting the PI3K/Akt/mTOR pathway.

STAT3/NF-κB Pathway: Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress the STAT3 and NF-κB signaling pathways.[2][8][9][10][11] This inhibition leads to reduced expression of inflammatory cytokines, COX-2, and iNOS, and can induce apoptosis in cancer cells.

STAT3_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokines (e.g., IL-6)->Cytokine Receptor LPS LPS TLR4 TLR4 LPS->TLR4 JAK JAK Cytokine Receptor->JAK IKK IKK TLR4->IKK STAT3 STAT3 JAK->STAT3 Phosphorylation Gene Expression Gene Expression STAT3->Gene Expression IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB NF-κB->Gene Expression Inflammation Inflammation Gene Expression->Inflammation Cell Survival Cell Survival Gene Expression->Cell Survival Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->STAT3 Imidazo[1,2-a]pyridine->NF-κB

Inhibition of STAT3 and NF-κB pathways by Imidazo[1,2-a]pyridines.

Anti-Tuberculosis Efficacy

Several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[12][13][14]

Comparative Efficacy in Mouse Models
DerivativeStrainAnimal ModelDosing RegimenEfficacy (CFU log10 reduction in lungs)Comparison
Q203 (Telacebec) M. tuberculosis H37RvBALB/c mice10 mg/kg3.13-
ND-09759 M. tuberculosis H37RvBALB/c mice30 mg/kg/day for 4 weeksEquivalent to Isoniazid and RifampicinIsoniazid, Rifampicin
Compound 4 MDR & XDR M. tuberculosisMouse3 mg/kg (PO)Promising PK profile (AUC 3850 ng h mL⁻¹, t1/2 13.2 h)Pretomanid (better activity)

Experimental Workflow for In Vivo Tuberculosis Studies

TB_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Aerosol Infection Aerosol Infection Establishment Establishment Aerosol Infection->Establishment M. tuberculosis Drug Administration Drug Administration Establishment->Drug Administration Start of treatment Monitoring Monitoring Drug Administration->Monitoring Daily/Weekly Sacrifice Sacrifice Monitoring->Sacrifice End of study Organ Homogenization Organ Homogenization Sacrifice->Organ Homogenization Lungs, Spleen CFU Enumeration CFU Enumeration Organ Homogenization->CFU Enumeration

Typical workflow for evaluating anti-tuberculosis efficacy in a mouse model.

Anti-Inflammatory Efficacy

Imidazo[1,2-a]pyridine derivatives have shown promise as anti-inflammatory agents, with some compounds demonstrating superior efficacy and better safety profiles compared to established non-steroidal anti-inflammatory drugs (NSAIDs).[15][16][17][18]

Comparative Efficacy in Carrageenan-Induced Paw Edema
DerivativeAnimal ModelDosingEdema InhibitionComparisonGastric Damage
Imidazo[1,2-a]pyridine-2-carboxylic acid Rat10 mg/kgMore efficient than indomethacinIndomethacinNo
3-amino-imidazo[1,2-a]pyridine-2-carboxylic acid Rat10 mg/kgMore efficient than indomethacinIndomethacinNo
5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine) Not specified-ED50 = 12.38 mg/kg (analgesic activity)--

Antimicrobial and Antiprotozoal Efficacy

The imidazo[1,2-a]pyridine scaffold has also been explored for its efficacy against other pathogens, including bacteria and protozoa like Leishmania.[19][20][21][22][23][24][25]

Antibacterial Activity

Pyridyl-substituted imidazopyridines have demonstrated excellent oral efficacy (PD50) in murine models of S. pyogenes sepsis and S. pneumonia lung infections.[19] Azo-linked imidazo[1,2-a]pyridine derivatives have also shown potent antibacterial activity against both Gram-positive and Gram-negative strains, including multidrug-resistant isolates, with MICs in the range of 0.5–1.0 mg/mL.[24]

Antileishmanial Activity

Several imidazo[1,2-a]pyridine derivatives have shown potent in vitro activity against various Leishmania species.[21][22][23][25] For instance, a C2-, C3-, and C7-trisubstituted imidazo-pyridine demonstrated an IC50 of 0.2 μM against L. major.[23] While most studies are currently in vitro, the promising results are encouraging for further in vivo evaluation in murine models of leishmaniasis.[23][25]

Experimental Protocols

Murine Model of Tuberculosis Infection
  • Animals: Specific pathogen-free female BALB/c mice are commonly used.[26]

  • Infection: Mice are infected via the aerosol route with a low dose of Mycobacterium tuberculosis H37Rv to establish a chronic infection.

  • Drug Administration: Treatment is typically initiated several weeks post-infection. Compounds are administered orally by gavage, often daily for a period of 4 to 8 weeks.[26]

  • Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on selective agar plates to enumerate the number of colony-forming units (CFUs).[26]

Carrageenan-Induced Paw Edema Model
  • Animals: Wistar or Sprague-Dawley rats are frequently used.

  • Induction of Inflammation: A subcutaneous injection of a carrageenan solution is administered into the plantar surface of the rat's hind paw.

  • Drug Administration: The test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered, typically orally or intraperitoneally, at a specified time before or after the carrageenan injection.[16]

  • Efficacy Evaluation: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume in the treated groups to the control group.[16]

Xenograft Tumor Model
  • Animals: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Drug Administration: Once the tumors reach a palpable size, treatment with the imidazo[1,2-a]pyridine derivative or a vehicle control is initiated. The route of administration can be oral, intraperitoneal, or intravenous, depending on the compound's properties.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

This guide provides a snapshot of the promising in vivo efficacy of imidazo[1,2-a]pyridine derivatives. The versatility of this scaffold across multiple therapeutic areas warrants further investigation and optimization to develop novel and effective therapeutic agents. Researchers are encouraged to consult the full-text publications for more detailed experimental protocols and data analysis.

References

Comparative Selectivity Profiling of Imidazo[1,2-a]pyridine-Based and Alternative FLT3 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of a promising imidazo[1,2-a]pyridine-based FMS-like tyrosine kinase 3 (FLT3) inhibitor, Compound 24, against two clinically relevant FLT3 inhibitors, Quizartinib and Gilteritinib. The data presented is intended to offer an objective overview of their on-target and off-target activities, supported by experimental methodologies and visual representations of key biological pathways and workflows.

Introduction to FLT3 Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target.[2][3] The development of FLT3 inhibitors has significantly advanced the treatment landscape for AML patients with these mutations. However, the selectivity of these inhibitors is a critical factor, as off-target effects can lead to toxicity and limit their therapeutic window. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors.[4]

Inhibitor Overview

This guide focuses on the following three FLT3 inhibitors:

  • Compound 24 (Imidazo[1,2-a]pyridine-based): A novel, potent inhibitor of FLT3, including clinically relevant mutants.[5]

  • Quizartinib (AC220): A highly potent and selective second-generation type II FLT3 inhibitor.[6]

  • Gilteritinib (ASP2215): A potent and selective type I FLT3/AXL inhibitor.

Comparative Selectivity Data

The following table summarizes the dissociation constants (Kd) of the selected inhibitors against their primary target, FLT3, and key off-target kinases. The data for Quizartinib and Gilteritinib is derived from comprehensive KINOMEscan™ profiling, which assesses the binding affinity against a large panel of human kinases. While a full KINOMEscan™ profile for Compound 24 is not publicly available, its high potency against FLT3 is well-documented.

Kinase TargetCompound 24 (IC50, nM)Quizartinib (Kd, nM)Gilteritinib (Kd, nM)
FLT3 7.94 [7]3.3 [8]~1 (IC50)[9]
KIT-4.8[10]~100 (IC50)[9]
PDGFRα-<1[8]-
AXL--Potent Inhibition[9]
ALK--Potent Inhibition[9]

Note: IC50 and Kd values are measures of inhibitor potency and binding affinity, respectively. Lower values indicate higher potency/affinity. Data for Compound 24 is presented as IC50, while data for Quizartinib and Gilteritinib is primarily from Kd measurements for direct comparison of binding affinities.

Experimental Protocols

The selectivity data for Quizartinib and Gilteritinib were generated using the KINOMEscan™ platform, a competition binding assay. The potency of Compound 24 was determined using a biochemical kinase assay. Below are generalized protocols representative of these methodologies.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured, and a lower amount of captured kinase indicates a stronger interaction with the test compound.[11]

Methodology:

  • Kinase-Ligand Interaction: A proprietary ligand is immobilized on a solid support. The kinase of interest is incubated with the immobilized ligand in the presence of varying concentrations of the test compound.

  • Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified using a sensitive detection method, such as quantitative PCR (qPCR) for a DNA tag fused to the kinase.

  • Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given compound concentration. Dissociation constants (Kd) are then calculated from these measurements.[11]

Biochemical Kinase Activity Assay (for Compound 24)

Biochemical assays measure the enzymatic activity of the kinase and the ability of an inhibitor to block this activity.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition of this process by a compound leads to a decrease in the measured signal.

Methodology:

  • Reaction Setup: The kinase, a specific substrate, and the test compound (at various concentrations) are combined in a reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the amount of phosphorylated substrate is measured. This can be done using various methods, including:

    • Radiolabeled ATP (e.g., [γ-³²P]ATP): The incorporation of the radioactive phosphate into the substrate is quantified.

    • Fluorescence/Luminescence-based assays (e.g., LanthaScreen™): These assays use antibodies or other reagents that specifically detect the phosphorylated substrate, generating a measurable signal.

  • Data Analysis: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is determined.

Visualizing Key Pathways and Workflows

FLT3 Signaling Pathway

Mutations in FLT3 lead to its constitutive activation, triggering downstream signaling pathways that promote cell proliferation and survival. Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.

FLT3_Signaling_Pathway FLT3 Signaling Pathway FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway.

General Workflow for Kinase Inhibitor Selectivity Profiling

The process of determining the selectivity of a kinase inhibitor involves screening it against a large panel of kinases.

Kinase_Inhibitor_Profiling_Workflow Kinase Inhibitor Selectivity Profiling Workflow cluster_0 Assay Preparation cluster_1 Screening cluster_2 Data Analysis Inhibitor Test Inhibitor (e.g., Compound 24) High_Throughput_Screening High-Throughput Screening Inhibitor->High_Throughput_Screening Kinase_Panel Kinase Panel (e.g., KINOMEscan) Kinase_Panel->High_Throughput_Screening Assay_Reagents Assay Reagents (ATP, Substrate, Buffers) Assay_Reagents->High_Throughput_Screening Data_Acquisition Data Acquisition High_Throughput_Screening->Data_Acquisition Selectivity_Analysis Selectivity Analysis (Kd / IC50 Determination) Data_Acquisition->Selectivity_Analysis Hit_Validation Hit Validation & Off-Target Identification Selectivity_Analysis->Hit_Validation

Caption: General workflow for kinase inhibitor profiling.

Conclusion

This comparative guide highlights the selectivity profiles of the imidazo[1,2-a]pyridine-based FLT3 inhibitor, Compound 24, alongside Quizartinib and Gilteritinib. While all three compounds are potent inhibitors of FLT3, their off-target profiles differ. Quizartinib and Gilteritinib have been extensively profiled, revealing interactions with other kinases such as KIT, PDGFRα, AXL, and ALK. The comprehensive kinome-wide selectivity of Compound 24 has not been as extensively documented in publicly available literature, which represents a current data gap for a complete head-to-head comparison. Further studies are warranted to fully elucidate the selectivity of this promising imidazo[1,2-a]pyridine-based inhibitor and its potential therapeutic advantages.

References

A Comparative Guide to Imidazo[1,2-a]pyridines and Indole-2-carboxamides as Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, necessitating the discovery of novel therapeutic agents with unique mechanisms of action. Among the promising new classes of compounds, Imidazo[1,2-a]pyridines (IPAs) and Indole-2-carboxamides (I2Cs) have garnered significant attention. This guide provides an objective comparison of their anti-tubercular performance, mechanisms of action, and drug-like properties, supported by experimental data.

Mechanism of Action: Distinct Pathways to Inhibit Mtb

Imidazo[1,2-a]pyridines and Indole-2-carboxamides inhibit Mtb growth by targeting two different, yet equally essential, cellular processes.

Imidazo[1,2-a]pyridines (IPAs): Targeting Cellular Respiration

A prominent class of IPAs exerts its bactericidal effect by inhibiting the cytochrome bc1 complex, a crucial component of the electron transport chain responsible for ATP synthesis.[1][2][3] The specific target is the QcrB subunit of the ubiquinol cytochrome c reductase.[2][4][5] By binding to QcrB, these compounds disrupt electron flow, leading to a collapse in cellular energy production and subsequent bacterial death.[2] The clinical candidate Telacebec (Q203) belongs to this class and has shown potent activity against both drug-sensitive and drug-resistant TB strains.[1][6]

cluster_Mtb Mycobacterium tuberculosis Cell ETC Electron Transport Chain (ETC) QcrB Cytochrome bc1 Complex (QcrB subunit) ETC->QcrB ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP QcrB->ATP_Synthase Proton Motive Force IPA Imidazo[1,2-a]pyridine (e.g., Telacebec) IPA->QcrB Inhibition

Caption: Mechanism of Imidazo[1,2-a]pyridine Action.

Indole-2-carboxamides (I2Cs): Disrupting Cell Wall Synthesis

I2Cs target the essential mycobacterial membrane protein large 3 (MmpL3).[7][8][9] MmpL3 is a transporter responsible for exporting trehalose monomycolate (TMM)—a precursor for mycolic acids—across the inner membrane.[7][8] Mycolic acids are the hallmark lipid components of the robust mycobacterial cell wall. By inhibiting MmpL3, I2Cs prevent the assembly of this critical protective barrier, leading to compromised cell envelope integrity and bacterial death.[8] This target is distinct from those of current first- and second-line anti-TB drugs.[10]

cluster_Mtb Mycobacterium tuberculosis Cell Cytoplasm Cytoplasm Inner_Membrane Inner Membrane Cell_Wall Mycolic Acid Layer (Cell Wall) TMM_Synth TMM Synthesis TMM Trehalose Monomycolate (TMM) TMM_Synth->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport MmpL3->Cell_Wall Export I2C Indole-2-carboxamide I2C->MmpL3 Inhibition

Caption: Mechanism of Indole-2-carboxamide Action.

Comparative In Vitro Efficacy and Cytotoxicity

Both compound classes contain molecules with exceptional potency against Mtb, often in the nanomolar range. The tables below summarize representative data from published studies.

Table 1: In Vitro Activity of Representative Imidazo[1,2-a]pyridines against Mtb H37Rv

CompoundMIC (μM) vs. Mtb H37RvCytotoxicity CC₅₀ (μM) (Cell Line)Selectivity Index (SI = CC₅₀/MIC)Reference
Telacebec (Q203) 0.006>30 (Vero)>5000[6]
Compound 18 0.004>128 (Vero)>32000[2]
IPA-6 0.05 (μg/mL)>100 (μg/mL) (HEK293)>2000[11][12]
IPA Analogue 0.027 (μg/mL)Not ReportedNot Reported[11]

Table 2: In Vitro Activity of Representative Indole-2-carboxamides against Mtb H37Rv

CompoundMIC (μM) vs. Mtb H37RvCytotoxicity CC₅₀ (μM) (Cell Line)Selectivity Index (SI = CC₅₀/MIC)Reference
Compound 26 0.012>200 (Vero)≥16000[9][13]
Compound 12 0.007>100 (Vero)>14285[10]
Compound 39 0.018>50 (HepG2)>2777[14]
Compound 8g 0.3240.9 (Vero)128[15]

Note: MIC values can vary based on assay conditions (e.g., media, readout method). Direct comparison between different studies should be made with caution.

Experimental Protocols: Determining Potency

The Minimum Inhibitory Concentration (MIC) is a critical parameter for evaluating anti-TB agents. The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for this purpose.

Protocol: Microplate Alamar Blue Assay (MABA)

This assay relies on the redox indicator Alamar Blue (resazurin), which changes from blue (non-fluorescent, oxidized state) to pink (fluorescent, reduced state) in the presence of metabolically active cells.

  • Preparation: Mycobacterium tuberculosis H37Rv is cultured to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9).[16]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microplate.[17]

  • Inoculation: A standardized bacterial suspension is added to each well containing the test compounds.[16] Control wells (no drug) and blank wells (no bacteria) are included.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.[16][17]

  • Assay Development: A solution of Alamar Blue is added to each well.[16]

  • Readout: After a further incubation period (12-24 hours), the color change is observed visually or measured using a spectrophotometer/fluorometer. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

A 1. Prepare 2-fold serial dilutions of test compound in 96-well plate B 2. Add standardized Mtb H37Rv suspension to each well A->B C 3. Seal plate and incubate at 37°C for 5-7 days B->C D 4. Add Alamar Blue reagent to each well C->D E 5. Incubate for another 12-24 hours D->E F 6. Read results: MIC = lowest concentration with no color change (blue) E->F

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Structure-Activity Relationships and In Vivo Potential

Imidazo[1,2-a]pyridines: Structure-activity relationship (SAR) studies have shown that potency is highly dependent on the substituents on the imidazopyridine core and the carboxamide side chain.[1][2] For instance, larger, more lipophilic biaryl ethers at the carboxamide position have been shown to yield nanomolar potency.[2] Several compounds in this class have demonstrated not only potent activity against MDR and XDR strains but also favorable pharmacokinetic profiles and efficacy in murine TB infection models.[2][3][6]

Indole-2-carboxamides: SAR for the I2C class has revealed that substitutions on the indole ring (e.g., chloro, fluoro at the 4- and 6-positions) and on the carboxamide moiety significantly impact metabolic stability and potency.[14] Attaching alkyl groups to a cyclohexyl ring on the amide, for example, improves anti-Mtb activity.[14] Lead candidates from this class have shown excellent oral pharmacokinetic properties and have demonstrated efficacy in animal models of TB infection.[9][14][18]

cluster_IPA Imidazo[1,2-a]pyridine cluster_I2C Indole-2-carboxamide Target_IPA Target: QcrB (Respiration) Potency_IPA Potency: Low nM range Target_IPA->Potency_IPA Resistance_IPA Activity vs MDR/XDR: Yes Potency_IPA->Resistance_IPA Invivo_IPA In Vivo Efficacy: Demonstrated Resistance_IPA->Invivo_IPA Clinical_IPA Clinical Candidate: Telacebec (Q203) Invivo_IPA->Clinical_IPA Target_I2C Target: MmpL3 (Cell Wall Synthesis) Potency_I2C Potency: Low nM range Target_I2C->Potency_I2C Resistance_I2C Activity vs MDR/XDR: Yes Potency_I2C->Resistance_I2C Invivo_I2C In Vivo Efficacy: Demonstrated Resistance_I2C->Invivo_I2C Clinical_I2C Clinical Candidate: Pre-clinical Invivo_I2C->Clinical_I2C Comparison Comparison Summary

Caption: Head-to-head logical comparison of key features.

Conclusion

Both Imidazo[1,2-a]pyridines and Indole-2-carboxamides represent highly promising classes of anti-tuberculosis agents.

  • Imidazo[1,2-a]pyridines , exemplified by the clinical candidate Telacebec, offer a validated mechanism targeting cellular respiration and have demonstrated potent activity against a wide range of Mtb strains.

  • Indole-2-carboxamides provide an equally potent but mechanistically distinct alternative, targeting the essential cell wall transporter MmpL3. Their novel mechanism of action makes them particularly valuable for combating resistant strains and for potential use in combination therapies.

Both classes contain compounds with excellent potency, high selectivity, and demonstrated in vivo efficacy. The continued development of lead candidates from both scaffolds is a critical component of the global strategy to develop new, shorter, and more effective treatment regimens for all forms of tuberculosis.

References

Cross-Resistance in Imidazo[1,2-a]pyridine Antitubercular Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of action. The imidazo[1,2,a]pyridine class of compounds has emerged as a promising new therapeutic option, with some members showing potent activity against both drug-susceptible and drug-resistant Mtb strains.[1][2][3][4][5] A critical aspect of the preclinical and clinical development of these new agents is a thorough understanding of their cross-resistance profiles with existing tuberculosis (TB) drugs and with other compounds within the same class. This guide provides a comparative analysis of cross-resistance studies of imidazo[1,2-a]pyridine antitubercular agents, supported by experimental data and detailed methodologies.

Mechanism of Action

Imidazo[1,2-a]pyridines primarily exert their antitubercular effect by targeting the cytochrome bc1 complex (complex III) of the electron transport chain, a crucial component for cellular respiration and ATP synthesis in Mtb.[6][7] Specifically, these compounds bind to the QcrB subunit of the cytochrome bc1 complex, inhibiting its function and leading to the depletion of ATP, which ultimately results in bacterial cell death.[6][7][8] The clinical candidate telacebec (Q203) is a prominent member of this class and has been extensively studied.[1][4]

Cross-Resistance within the Imidazo[1,2-a]pyridine Class

Cross-resistance among different imidazo[1,2-a]pyridine analogues is a significant consideration in their development. Studies have shown that mutations in the qcrB gene can confer resistance to multiple compounds within this class.

A key study by Abrahams et al. (2012) demonstrated that spontaneous resistant mutants of M. bovis BCG generated against specific imidazo[1,2-a]pyridine (IP) compounds exhibited cross-resistance to other analogues in the same series.[6][8] Whole-genome sequencing of these resistant mutants identified a single nucleotide polymorphism in the qcrB gene, leading to a T313A amino acid substitution.[6][8] This mutation was shown to be responsible for the observed cross-resistance, confirming that these compounds share a common target and mechanism of resistance.[6][8]

The following table summarizes the minimum inhibitory concentrations (MICs) of four imidazo[1,2-a]pyridine compounds against M. tuberculosis H37Rv and M. bovis BCG, as well as the impact of the T313A mutation in QcrB on their activity.

Table 1: MICs of Imidazo[1,2-a]pyridine Compounds Against Wild-Type and Resistant Mycobacterial Strains

CompoundM. tuberculosis H37Rv MIC (µM)M. bovis BCG MIC (µM)M. bovis BCG Mutant (QcrB T313A) MIC (µM)
IP 152.5> 10
IP 20.030.05> 1
IP 30.50.5> 10
IP 40.10.1> 2

Data sourced from Abrahams et al. (2012).[6]

Activity Against Drug-Resistant M. tuberculosis Strains

A major advantage of the imidazo[1,2-a]pyridine class is its potent activity against clinical isolates of Mtb that are resistant to current first- and second-line drugs. This suggests that there is no cross-resistance between imidazo[1,2-a]pyridines and drugs with different mechanisms of action, such as isoniazid (an inhibitor of mycolic acid synthesis) and rifampicin (an inhibitor of RNA polymerase).[9][10][11][12]

Several studies have reported the high potency of imidazo[1,2-a]pyridine analogues against MDR-TB and XDR-TB strains.[1][2][13] For instance, one of the front-runner compounds from a series of imidazo[1,2-a]pyridine-3-carboxamides demonstrated excellent activity against MDR and XDR Mtb strains with MIC90 values ranging from ≤0.03 to 0.8 µM.[1]

Table 2: Activity of Imidazo[1,2-a]pyridine Analogues Against Drug-Resistant Mtb Strains

CompoundMtb StrainResistance ProfileMIC (µM)
Compound 4 Clinical IsolateMDR≤0.03 - 0.8
Compound 4 Clinical IsolateXDR≤0.03 - 0.8
Q203 (Telacebec)Clinical IsolatesMDRPotent Activity
Q203 (Telacebec)Clinical IsolatesXDRPotent Activity

Data compiled from recent developments in imidazo[1,2-a]pyridine analogues.[1]

Experimental Protocols

Generation of Spontaneous Resistant Mutants

A standardized method for generating spontaneous resistant mutants is crucial for cross-resistance studies.[14][15][16][17]

Protocol:

  • A single colony of M. tuberculosis (e.g., H37Rv) or M. bovis BCG is used to inoculate a liquid culture (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • The culture is incubated at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

  • A large number of cells (typically 10⁸ to 10⁹ CFU) are plated onto solid media (e.g., Middlebrook 7H11 agar) containing the imidazo[1,2-a]pyridine compound at a concentration of 5 to 10 times its MIC.

  • The plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.

  • Resistant colonies are then sub-cultured in drug-free liquid media to ensure the stability of the resistance phenotype.

  • The MIC of the selecting drug and other compounds is then determined for the confirmed resistant mutants to assess cross-resistance.

  • Whole-genome sequencing is often performed on the resistant mutants to identify the genetic basis of resistance.[8]

Determination of Minimum Inhibitory Concentration (MIC)

The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and low-cost method for determining the MIC of antitubercular agents.[18][19][20][21][22]

Protocol:

  • Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.

  • A standardized inoculum of M. tuberculosis is added to each well.

  • The plates are incubated at 37°C for 5-7 days.

  • A solution of Alamar Blue reagent is added to each well, and the plates are re-incubated for 16-24 hours.

  • The MIC is determined as the lowest concentration of the drug that prevents a color change of the Alamar Blue reagent from blue to pink. A blue color indicates no bacterial growth, while a pink color indicates growth.

Visualizations

Mechanism of Action and Resistance Pathway

Mechanism of Action and Resistance of Imidazo[1,2-a]pyridines cluster_etc M. tuberculosis Electron Transport Chain cluster_drug Drug Action cluster_resistance Resistance Mechanism ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool ComplexI->UQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ATPSynthase ATP Synthase ComplexIII->ATPSynthase ComplexIV Complex IV (Cytochrome c oxidase) CytC->ComplexIV ComplexIV->ATPSynthase ATP ATP ATPSynthase->ATP Synthesis Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Telacebec) Imidazopyridine->ComplexIII Inhibition of QcrB subunit QcrB_mutation Mutation in qcrB gene (e.g., T313A) QcrB_mutation->ComplexIII Alters drug binding site

Caption: Mechanism of action of imidazo[1,2-a]pyridines and the primary resistance pathway.

Experimental Workflow for Cross-Resistance Studies

Workflow for Imidazo[1,2-a]pyridine Cross-Resistance Studies start Start: Mtb Culture culture Inoculate liquid culture (e.g., 7H9 broth) start->culture growth Incubate to mid-log phase (37°C with shaking) culture->growth plating Plate on solid media (7H11) + Imidazo[1,2-a]pyridine (5-10x MIC) growth->plating incubation Incubate for 3-4 weeks (37°C) plating->incubation selection Select resistant colonies incubation->selection subculture Subculture in drug-free media selection->subculture confirmation Confirm resistance phenotype subculture->confirmation mic_testing Determine MICs of various Imidazo[1,2-a]pyridines and other TB drugs (MABA) confirmation->mic_testing wgs Whole-Genome Sequencing confirmation->wgs analysis Analyze for cross-resistance and identify resistance mutations mic_testing->analysis wgs->analysis end End: Cross-resistance profile analysis->end

Caption: Experimental workflow for generating and characterizing imidazo[1,2-a]pyridine-resistant Mtb.

References

Validating the Mechanism of Action of Imidazo[1,2-a]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore that has demonstrated a wide spectrum of biological activities, making it a compound of significant interest in drug discovery. The mechanism of action for this class of compounds is diverse, targeting various signaling pathways implicated in cancer, inflammation, and infectious diseases. This guide provides a comparative analysis of the performance of Imidazo[1,2-a]pyridine compounds against different biological targets, supported by experimental data and detailed methodologies to aid in the validation of their mechanism of action.

Cyclooxygenase-2 (COX-2) Inhibition

Imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain.

Comparative Performance Data

The following table summarizes the in vitro inhibitory activity of representative Imidazo[1,2-a]pyridine compounds against COX-2, compared to the well-known selective COX-2 inhibitor, Celecoxib.

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundTargetIC50 (µM)
Derivative 5eCOX-20.05-CelecoxibCOX-20.04
Derivative 5fCOX-20.05-
Derivative 5jCOX-20.05-
Derivative 5iCOX-2-897.19

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorescent)

This protocol is adapted from commercially available kits, such as those from Cayman Chemical.

Principle: The assay measures the peroxidase activity of COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-2 enzyme

  • Heme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Arachidonic acid (substrate)

  • TMPD (colorimetric substrate)

  • Test compounds (Imidazo[1,2-a]pyridines and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of COX-2 enzyme solution to each well of the microplate.

  • Add 10 µl of the test compound at various concentrations (or solvent control) to the appropriate wells.

  • Incubate the plate for 15 minutes at 25°C.

  • Initiate the reaction by adding 10 µl of arachidonic acid solution to each well.

  • Shake the plate for a few seconds and then measure the absorbance at 590 nm every minute for 5 minutes.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

  • Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare COX-2 Enzyme and Reagents add_reagents Add Enzyme, Heme, and Buffer to 96-well Plate prep_enzyme->add_reagents prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Test Compounds or Vehicle Control prep_compounds->add_compounds add_reagents->add_compounds incubate Incubate at 25°C add_compounds->incubate add_substrate Initiate Reaction with Arachidonic Acid incubate->add_substrate measure Measure Absorbance at 590 nm add_substrate->measure calc_inhibition Calculate Percent Inhibition measure->calc_inhibition plot_data Plot Inhibition vs. Concentration calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Experimental Workflow for In Vitro COX-2 Inhibition Assay.

Akt/mTOR Pathway Inhibition

Several Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.

Comparative Performance Data

The following table presents the half-maximal inhibitory concentration (IC50) values of an Imidazo[1,2-a]pyridine compound against cancer cell lines, compared to the mTOR inhibitor Everolimus.

Compound IDCell LineIC50 (µM)Reference CompoundCell LineIC50 (nM)
Compound 6A375 (Melanoma)9.7EverolimusNCI-H460 (NSCLC)65.94
Compound 6WM115 (Melanoma)12.3EverolimusNCI-H661 (NSCLC)23.18
Compound 6HeLa (Cervical Cancer)33.1
Experimental Protocol: Western Blot Analysis for Akt/mTOR Pathway

Principle: Western blotting is used to detect the levels of total and phosphorylated proteins in the Akt/mTOR pathway, providing a direct measure of the inhibitory effect of the compounds.

Materials:

  • Cancer cell lines (e.g., A375, HeLa)

  • Cell culture medium and supplements

  • Test compounds (Imidazo[1,2-a]pyridines and comparators)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).

  • Lyse the cells with ice-cold lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

akt_mtor_pathway cluster_pathway Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Imidazopyridine Imidazo[1,2-a]pyridine Compounds Imidazopyridine->Akt inhibit Imidazopyridine->mTORC1 inhibit

Inhibition of the Akt/mTOR Pathway by Imidazo[1,2-a]pyridine Compounds.

Wnt/β-catenin Pathway Inhibition

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and its dysregulation is associated with various cancers. Imidazo[1,2-a]pyridines have been investigated as inhibitors of this pathway.

Comparative Performance Data

The following table shows the inhibitory concentrations of an Imidazo[1,2-a]pyridine derivative in a Wnt/β-catenin reporter assay, compared to the known inhibitor XAV-939.

Compound IDAssayIC50 (µM)Reference CompoundTargetIC50 (nM)
Imidazo[1,2-a]pyridine derivativeWnt Reporter AssayVariesXAV-939Tankyrase 111
Tankyrase 24
Experimental Protocol: Wnt/β-catenin Luciferase Reporter Assay

Principle: This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of a TCF/LEF responsive element. Inhibition of the Wnt/β-catenin pathway leads to a decrease in luciferase expression, which can be quantified.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Wnt3a conditioned medium (or recombinant Wnt3a)

  • Test compounds (Imidazo[1,2-a]pyridines and comparators)

  • Luciferase assay reagent

  • 96-well plate

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the TCF/LEF luciferase reporter plasmid and the control plasmid.

  • Seed the transfected cells into a 96-well plate and allow them to attach.

  • Treat the cells with Wnt3a conditioned medium in the presence of various concentrations of the test compounds.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percent inhibition of Wnt/β-catenin signaling for each compound concentration and determine the IC50 value.

wnt_pathway cluster_pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibits bCatenin β-catenin GSK3b->bCatenin phosphorylates for degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF translocates to nucleus and binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Imidazopyridine Imidazo[1,2-a]pyridine Compounds Imidazopyridine->bCatenin promotes degradation stat3_nfkb_pathway cluster_pathway STAT3/NF-κB Signaling Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Inflammatory & Pro-survival Gene Expression pSTAT3->Gene_Expression dimerizes, translocates to nucleus IKK IKK IkB IκB IKK->IkB phosphorylates for degradation NFkB NF-κB NFkB->Gene_Expression translocates to nucleus Imidazopyridine Imidazo[1,2-a]pyridine Compounds (MIA) Imidazopyridine->pSTAT3 suppresses phosphorylation Imidazopyridine->NFkB suppresses activation

A Comparative Guide: Imidazo[1,2-a]pyridine Hybrids Emerge as Potent Alternatives to Cisplatin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for more effective and less toxic cancer therapeutics, a class of heterocyclic compounds known as Imidazo[1,2-a]pyridine hybrids is demonstrating significant promise, with several derivatives exhibiting superior or comparable cytotoxicity to the widely-used chemotherapeutic agent, Cisplatin, across various cancer cell lines. This guide provides a comprehensive comparison of the efficacy of these novel hybrids against Cisplatin, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Analysis

Recent in vitro studies have highlighted the potent anticancer activity of novel Imidazo[1,2-a]pyridine hybrids. Notably, certain hybrids have shown lower IC50 values than Cisplatin in lung and liver cancer cell lines, indicating higher potency.

CompoundCancer Cell LineIC50 (µM) of Imidazo[1,2-a]pyridine HybridIC50 (µM) of CisplatinReference
HB9 A549 (Lung Carcinoma)50.5653.25[1][2]
HB10 HepG2 (Liver Carcinoma)51.5254.81[1][2]
Compound 9d MCF-7 (Breast Cancer)2.35Not directly compared in the same study[3]
Compound 9d HeLa (Cervical Cancer)10.89Not directly compared in the same study[3]
Compound 6 A375 (Melanoma)9.7Not directly compared in the same study[3]
IP-5 HCC1937 (Breast Cancer)45Not directly compared in the same study[4]
IP-6 HCC1937 (Breast Cancer)47.7Not directly compared in the same study[4]

Mechanisms of Action: A Tale of Two Compounds

While both Imidazo[1,2-a]pyridine hybrids and Cisplatin induce cancer cell death, their underlying mechanisms of action diverge, offering potential advantages for the novel hybrids.

Cisplatin , a platinum-based drug, primarily exerts its cytotoxic effects by cross-linking with purine bases on the DNA, leading to DNA damage.[5] This damage interferes with DNA repair mechanisms and replication, ultimately triggering apoptosis, or programmed cell death.[5]

Imidazo[1,2-a]pyridine hybrids , on the other hand, appear to employ a multi-faceted approach. Various derivatives have been shown to:

  • Inhibit Critical Signaling Pathways: Several hybrids act as potent inhibitors of the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer, promoting cell growth and survival.[5][6][7][8]

  • Induce Apoptosis: These compounds trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is evidenced by the activation of key executioner caspases, such as caspase-3 and caspase-9, and the modulation of Bcl-2 family proteins.[4][5]

  • Induce Cell Cycle Arrest: Certain Imidazo[1,2-a]pyridine derivatives have been observed to cause cell cycle arrest, preventing cancer cells from proliferating.[4][5]

This multi-targeted approach could potentially overcome some of the resistance mechanisms that develop against DNA-damaging agents like Cisplatin.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow for comparing these compounds.

cisplatin_mechanism cluster_cell Cancer Cell Cisplatin Cisplatin CellMembrane Cell Membrane Cisplatin->CellMembrane Enters Cell Cisplatin_int Activated Cisplatin DNA Nuclear DNA DNA_Damage DNA Adducts & Cross-links DNA->DNA_Damage Binds to DNA Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers imidazopyridine_mechanism Imidazo_hybrid Imidazo[1,2-a]pyridine Hybrid PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Imidazo_hybrid->PI3K_Akt_mTOR Inhibits Mitochondria Mitochondria Imidazo_hybrid->Mitochondria Induces Stress Cell_Cycle Cell Cycle Arrest Imidazo_hybrid->Cell_Cycle Cell_Growth Inhibition of Cell Growth & Proliferation PI3K_Akt_mTOR->Cell_Growth Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis experimental_workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Imidazo[1,2-a]pyridine Hybrids and Cisplatin cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT Assay) treatment->cytotoxicity mechanism Mechanism of Action Studies treatment->mechanism ic50 Determine IC50 Values cytotoxicity->ic50 end End ic50->end western Western Blot (Apoptosis & Signaling Proteins) mechanism->western flow Flow Cytometry (Cell Cycle & Apoptosis) mechanism->flow caspase Caspase Activity Assay mechanism->caspase western->end flow->end caspase->end

References

A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives as Potent FLT3-ITD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Novel Therapeutic Candidates for Acute Myeloid Leukemia

Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are a major driver of acute myeloid leukemia (AML), with internal tandem duplication (FLT3-ITD) mutations being the most common and associated with a poor prognosis. While several FLT3 inhibitors have been developed, the emergence of drug resistance, often through secondary mutations in the tyrosine kinase domain (TKD), remains a significant clinical challenge. This guide provides a comparative analysis of emerging Imidazo[1,2-a]pyridine derivatives, highlighting their potential to overcome these resistance mechanisms, benchmarked against established FLT3 inhibitors.

Inhibitory Profile: Imidazo[1,2-a]pyridines vs. Established Drugs

Recent studies have identified promising Imidazo[1,2-a]pyridine derivatives, such as compound 24 and compound 5o, which demonstrate potent and balanced inhibition of both FLT3-ITD and its clinically relevant secondary mutations, D835Y and F691L.[1][2] This is a key advantage over some existing therapies that show reduced efficacy against these resistant forms.

Enzymatic Inhibition (IC50, nM)

The following table summarizes the half-maximal inhibitory concentration (IC50) of selected Imidazo[1,2-a]pyridine derivatives against the FLT3 kinase, compared to the well-established inhibitor Gilteritinib. Lower values indicate greater potency.

CompoundFLT3-ITD (nM)Reference
Compound 24 0.86[3]
Gilteritinib 0.7 - 1.8[4]
Cellular Antiproliferative Activity (GI50/IC50, nM)

The antiproliferative activity of these compounds was assessed in AML cell lines harboring FLT3-ITD and key resistance mutations. The data below showcases the cellular potency of the Imidazo[1,2-a]pyridine derivatives in comparison to Gilteritinib and Quizartinib.

CompoundCell Line (Mutation)GI50/IC50 (nM)Reference
Compound 24 MOLM-14 (FLT3-ITD)17.74[3]
MOLM-14 (FLT3-ITD/D835Y)12.56[1]
MOLM-14 (FLT3-ITD/F691L)14.31[1]
Compound 5o MOLM-14 (FLT3-ITD)520[2]
MOLM-14 (FLT3-ITD/D835Y)530[2]
MOLM-14 (FLT3-ITD/F691L)570[2]
Gilteritinib Ba/F3 (FLT3-ITD)1.8[5]
Ba/F3 (FLT3-ITD/D835Y)2.1[5]
Ba/F3 (FLT3-ITD/F691L)22[5]
Quizartinib MOLM-13 (FLT3-ITD)<1[6]
MOLM-13 (FLT3-ITD/D835Y)Resistant[6]
MOLM-13 (FLT3-ITD/F691L)Resistant[6]

Signaling Pathways and Experimental Workflow

Understanding the mechanism of action and the methods for evaluating these inhibitors is crucial for their development.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Receptor RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->FLT3_ITD Inhibition

Figure 1: Simplified FLT3-ITD signaling pathway and the point of inhibition by Imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation start Synthesize & Purify Imidazo[1,2-a]pyridine Derivatives kinase_assay In Vitro Kinase Assay (Determine IC50) start->kinase_assay cell_culture Culture AML Cell Lines (e.g., MOLM-14 with FLT3-ITD, D835Y, F691L) start->cell_culture end Comparative Analysis & Lead Optimization kinase_assay->end cell_treatment Treat Cells with Various Concentrations of Inhibitor cell_culture->cell_treatment viability_assay Cell Viability Assay (Determine GI50) cell_treatment->viability_assay western_blot Western Blot Analysis (Assess Phospho-FLT3 and Downstream Targets) cell_treatment->western_blot viability_assay->end western_blot->end

References

In vitro evaluation of Imidazo[1,2-a]pyridine cytotoxicity against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the development of novel anti-cancer agents.[1] Numerous derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines in vitro. This guide provides a comparative analysis of the cytotoxic performance of various imidazo[1,2-a]pyridine compounds, supported by experimental data from recent studies. We delve into their efficacy against different cancer cell lines, the experimental protocols used for their evaluation, and the key signaling pathways implicated in their mechanism of action.

Comparative Cytotoxicity Data

The in vitro anti-cancer activity of imidazo[1,2-a]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for a selection of imidazo[1,2-a]pyridine derivatives against various cancer cell lines, providing a clear comparison of their potency.

CompoundCancer Cell LineCell TypeIC50 (µM)
Compound 6 A375Melanoma9.7
WM115Melanoma<12
HeLaCervical Cancer35.0
Compound 12b Hep-2Laryngeal Carcinoma11
HepG2Hepatocellular Carcinoma13
MCF-7Breast Carcinoma11
A375Human Skin Cancer11
Compound 18 MCF-7Breast Cancer14.81 ± 0.20
HT-29Colorectal Cancer10.11 ± 0.70
B16F10Melanoma14.39 ± 0.04
Compound 12 HT-29Colorectal Cancer4.15 ± 2.93
MCF-7Breast Cancer30.88 ± 14.44
B16F10Melanoma64.81 ± 15.78
IP-5 HCC1937Breast Cancer45
IP-6 HCC1937Breast Cancer47.7
IP-7 HCC1937Breast Cancer79.6
La23 HeLaCervical Cancer15.32
HB9 A549Lung Cancer50.56
HB10 HepG2Liver Carcinoma51.52

Table 1: Comparative IC50 Values of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines.

Experimental Protocols

The evaluation of the cytotoxic effects of imidazo[1,2-a]pyridine derivatives predominantly relies on cell viability assays, with the MTT assay being the most commonly employed method.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The imidazo[1,2-a]pyridine derivatives, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells receive the solvent alone. The cells are then incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well.[2] The plates are then incubated for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[1][2]

  • Solubilization of Formazan: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[1][2] The plate is then incubated for an additional 15 minutes to overnight with shaking to ensure complete solubilization.[1][2]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 492 and 600 nm.[2][3] A reference wavelength of greater than 650 nm is often used to subtract background absorbance.[3]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

G MTT Assay Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Measurement A Seed cells in 96-well plate B Incubate for 24h A->B C Add Imidazo[1,2-a]pyridine derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 1.5-4h E->F G Add solubilization solution F->G H Measure absorbance G->H I Calculate IC50 H->I G PI3K/Akt/mTOR Pathway Inhibition cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition Imidazopyridine->mTOR Inhibition G Apoptosis and Cell Cycle Arrest Induction cluster_0 Cell Cycle Control cluster_1 Apoptosis Pathways Imidazopyridine Imidazo[1,2-a]pyridine Derivative p53 p53 Imidazopyridine->p53 Upregulation Caspase8 Caspase-8 Imidazopyridine->Caspase8 Activation Caspase9 Caspase-9 Imidazopyridine->Caspase9 Activation p21 p21 p53->p21 CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest Caspase37 Caspase-3/7 Caspase8->Caspase37 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Imidazo[1,2-a]pyridin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Imidazo[1,2-a]pyridin-2-ylmethanamine, a compound with significant potential in pharmaceutical research. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your work. The following information is synthesized from safety data for structurally related compounds and general best practices for handling chemical reagents, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is fundamental to mitigating potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Purpose
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, particularly when handling larger quantities or during reactions that may splash.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The specific type of respirator will depend on the potential exposure levels and should be selected in accordance with your institution's safety protocols.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic approach to handling this compound is crucial for both safety and the quality of your experimental results.

Pre-Handling Preparation
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and developing mitigation strategies.

  • SDS Review: Although a specific SDS for this compound was not located, review the SDS for structurally similar compounds to understand the potential hazards.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.

  • PPE Check: Don all required PPE as outlined in the table above before entering the designated handling area.

Handling Procedures
  • Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and carefully to prevent splashing.

  • Reactions: Conduct all chemical reactions involving this compound within a certified chemical fume hood, using appropriate and securely assembled glassware.

  • Good Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash your hands thoroughly after handling chemicals, even if you were wearing gloves.[1]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
Solutions containing this compound Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for the specific solvent waste stream (e.g., non-halogenated or halogenated organic waste).
Contaminated Labware (e.g., pipette tips, gloves, weighing paper) Place in a designated solid hazardous waste container.
General Disposal Guidelines
  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.

  • Segregation: Do not mix incompatible waste streams.

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general work areas.

Visualizing the Workflow: Safe Handling of this compound

To further clarify the procedural steps and decision-making processes involved in safely handling this compound, the following workflow diagram has been created.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Risk Assessment Risk Assessment Review SDS of Similar Compounds Review SDS of Similar Compounds Risk Assessment->Review SDS of Similar Compounds Check Emergency Equipment Check Emergency Equipment Review SDS of Similar Compounds->Check Emergency Equipment Don PPE Don PPE Check Emergency Equipment->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Proceed to Handling Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Decontaminate Work Area Decontaminate Work Area Conduct Reaction->Decontaminate Work Area Experiment Complete Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Label Waste Containers Label Waste Containers Segregate Waste->Label Waste Containers Store Waste Appropriately Store Waste Appropriately Label Waste Containers->Store Waste Appropriately

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.